Yellow OB
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylphenyl)diazenyl]naphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-12-6-2-5-9-16(12)19-20-17-14-8-4-3-7-13(14)10-11-15(17)18/h2-11H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLVSYUUKOQICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074498 | |
| Record name | C.I. Solvent Yellow 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in alcohol, ether, benzene, carbon tetrachloride, vegetable oils, glacial acetic acid., Practically insoluble in water | |
| Record name | FD&C Yellow No. 4 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Deep red crystals from alcohol. Also reported as bright yellow needles, Orange or yellow powder | |
CAS No. |
131-79-3 | |
| Record name | 1-[2-(2-Methylphenyl)diazenyl]-2-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FD&C Yellow No. 4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yellow OB | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | C.I. Solvent Yellow 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-methylphenyl)azo]naphthalen-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | YELLOW OB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE535CBH7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FD&C Yellow No. 4 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
125-126 °C, MP: 122-125 °C | |
| Record name | FD&C Yellow No. 4 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Yellow OB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yellow OB, also known as 1-[(2-Methylphenyl)azo]-2-naphthalenamine, is a monoazo dye.[1][2] Historically, it was used as a food coloring agent (formerly FD&C Yellow No. 4) but has since been delisted for such applications in many jurisdictions due to toxicological concerns.[1][3] It belongs to the class of azo compounds characterized by the functional group R-N=N-R'. This guide provides a comprehensive overview of the core chemical properties of this compound (CAS No. 131-79-3), detailing its physical and chemical characteristics, standardized experimental protocols for their determination, and visual representations of its synthesis and metabolic pathways.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are critical for understanding its behavior in various chemical and biological systems.
Table 1: Summary of Quantitative and Qualitative Data for this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-[(2-methylphenyl)azo]naphthalen-2-amine | [1] |
| Synonyms | 1-(o-Tolylazo)-2-naphthylamine, C.I. Solvent Yellow 6, Oil this compound | [1][2][4] |
| CAS Number | 131-79-3 | [1][3] |
| Molecular Formula | C₁₇H₁₅N₃ | [1][5] |
| Molecular Weight | 261.32 g/mol | [1][5] |
| Appearance | Deep red crystals from alcohol; also reported as bright yellow needles or an orange/yellow powder. | [1][3][4] |
| Melting Point | 122-126 °C | [3] |
| Solubility | Water: Practically insoluble.[1] Organic Solvents: Soluble in alcohol, ether, benzene, carbon tetrachloride, vegetable oils, glacial acetic acid, and toluene.[1][3][4] | |
| Decomposition | Emits toxic fumes of nitrogen oxides (NOx) when heated to decomposition. | [3][4] |
| Chemical Reactivity | An alcoholic solution turns redder upon the addition of hydrochloric acid (HCl) but remains unchanged by the addition of sodium hydroxide (NaOH).[1][3] | |
| Spectral Properties | Contains chromophores that absorb light at wavelengths greater than 290 nm, which may make it susceptible to direct photolysis by sunlight.[3] | |
| Elemental Composition | C: 78.13%, H: 5.79%, N: 16.08% | [1] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of chemical properties. The following sections describe standard laboratory protocols applicable to the analysis of this compound.
Determination of Melting Point (Capillary Method)
The melting point is a crucial indicator of purity. The capillary method is a standard technique for its determination.
-
Principle: A small, finely powdered sample is heated slowly in a capillary tube placed inside a calibrated heating block. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
-
Apparatus: Melting point apparatus (e.g., Thomas-Hoover or Büchi), capillary tubes (sealed at one end), thermometer or digital temperature probe.
-
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube gently on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially, then slow the rate to 1-2 °C per minute as the temperature approaches the expected melting point (around 120 °C).
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has melted into a clear liquid.
-
The melting point is reported as the range T₁ - T₂. For a pure substance, this range is typically narrow (0.5-1 °C).
-
Assessment of Solubility
Solubility is determined to understand the behavior of this compound in various solvent systems, which is critical for applications in drug formulation, extraction, and analytical chemistry.
-
Principle: A qualitative assessment involves observing the dissolution of a small amount of solute in a given solvent. A quantitative approach, like the shake-flask method, determines the saturation concentration.
-
Apparatus: Test tubes, vortex mixer, analytical balance, centrifuge, spectrophotometer (for quantitative analysis).
-
Qualitative Procedure:
-
Add approximately 10 mg of this compound to a test tube.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, benzene, glacial acetic acid).
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Visually inspect the mixture for the presence of undissolved solid.
-
Categorize solubility as "soluble" (no visible solid), "sparingly soluble" (some solid remains), or "insoluble" (most or all solid remains).[1][3]
-
-
Quantitative Procedure (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to settle or centrifuge it to separate the undissolved solid.
-
Carefully extract a known volume of the supernatant.
-
Dilute the supernatant appropriately and determine the concentration of this compound using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing its absorbance to a standard curve.
-
UV-Visible Spectrophotometry
This technique is used to determine the wavelength of maximum absorbance (λmax) and quantify the concentration of this compound in a solution.
-
Principle: A solution of the compound is placed in a spectrophotometer, which passes light of varying wavelengths through the sample. The amount of light absorbed at each wavelength is measured, generating an absorbance spectrum. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species.
-
Apparatus: UV-Visible spectrophotometer, quartz cuvettes, volumetric flasks, analytical balance.
-
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent where it is soluble (e.g., ethanol).
-
From the stock solution, prepare a series of dilutions to create a standard curve.
-
Calibrate the spectrophotometer using a blank solution (the pure solvent).
-
Measure the absorbance of a diluted sample of this compound across a wavelength range (e.g., 250-600 nm) to identify the λmax. This compound is known to absorb light at wavelengths greater than 290 nm.[3]
-
Measure the absorbance of each standard dilution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of an unknown sample at the λmax and use the calibration curve to determine its concentration.
-
Visualizing Chemical and Analytical Processes
Diagrams are provided to illustrate the synthesis, metabolic fate, and a typical analytical workflow for this compound.
Caption: Chemical synthesis pathway of this compound.
Caption: Metabolic pathway of this compound. *Based on studies with 14C-labelled compound.[3]
Caption: General experimental workflow for HPLC analysis.
References
Yellow OB (CAS 131-79-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Yellow OB (CAS 131-79-3), a monoazo dye also known as Solvent Yellow 7 and 1-(o-tolylazo)-2-naphthylamine. This document consolidates critical information on its chemical and physical properties, synthesis, analytical methodologies, and toxicological profile. Detailed experimental protocols for its synthesis, qualitative and quantitative analysis, and toxicological assessment are presented to support research and development activities. Furthermore, this guide elucidates the metabolic pathways of this compound and explores the potential signaling pathways implicated in its toxicity. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized through diagrams generated using the DOT language.
Chemical and Physical Properties
This compound is an organic compound characterized by an azo group linking a toluene and a naphthalene moiety.[1][2] It presents as a yellow to orange powder or deep red crystals.[1][3] Its lipophilic nature dictates its solubility in various organic solvents and oils, while it remains practically insoluble in water.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 131-79-3 | [2] |
| Molecular Formula | C₁₇H₁₅N₃ | [2] |
| Molecular Weight | 261.32 g/mol | [2] |
| Appearance | Yellow to orange powder, deep red crystals | [1][3] |
| Melting Point | 122-126 °C | [1][3] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene, carbon tetrachloride, vegetable oils, glacial acetic acid. | [1][2] |
| Synonyms | Solvent Yellow 7, 1-(o-tolylazo)-2-naphthylamine, C.I. 11390, Oil this compound | [1][2] |
Synthesis
The synthesis of this compound is a classic example of an azo coupling reaction, which involves two main stages: the diazotization of an aromatic amine (o-toluidine) and the subsequent coupling of the resulting diazonium salt with an activated aromatic compound (2-naphthylamine).[1][4]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar azo dyes.[1][5][6]
Materials:
-
o-Toluidine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthylamine
-
Sodium hydroxide (NaOH)
-
Ethanol (for recrystallization)
-
Ice
Procedure:
Step 1: Diazotization of o-Toluidine
-
In a 250 mL beaker, dissolve a specific molar equivalent of o-toluidine in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite (a slight molar excess).
-
Slowly add the cold sodium nitrite solution dropwise to the o-toluidine hydrochloride solution, maintaining the temperature below 5 °C.
-
Continue stirring for an additional 20-30 minutes after the addition is complete to ensure the full formation of the o-tolyldiazonium chloride salt.
Step 2: Azo Coupling
-
In a separate 500 mL beaker, dissolve an equimolar amount of 2-naphthylamine in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution prepared in Step 1 to the cold 2-naphthylamine solution. A colored precipitate of this compound will form immediately.
-
Maintain the temperature below 10 °C and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.
Step 3: Isolation and Purification
-
Collect the precipitated this compound by vacuum filtration using a Büchner funnel.
-
Wash the crude product thoroughly with cold water to remove any unreacted starting materials and inorganic salts.
-
For purification, recrystallize the crude product from a suitable solvent, such as ethanol.[1] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a desiccator.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is a suitable method for the determination and quantification of this compound. The following protocol is a general guideline that can be adapted and validated for specific matrices.[7]
Experimental Protocol: HPLC Analysis of this compound
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
Chromatographic Conditions (starting point for method development):
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Maximum absorbance wavelength of this compound (to be determined, likely in the 400-500 nm range).
Sample Preparation (General Procedure):
-
Extraction: Extract the sample with a suitable organic solvent (e.g., acetonitrile, methanol) in which this compound is soluble. Sonication or vigorous shaking can enhance extraction efficiency.
-
Centrifugation/Filtration: Centrifuge the extract to pellet any solid matrix components. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.
Quantification: Prepare a series of standard solutions of this compound of known concentrations. Inject the standards and the sample extracts into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Toxicological Profile
This compound is classified as a questionable carcinogen with experimental tumorigenic data.[1] Toxicological studies in animals have indicated potential adverse effects, particularly with chronic exposure at high doses.
Acute and Chronic Toxicity
Acute toxicity studies in rabbits have shown that this compound can be lethal at a dose of 1 g/kg body weight administered subcutaneously, orally, or intraperitoneally, while a dose of 250 mg/kg body weight was tolerated.[8]
Chronic toxicity studies in rats fed diets containing this compound at various concentrations revealed significant adverse effects at higher doses.[8][9] Dietary levels of 2500 ppm resulted in high mortality, growth inhibition, anemia, and pathological changes in the heart, liver, spleen, bone marrow, and testes.[8] No toxic effects were observed at a dietary level of 500 ppm.[8]
Table 2: Summary of Toxicological Data for this compound
| Study Type | Species | Route of Administration | Key Findings | Reference(s) |
| Acute Toxicity | Rabbit | Subcutaneous, Oral, Intraperitoneal | Lethal dose: 1 g/kg bw; Tolerated dose: 250 mg/kg bw | [8] |
| Chronic Toxicity | Rat | Oral (dietary) | 2500 ppm: High mortality, growth inhibition, organ damage. 500 ppm: No observed toxic effects. | [8][9] |
| Carcinogenicity | - | - | Questionable carcinogen with experimental tumorigenic data. | [1] |
Genotoxicity
While specific genotoxicity data for this compound is limited in the readily available literature, azo dyes as a class are known to have genotoxic potential, often following metabolic activation.[10] The primary mechanism involves the reductive cleavage of the azo bond to form aromatic amines, some of which are known mutagens and carcinogens.[10][11]
Experimental Protocol: Carcinogenicity Bioassay (General Guideline)
The following is a general protocol for a two-year rodent carcinogenicity bioassay, based on regulatory guidelines.[8][12][13]
Test System:
-
Species: Two rodent species, typically rats (e.g., F344/N) and mice (e.g., B6C3F1).
-
Sex: Both males and females.
-
Group Size: Sufficient number of animals per group to ensure statistical power (e.g., 50 animals/sex/group).
Administration of Test Substance:
-
Route: Oral (in feed), to mimic human exposure to food colorants.
-
Dose Levels: At least three dose levels plus a concurrent control group. The highest dose should be a maximum tolerated dose (MTD), determined from subchronic toxicity studies.
Duration:
-
Typically 24 months for rats and 18-24 months for mice.
Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly for the first few months and then bi-weekly or monthly.
-
Hematology and Clinical Chemistry: At interim sacrifices and at the end of the study.
-
Necropsy and Histopathology: Complete gross necropsy on all animals. Histopathological examination of all organs and tissues from control and high-dose groups, and all gross lesions from all groups.
Metabolism and Toxicological Mechanisms
The toxicity of this compound is closely linked to its metabolism. Like many azo dyes, the primary metabolic pathway involves the reductive cleavage of the azo bond by azoreductases, which are present in the liver and intestinal microflora.[10][11] This cleavage results in the formation of aromatic amines, which can then undergo further metabolic activation to reactive intermediates that can bind to DNA and other macromolecules, leading to genotoxicity and carcinogenicity.
Metabolic Pathway
The reductive cleavage of this compound is expected to yield o-toluidine and 2-amino-1-naphthylamine. Both of these metabolites can undergo further phase I (oxidation, hydroxylation) and phase II (conjugation) reactions.[14] In rats and rabbits, metabolites of this compound found in urine and bile include hydroxylated and sulfonated derivatives, as well as glucuronide conjugates.[8]
Potential Signaling Pathways in Toxicity
The reactive metabolites of azo dyes can induce cellular stress and damage DNA, which in turn can activate various signaling pathways. While specific pathways for this compound have not been fully elucidated, based on the known effects of its potential metabolites (aromatic amines), the following pathways are likely to be involved:
-
p53-Mediated DNA Damage Response: Genotoxic metabolites can cause DNA strand breaks, activating the p53 tumor suppressor protein. Activated p53 can induce cell cycle arrest to allow for DNA repair, or trigger apoptosis if the damage is too severe.[2]
-
Nrf2-Keap1 Oxidative Stress Response: The metabolism of aromatic amines can generate reactive oxygen species (ROS), leading to oxidative stress. This can activate the Nrf2 transcription factor, which upregulates the expression of antioxidant and detoxification enzymes.[2]
Conclusion
This compound (CAS 131-79-3) is a synthetic azo dye with a well-defined chemical structure and properties. Its synthesis is straightforward, involving a diazotization and coupling reaction. While it has historical applications, its use is now limited due to toxicological concerns, including its classification as a questionable carcinogen. The toxicity of this compound is primarily attributed to its metabolic activation via azoreduction to aromatic amines, which can induce genotoxicity and cellular damage through various mechanisms, including the activation of the p53 and Nrf2 signaling pathways. This technical guide provides a comprehensive resource for researchers and professionals working with this compound, offering detailed information and experimental guidelines to support further investigation and risk assessment.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. Chronic toxicity of Yellow AB (1-phenylazo-2-naphthylamine) and this compound (1-o-tolylazo-2-naphthylamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 14. Metabolism of 1- and 2-naphthylamine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 1-((2-methylphenyl)azo)-2-naphthylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 1-((2-methylphenyl)azo)-2-naphthylamine, a diazo compound of interest in various chemical and pharmaceutical research fields. The synthesis is primarily achieved through a two-step process involving the diazotization of o-toluidine followed by an azo coupling reaction with 2-naphthylamine.
Core Synthesis Pathway
The synthesis of 1-((2-methylphenyl)azo)-2-naphthylamine follows a well-established reaction pathway for azo dyes. The process begins with the formation of a diazonium salt from a primary aromatic amine, which then acts as an electrophile in a substitution reaction with an electron-rich aromatic compound.
Step 1: Diazotization of o-Toluidine
In the initial step, the primary aromatic amine, o-toluidine, is converted into a diazonium salt. This reaction is typically carried out in a cold acidic solution with the addition of sodium nitrite. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.
Step 2: Azo Coupling with 2-Naphthylamine
The resulting o-tolyldiazonium salt is then introduced to a solution of 2-naphthylamine, the coupling component. The electron-rich naphthalene ring of 2-naphthylamine is attacked by the diazonium ion, leading to the formation of the azo compound, 1-((2-methylphenyl)azo)-2-naphthylamine. This reaction is generally performed in a neutral to slightly acidic medium.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 1-((2-methylphenyl)azo)-2-naphthylamine is not extensively documented in readily available literature, a representative procedure can be adapted from established methods for the synthesis of analogous azo dyes. The following is a generalized experimental protocol.
Materials:
-
o-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthylamine
-
Sodium Hydroxide (NaOH)
-
Sodium Acetate
-
Ethanol (for recrystallization)
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of o-Toluidine
-
In a beaker, dissolve a specific molar equivalent of o-toluidine in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice-water bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold o-toluidine hydrochloride solution, ensuring the temperature remains between 0 and 5 °C.
-
After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the completion of the diazotization reaction.
Part B: Azo Coupling Reaction
-
In a separate beaker, dissolve a molar equivalent of 2-naphthylamine in a dilute aqueous solution of hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthylamine solution with vigorous stirring.
-
Adjust the pH of the reaction mixture to approximately 4-5 by the slow addition of a saturated sodium acetate solution.
-
A colored precipitate of 1-((2-methylphenyl)azo)-2-naphthylamine should form.
-
Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the reaction goes to completion.
Part C: Isolation and Purification
-
Filter the precipitated product using suction filtration (e.g., with a Büchner funnel).
-
Wash the crude product with a small amount of cold distilled water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
-
Dry the purified crystals in a desiccator.
Data Presentation
| Property | Value for Solvent Yellow 5 |
| Molecular Formula | C₁₆H₁₃N₃[1][2] |
| Molecular Weight | 247.29 g/mol [1] |
| Appearance | Light yellow powder[1] |
| Melting Point | 104 °C (from ethanol recrystallization)[1] |
| Solubility | Soluble in ethanol (orange solution), insoluble in water.[1] |
| Behavior in Conc. H₂SO₄ | Blue-purple, turning red upon dilution with orange precipitation.[1] |
Mandatory Visualization
The logical workflow for the synthesis of 1-((2-methylphenyl)azo)-2-naphthylamine can be visualized as a two-step chemical transformation.
Caption: Synthesis workflow for 1-((2-methylphenyl)azo)-2-naphthylamine.
References
An In-depth Technical Guide to Yellow OB: Molecular Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Yellow OB (C.I. Solvent Yellow 6), a monoazo dye. The document details its molecular structure, chemical formula, and key quantitative data. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, and presents a plausible metabolic pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.
Molecular Structure and Chemical Formula
This compound, systematically named 1-[(2-Methylphenyl)azo]-2-naphthalenamine, is an organic compound belonging to the family of azobenzenes.[1] Its structure is characterized by a naphthalene ring system linked to a toluene ring through an azo bridge (-N=N-). An amino group is substituted on the naphthalene ring.
The chemical formula for this compound is C₁₇H₁₅N₃ .[1]
The structure of this compound is depicted in the following diagram:
Caption: Molecular Structure of this compound.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference/Note |
| Molecular Formula | C₁₇H₁₅N₃ | [1] |
| Molecular Weight | 261.32 g/mol | [1] |
| Melting Point | 125-126 °C | [1] |
| Boiling Point | ~394.6 °C (estimated) | [2] |
| Density | ~1.14 g/cm³ (estimated) | [3] |
| Solubility in Water | Practically insoluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, chloroform, carbon tetrachloride, vegetable oils, and glacial acetic acid. | [1] |
| Appearance | Deep red crystals or bright yellow to orange powder. | [4] |
| CAS Number | 131-79-3 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound.
Synthesis of this compound
The synthesis of this compound is a classic example of an azo coupling reaction. It involves two main stages: the diazotization of an aromatic amine (o-toluidine) and the subsequent coupling of the resulting diazonium salt with an activated aromatic compound (2-naphthylamine).[5]
Workflow for the Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Detailed Protocol:
-
Diazotization of o-Toluidine:
-
In a beaker, dissolve a specific molar equivalent of o-toluidine in a solution of hydrochloric acid and water.
-
Cool the resulting solution to 0-5°C in an ice bath with continuous stirring.
-
Slowly add a chilled aqueous solution of sodium nitrite (in slight molar excess) dropwise to the o-toluidine solution. Maintain the temperature below 5°C throughout the addition.
-
The completion of the diazotization can be confirmed by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).
-
-
Azo Coupling with 2-Naphthylamine:
-
In a separate reaction vessel, dissolve 2-naphthylamine in a suitable solvent, such as ethanol or glacial acetic acid.
-
Cool this solution in an ice bath.
-
Slowly add the freshly prepared, cold o-toluidine diazonium salt solution to the 2-naphthylamine solution with vigorous stirring.
-
A colored precipitate of this compound should form immediately.
-
Continue stirring the reaction mixture in the ice bath for a period to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the crude product with cold water to remove any unreacted salts and acids.
-
Further purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain deep red crystals of pure this compound.
-
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis and quantification of azo dyes like this compound. The following protocol is a representative method that can be adapted for the analysis of this compound.
Workflow for HPLC Analysis of this compound
Caption: Experimental workflow for the HPLC analysis of this compound.
Detailed Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A C18 reversed-phase column is typically suitable for the separation.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. The exact ratio can be optimized, and a gradient elution may be employed for better separation from impurities.
-
Detector Wavelength: The detection wavelength should be set at the maximum absorbance of this compound, which is in the visible range (around 430 nm).
-
Standard Preparation: Prepare a stock solution of a known concentration of pure this compound in the mobile phase. From this stock solution, prepare a series of calibration standards of different concentrations.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known volume. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Analysis: Inject the prepared standards and sample solutions into the HPLC system. Identify the this compound peak in the chromatogram based on its retention time compared to the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use this curve to determine the concentration of this compound in the sample.
Plausible Metabolic Pathway
The metabolism of azo dyes like this compound primarily occurs in the liver and gut microbiota through azoreduction, which cleaves the azo bond to form aromatic amines.[6] In the case of this compound, this would lead to the formation of o-toluidine and 2-naphthylamine. These amines can then undergo further metabolic transformations, including oxidation and conjugation, before excretion. The metabolism of 2-naphthylamine, a known carcinogen, is of particular toxicological interest.
Caption: Plausible metabolic pathway of this compound.
This guide provides a foundational understanding of this compound for scientific and research applications. For further in-depth information, consulting the cited literature is recommended.
References
- 1. This compound [drugfuture.com]
- 2. OIL this compound CAS#: 131-79-3 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of C.I. Solvent Yellow 6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available spectroscopic data for the monoazo dye C.I. Solvent Yellow 6, also known by its chemical name 1-(o-tolylazo)-2-naphthylamine. Due to the proprietary nature of comprehensive spectral databases, this guide focuses on publicly accessible information and provides a foundational understanding of the expected spectroscopic characteristics of this compound. While complete quantitative datasets from primary sources are limited in the public domain, this document compiles essential identification parameters and outlines the general experimental protocols applicable to the spectroscopic analysis of this and similar azo dyes.
Introduction
C.I. Solvent Yellow 6 is a synthetic organic dye belonging to the azo class of compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). Its chemical structure, 1-(o-tolylazo)-2-naphthylamine, gives rise to its characteristic yellow color and dictates its solubility in various organic solvents. Accurate spectroscopic data is crucial for the identification, characterization, and quality control of this dye in research and industrial applications. This guide aims to consolidate the known information regarding its spectroscopic properties.
Chemical Identity:
| Parameter | Value |
| Common Name | C.I. Solvent Yellow 6 |
| C.I. Name | C.I. 11390 |
| Chemical Name | 1-(o-tolylazo)-2-naphthylamine |
| CAS Number | 131-79-3 |
| Molecular Formula | C₁₇H₁₅N₃[1] |
| Molecular Weight | 261.32 g/mol [1] |
| Melting Point | 123-126 °C |
Spectroscopic Data
Comprehensive, publicly available quantitative spectroscopic data for C.I. Solvent Yellow 6 is limited. Commercial databases, such as SpectraBase, indicate the availability of UV-Vis, FTIR, and NMR spectra for 1-(o-tolylazo)-2-naphthylamine, however, this data is proprietary[2]. The following sections outline the expected spectroscopic behavior based on the known chemical structure and data from analogous compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Azo dyes are known for their strong absorbance in the visible region of the electromagnetic spectrum, which is responsible for their color. The extended π-conjugation system in C.I. Solvent Yellow 6, encompassing the tolyl and naphthyl ring systems linked by the azo bridge, is expected to result in characteristic absorption bands.
Expected Absorption Maxima (λmax):
While specific λmax values for C.I. Solvent Yellow 6 are not publicly available, azo dyes of similar structure typically exhibit strong absorption bands in the 350-450 nm range. The exact position of the absorption maximum will be influenced by the solvent polarity.
Table 2.1: Predicted UV-Vis Spectroscopic Data
| Parameter | Expected Value/Range |
| λmax | ~350 - 450 nm |
| Molar Absorptivity (ε) | High (characteristic of azo dyes) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of C.I. Solvent Yellow 6 is expected to show characteristic absorption bands for the N-H, C-H, N=N, and C=C bonds.
Table 2.2: Predicted Infrared (IR) Absorption Peaks
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3400 - 3200 | N-H stretch | Primary amine |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Alkyl (methyl group) |
| ~1620 - 1580 | N=N stretch | Azo group |
| 1600 - 1450 | C=C stretch | Aromatic rings |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
Expected ¹H NMR Chemical Shifts:
The ¹H NMR spectrum of C.I. Solvent Yellow 6 would be complex, with distinct signals for the aromatic protons on the tolyl and naphthyl rings, the amine protons, and the methyl group protons. The aromatic region (typically 6.5-8.5 ppm) would show a series of multiplets due to spin-spin coupling between adjacent protons. The amine (N-H) protons would likely appear as a broad singlet, and the methyl (CH₃) protons as a singlet in the upfield region (around 2.0-2.5 ppm).
Expected ¹³C NMR Chemical Shifts:
The ¹³C NMR spectrum would display a number of signals corresponding to the 17 carbon atoms in the molecule. The aromatic carbons would resonate in the downfield region (typically 110-150 ppm). The carbon of the methyl group would appear in the upfield region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Expected Mass Spectrum Data:
The electron ionization (EI) mass spectrum of C.I. Solvent Yellow 6 is expected to show a prominent molecular ion peak [M]⁺ at an m/z of approximately 261, corresponding to its molecular weight. Characteristic fragmentation patterns for azo dyes would also be anticipated, likely involving cleavage of the C-N and N=N bonds.
Table 2.3: Predicted Mass Spectrometry Data
| Ion | Expected m/z |
| [M]⁺ | ~261 |
| Fragments | Dependent on ionization method |
Experimental Protocols
3.1. UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of C.I. Solvent Yellow 6 in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.2 and 0.8 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. Use the pure solvent as a blank for baseline correction.
-
Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).
3.2. Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of C.I. Solvent Yellow 6 with dry potassium bromide (KBr) powder and press into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve an appropriate amount of C.I. Solvent Yellow 6 in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed to aid in structural elucidation.
-
Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and reference the chemical shifts to TMS (0 ppm).
3.4. Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques for solid samples include direct insertion probe (for EI) or dissolution in a suitable solvent for electrospray ionization (ESI).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., EI, ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Mandatory Visualizations
Conclusion
While a complete, publicly accessible dataset of the spectroscopic properties of C.I. Solvent Yellow 6 remains elusive, this guide provides a robust framework for its analysis. The predicted spectroscopic data, based on its known chemical structure and the behavior of analogous compounds, offers valuable guidance for researchers. The outlined experimental protocols represent standard methodologies for obtaining high-quality spectroscopic data for this and other azo dyes. Further research and data sharing within the scientific community would be beneficial for creating a more comprehensive public repository of information for this compound.
References
An In-depth Technical Guide to the Solubility of Yellow OB in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Data
Yellow OB is qualitatively known to be soluble in several organic solvents.[1][2] The degree of solubility, however, is dependent on factors such as the solvent's polarity, temperature, and the presence of other solutes.[3] The following table summarizes the known qualitative solubility of this compound and provides a template for recording experimentally determined quantitative data.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Qualitative Description |
| Ethanol | 25 | Data to be determined | Data to be determined | Soluble[1][2] |
| Diethyl Ether | 25 | Data to be determined | Data to be determined | Soluble[1] |
| Benzene | 25 | Data to be determined | Data to be determined | Soluble[1] |
| Carbon Tetrachloride | 25 | Data to be determined | Data to be determined | Soluble[1] |
| Glacial Acetic Acid | 25 | Data to be determined | Data to be determined | Soluble[1] |
| Toluene | 25 | Data to be determined | Data to be determined | Soluble[2] |
| Vegetable Oils | 25 | Data to be determined | Data to be determined | Soluble[1] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, standardized experimental methods are necessary. Below are two detailed protocols for determining the solubility of this compound in organic solvents.
This method is a widely used technique for determining the equilibrium solubility of a compound in a solvent. It involves creating a saturated solution and then measuring the concentration of the solute using UV-Vis spectrophotometry.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
UV-Vis spectrophotometer
-
Glass vials with screw caps
Methodology:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the selected solvent.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved particles.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation from the calibration curve to determine the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.
-
This is a straightforward method for determining solubility that does not require spectrophotometric analysis.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Oven or vacuum desiccator
-
Filtration apparatus
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the solvent.
-
Seal the vials and place them in a thermostatic shaker bath at a constant temperature for 24-48 hours to reach equilibrium.
-
-
Sample Collection:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully weigh a clean, dry evaporating dish.
-
Accurately transfer a known volume of the clear supernatant (the saturated solution) to the pre-weighed evaporating dish.
-
-
Solvent Evaporation:
-
Place the evaporating dish in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound to slowly evaporate the solvent. Alternatively, a vacuum desiccator can be used.
-
Continue this process until all the solvent has evaporated and a constant weight of the dried this compound residue is achieved.
-
-
Calculation of Solubility:
-
Weigh the evaporating dish with the dried this compound residue.
-
Subtract the initial weight of the empty evaporating dish to find the mass of the dissolved this compound.
-
Calculate the solubility by dividing the mass of the dissolved this compound by the volume of the solvent sample taken. Express the result in g/L or other appropriate units.
-
Visualization of Experimental Workflow and Solubility Concepts
The following diagrams illustrate the general experimental workflow for solubility determination and the theoretical concept of "like dissolves like" using Hansen Solubility Parameters.
Applications in Research and Drug Development
Accurate solubility data is a cornerstone of chemical and pharmaceutical research. For a compound like this compound, this data is critical for:
-
Formulation Development: Designing stable solutions for use as a coloring agent in various materials.
-
Toxicology and Safety Assessment: Preparing solutions for in vitro and in vivo studies to understand its biological effects. Accumulation in fatty tissues has been noted, highlighting the importance of its solubility characteristics.[1]
-
Recrystallization and Purification: Selecting appropriate solvents for purifying the compound to a high degree.
-
Analytical Method Development: Choosing suitable solvents for chromatographic analysis or other quantitative methods.
While this compound itself is not a therapeutic agent, understanding the solubility of azo dyes contributes to the broader knowledge base used in the development of drug-like molecules, where solubility is a key determinant of bioavailability and efficacy.
References
Unraveling the History of a Delisted Food Colorant: A Technical Guide to FD&C Yellow No. 4
For Immediate Release
This technical guide provides a comprehensive overview of the historical usage, regulation, and toxicology of FD&C Yellow No. 4, a synthetic azo dye once permitted for use in food. Targeted at researchers, scientists, and drug development professionals, this document compiles available quantitative data, outlines toxicological findings that led to its delisting, and presents a historical workflow of its regulatory journey.
Chemical and Regulatory Overview
FD&C Yellow No. 4, also known by the common name Yellow OB and the chemical name 1-o-tolylazo-2-naphthylamine, is identified by the CAS Registry Number 131-79-3.[1] First permitted for food use in the United States in 1918, it was officially delisted in 1959 due to accumulating evidence that it was "not harmless."[1] This decision was part of a broader re-evaluation of food additives and colorants spurred by the 1958 Food Additives Amendment and the 1960 Color Additive Amendments to the Federal Food, Drug, and Cosmetic Act.
| Property | Value |
| Common Name | This compound |
| Chemical Name | 1-o-tolylazo-2-naphthylamine |
| CAS Registry No. | 131-79-3 |
| FD&C Designation | Yellow No. 4 |
| Year of Approval | 1918[1] |
| Year of Delisting | 1959[1] |
| Reason for Delisting | Determined to be "not harmless"[1] |
Toxicological Profile
Chronic Toxicity in Rats
Long-term oral toxicity studies in rats revealed a range of dose-dependent adverse effects.
| Dietary Concentration (ppm) | Observed Effects |
| 2500 | High mortality, growth inhibition, anemia, subcutaneous edema, hydrothorax, ascites, right-sided heart hypertrophy, ventricular and atrial dilatation, thrombi, and changes in the liver, spleen, bone marrow, and testis. |
| 1000 | Similar but less severe effects than the 2500 ppm group. |
| 500 | No significant toxic effects reported. |
Caption : Summary of Chronic Oral Toxicity of FD&C Yellow No. 4 in Rats.
Metabolism
Limited studies on the metabolism of FD&C Yellow No. 4 indicate that it is converted in the stomachs of rats and rabbits to an imidazole derivative. Its metabolites are primarily excreted through the feces and urine. The azo bond in FD&C Yellow No. 4 is susceptible to reduction, which can lead to the formation of aromatic amines, a class of compounds that includes known carcinogens. One of the potential metabolites of FD&C Yellow No. 4 is 2-naphthylamine, a compound classified as a human carcinogen.
Historical Regulatory Workflow
The regulatory history of FD&C Yellow No. 4 reflects a pivotal era in the oversight of food additives in the United States. The following diagram illustrates the key milestones in its journey from an approved colorant to a delisted substance.
Caption : Regulatory timeline of FD&C Yellow No. 4 in the United States.
Experimental Protocols (Reconstructed from Historical Data)
Due to the age of the pivotal studies, detailed, modern-style protocols are not available. However, based on standard toxicological practices of the era, the chronic toxicity studies in rats likely involved the following general methodology:
Objective: To assess the long-term effects of dietary administration of FD&C Yellow No. 4.
Test Animals: Wistar or Sprague-Dawley rats.
Experimental Design:
-
Groups: Multiple groups of rats (e.g., 10-20 males and 10-20 females per group).
-
Dosage: FD&C Yellow No. 4 was incorporated into the standard laboratory diet at various concentrations (e.g., 0, 500, 1000, 2500 ppm).
-
Duration: The study was conducted over a two-year period, representing a significant portion of the animals' lifespan.
-
Observations:
-
Clinical Signs: Daily or weekly observations for signs of toxicity, including changes in appearance, behavior, and palpable masses.
-
Body Weight and Food Consumption: Measured weekly or bi-weekly.
-
Hematology and Clinical Chemistry: Blood samples were likely collected at interim periods and at termination to analyze parameters such as red and white blood cell counts, hemoglobin, and markers of liver and kidney function.
-
Gross Pathology: At the end of the study, all animals were euthanized and subjected to a complete necropsy. Organs were examined for any visible abnormalities.
-
Histopathology: A comprehensive set of tissues and any gross lesions were preserved, processed, and examined microscopically by a pathologist.
-
Signaling Pathways
There is no available research from the time of its use or subsequent studies that investigates the specific signaling pathways affected by FD&C Yellow No. 4. Modern toxicological studies would likely explore pathways related to genotoxicity, oxidative stress, and inflammation, given its chemical structure as an azo dye and its potential to metabolize into carcinogenic aromatic amines.
Conclusion
The case of FD&C Yellow No. 4 serves as a historical example of the evolving understanding of food additive safety and the strengthening of regulatory oversight. While it was used for several decades, toxicological evidence of its potential harm led to its removal from the food supply. This guide provides a summary of the currently accessible technical and historical information on this delisted colorant, highlighting the importance of rigorous, long-term safety assessments for all food ingredients. Further research into the specific mechanisms of its toxicity, should it be undertaken, would likely focus on the metabolic activation of its constituent aromatic amines and their downstream effects on cellular pathways.
References
Yellow OB as a member of the azobenzene dye class
An In-depth Examination of the Azobenzene Dye: Properties, Synthesis, Metabolism, and Toxicological Profile
Abstract
Yellow OB, chemically known as 1-[(2-Methylphenyl)azo]-2-naphthalenamine, is a synthetic monoazo dye belonging to the azobenzene class of compounds. Historically used as a food coloring agent, its application in consumables has been discontinued in many countries due to safety concerns. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, synthesis, and analytical methods. Furthermore, it explores its metabolic pathways and the associated toxicological implications, with a focus on the mechanisms of its metabolites. Detailed experimental protocols and visual representations of key processes are included to facilitate a deeper understanding and further research into this and similar azobenzene dyes.
Chemical and Physical Properties
This compound is a crystalline solid, appearing as bright yellow needles or a yellow-orange powder.[1] It is practically insoluble in water but soluble in various organic solvents and oils.[1]
| Property | Value | Reference(s) |
| IUPAC Name | 1-[(2-Methylphenyl)azo]-2-naphthalenamine | |
| Synonyms | C.I. Solvent Yellow 6, 1-o-tolylazo-2-naphthylamine, FD&C Yellow No. 4 | |
| CAS Number | 131-79-3 | |
| Molecular Formula | C₁₇H₁₅N₃ | |
| Molecular Weight | 261.32 g/mol | |
| Melting Point | 122-126 °C | [1] |
| Appearance | Bright yellow needles or yellow-orange powder | [1] |
| Solubility | Practically insoluble in water; Soluble in alcohol, ether, benzene, carbon tetrachloride, vegetable oils, glacial acetic acid. | [1] |
| UV-Vis λmax | ~448 nm (in ethanol) |
Synthesis of this compound
The synthesis of this compound is a classic example of an azo coupling reaction. It involves two main steps: the diazotization of an aromatic amine (o-toluidine) and the subsequent coupling of the resulting diazonium salt with an aromatic coupling agent (β-naphthylamine).[2][3]
Experimental Protocol: Synthesis of this compound
Materials:
-
o-Toluidine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
β-Naphthylamine (2-naphthylamine)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
Part A: Diazotization of o-Toluidine
-
In a beaker, dissolve o-toluidine in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the o-toluidine solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
Stir the mixture for an additional 15-20 minutes in the ice bath to ensure the completion of the diazotization reaction. The resulting solution contains the o-tolyldiazonium chloride.
Part B: Azo Coupling
-
In a separate beaker, dissolve β-naphthylamine in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the stirred, cold β-naphthylamine solution. An intensely colored precipitate of this compound should form immediately.
-
Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) to facilitate the coupling reaction.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
Part C: Isolation and Purification
-
Filter the precipitated this compound using suction filtration.
-
Wash the solid product with cold water to remove any unreacted starting materials and salts.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield bright yellow crystals.
Analytical Methods
The detection and quantification of this compound in various matrices, such as food products and biological samples, are crucial for regulatory and research purposes. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely used and effective method.
Experimental Protocol: HPLC-MS/MS Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent ODS C18)
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid and 5 mmol/L ammonium acetate).[4][5]
-
Flow Rate: 0.3 mL/min[4]
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+H]⁺ for this compound
-
Product Ions: Specific fragment ions of this compound
Sample Preparation:
-
Solid Samples: Extraction with a suitable organic solvent (e.g., acetonitrile), followed by centrifugation and filtration.
-
Liquid Samples: Dilution with the mobile phase, followed by filtration.
Metabolism of this compound
The metabolism of this compound, like other azobenzene dyes, primarily occurs in the liver and the gastrointestinal tract. The key metabolic step is the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, which are present in both hepatic microsomes and gut microbiota.[6][7] This cleavage results in the formation of two aromatic amines: o-toluidine and 2-naphthylamine .[8]
Toxicological Profile and Signaling Pathways
The toxicity of this compound is primarily attributed to its metabolic products, o-toluidine and 2-naphthylamine, both of which are recognized as carcinogens.[9][10]
Carcinogenic Mechanisms of Metabolites
Both o-toluidine and 2-naphthylamine are known to cause cancer, particularly of the urinary bladder.[9][10][11] The carcinogenic mechanism involves metabolic activation to reactive intermediates that can form adducts with DNA, leading to genetic mutations and initiating cancer.[9][12][13]
The metabolic activation of these aromatic amines occurs primarily in the liver through N-hydroxylation by cytochrome P450 enzymes (e.g., CYP1A2).[8][11][12] The resulting N-hydroxy metabolites can then be conjugated and transported to the bladder. Under the acidic conditions of urine, these conjugates can break down, releasing the reactive N-hydroxyarylamines, which can bind to DNA.[8]
Oxidative Stress and Cellular Damage
Exposure to azo dyes and their metabolites has been linked to the induction of oxidative stress.[7][14][15][16] The metabolism of these compounds can generate reactive oxygen species (ROS), leading to cellular damage, including lipid peroxidation and DNA damage.[15] This oxidative stress can activate cellular signaling pathways involved in inflammation and cell proliferation, further contributing to the carcinogenic process. One such pathway is the Keap1-Nrf2-ARE signaling pathway, which is a key regulator of the cellular antioxidant response.[14][17] Chronic activation of this pathway due to prolonged exposure to oxidative stressors can have detrimental effects.[14][17]
Conclusion
This compound serves as a significant case study for the toxicological evaluation of azobenzene dyes. While the parent compound may have low acute toxicity, its metabolism into carcinogenic aromatic amines poses a significant health risk. This guide has provided a detailed overview of the chemical properties, synthesis, analysis, and, most importantly, the toxicological mechanisms of this compound. The provided experimental protocols and pathway diagrams offer a framework for further research into the biological activities of this class of compounds, which is essential for risk assessment and the development of safer alternatives.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. [Simultaneous determination of five yellow dyes in foods by high performance liquid chromatography coupled with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. openbiochemistryjournal.com [openbiochemistryjournal.com]
- 8. o-Toluidine - Wikipedia [en.wikipedia.org]
- 9. Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 11. 2-Naphthylamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 2-Naphthylamine and cancer | Research Starters | EBSCO Research [ebsco.com]
- 14. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]
- 15. Biochemical approaches to assess oxidative stress induced by exposure to natural and synthetic dyes in early life stages in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. openbiochemistryjournal.com [openbiochemistryjournal.com]
Discovery and history of Yellow OB
An In-depth Technical Guide to Yellow OB
Abstract
This compound, chemically known as 1-[(2-Methylphenyl)azo]-2-naphthalenamine, is a synthetic monoazo dye. Historically used as a food coloring agent and for other industrial applications, its use in food has been discontinued in many regions due to toxicological concerns. This document provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and metabolic pathways of this compound, intended for researchers, scientists, and professionals in drug development and chemical safety.
Discovery and History
This compound, also designated as C.I. Solvent Yellow 6, was first prepared in the early 20th century. The synthesis involves the diazotization of o-toluidine followed by an azo coupling reaction with β-naphthylamine.[1] Key publications outlining its preparation and properties appeared in scientific journals during this period, with notable contributions from researchers such as Krüss (1905), Norman (1912), Fischer (1922), and Hodgson & Foster (1942).[1] It was formerly used in the United States for coloring oleomargarine.[1] However, due to safety concerns, including its potential carcinogenicity, its application in food products is now heavily restricted or banned in many countries.[2]
Chemical and Physical Properties
This compound is an organic compound belonging to the azobenzene class.[2] Its chemical and physical characteristics are summarized in the table below. The compound typically appears as a yellow to orange powder or as deep red crystals when recrystallized from alcohol.[2][3] It is practically insoluble in water but shows good solubility in various organic solvents and oils.[1][2] An alcoholic solution of this compound turns redder upon the addition of hydrochloric acid but remains unchanged with the addition of sodium hydroxide.[1]
| Property | Value | Source |
| IUPAC Name | 1-[(2-methylphenyl)azo]naphthalen-2-amine | N/A |
| CAS Number | 131-79-3 | [1] |
| Molecular Formula | C₁₇H₁₅N₃ | [1][4] |
| Molecular Weight | 261.32 g/mol | [1][4] |
| Appearance | Orange or yellow powder; Deep red crystals | [2][3] |
| Melting Point | 125-126 °C | [1] |
| Solubility | Insoluble in water. Soluble in alcohol, ether, benzene, toluene, carbon tetrachloride, vegetable oils, and glacial acetic acid. | [1][2] |
| Other Names | C.I. Solvent Yellow 6; 1-o-tolylazo-2-naphthylamine; FD & C Yellow No. 4; C.I. 11390 | [1][3] |
Synthesis of this compound
The synthesis of this compound is a classic example of azo dye formation, involving a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an activated aromatic compound.
Experimental Protocol: Synthesis of this compound
Step 1: Diazotization of o-Toluidine
-
o-Toluidine (o-methylaniline) is dissolved in a cold aqueous solution of a strong acid, typically hydrochloric acid.
-
The solution is cooled to a temperature between 0-5 °C in an ice bath to ensure the stability of the diazonium salt to be formed.
-
A cold aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the o-toluidine solution while maintaining the low temperature.
-
The reaction mixture is stirred continuously. The completion of the diazotization can be tested using starch-iodide paper, which turns blue-black in the presence of excess nitrous acid.
Step 2: Azo Coupling Reaction
-
In a separate vessel, 2-Naphthylamine (β-naphthylamine) is dissolved in a suitable solvent, often under slightly acidic or neutral conditions.
-
The cold diazonium salt solution prepared in Step 1 is slowly added to the 2-naphthylamine solution.
-
The coupling reaction proceeds, leading to the formation of the azo compound, this compound, which precipitates out of the solution as a colored solid.
-
The product is then collected by filtration, washed with water to remove any unreacted starting materials and salts, and can be further purified by recrystallization from a solvent like ethanol.[2][5]
Caption: Synthesis pathway of this compound.
Toxicology and Metabolism
The toxicological profile of this compound has been a subject of significant scientific investigation. It is classified as a questionable carcinogen, and concerns have been raised about potential contamination with β-naphthylamine, a known carcinogen.[2]
Toxicity Data
Studies on laboratory animals have demonstrated adverse effects following exposure to this compound. High dietary concentrations in rats led to changes in the liver, thymus, adrenal gland, pancreas, and kidney.[3] At a concentration of 2500 mg/kg of diet, it caused anemia, edema, cardiac hypertrophy, and changes in the liver, spleen, bone marrow, and testis, with 100% mortality within a year.[3]
| Parameter | Species | Route | Value | Source |
| LD₅₀ | Rat | Oral | 120 mg/kg | [3] |
| Lethal Dose | Rabbit | Subcutaneous, Oral, IP | 1 g/kg | [3] |
Metabolism and Excretion
Once ingested, this compound undergoes metabolic transformation. In rats and rabbits, it can be converted into an imidazole derivative through reactions with aldehydes in the stomach.[3] Studies using radiolabeled this compound indicated that the compound is largely eliminated within 48 hours, with approximately 82% of the radioactivity found in the feces and 18% in the urine.[3] The compound tends to accumulate in fatty tissues after subcutaneous injection and is eliminated slowly from these sites.[3]
Metabolites identified in the urine of rats and rabbits include 1-(ortho-tolylazo)-6-hydroxy-2-sulphonaminonaphthalene-O-glucuronide and 1-(ortho-tolylazo)-2-sulphonaminonaphthalene.[3] The bile contains several conjugated metabolites, including sulfates and glucuronides.[3]
Caption: Metabolic pathway of this compound.
References
An In-depth Technical Guide to the Physical Characteristics of Yellow OB Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yellow OB, also known by a variety of synonyms including C.I. Solvent Yellow 6 and 1-(o-tolylazo)-2-naphthylamine, is an azo dye.[1] Historically, it was used as a food coloring (FD&C Yellow No. 4) but has since been delisted for this purpose.[1][2] It is characterized as a yellow to orange powder, or as deep red or bright yellow needles when crystallized from alcohol.[1][2] This technical guide provides a comprehensive overview of the key physical characteristics of this compound powder, complete with detailed experimental protocols for their determination.
Core Physical and Chemical Properties
A summary of the essential physical and chemical data for this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-[(2-Methylphenyl)azo]-2-naphthalenamine | [1] |
| Synonyms | C.I. Solvent Yellow 6, 1-o-tolylazo-2-naphthylamine, FD & C Yellow no. 4, Ext. D & C Yellow no. 10, C.I. 11390 | [1] |
| CAS Number | 131-79-3 | [1][2] |
| Molecular Formula | C₁₇H₁₅N₃ | [1] |
| Molecular Weight | 261.32 g/mol | [1] |
| Appearance | Orange or yellow powder; Deep red crystals or bright yellow needles from alcohol. | [1][2] |
| Melting Point | 122-126 °C | [1][2] |
Solubility Profile
This compound is practically insoluble in water.[1] Its solubility in various organic solvents is a key characteristic for its application and analysis.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | [1] |
| Alcohol | Soluble | [1][2] |
| Ether | Soluble | [1][2] |
| Benzene | Soluble | [1][2] |
| Carbon Tetrachloride | Soluble | [1][2] |
| Vegetable Oils | Soluble | [1][2] |
| Glacial Acetic Acid | Soluble | [1][2] |
An alcoholic solution of this compound becomes redder upon the addition of HCl, while the addition of NaOH does not alter its color.[1][2]
Experimental Protocols
The following sections detail the methodologies for determining the key physical characteristics of this compound powder.
General Workflow for Physical Characterization
The physical characterization of a powder such as this compound follows a logical workflow to determine its identity, purity, and solubility. This process is crucial for quality control and for understanding its behavior in various applications.
Caption: Workflow for the physical characterization of this compound powder.
Melting Point Determination (Capillary Method)
This method is a classical and widely used technique for determining the melting point of a solid organic compound.
Objective: To determine the temperature range over which the solid this compound powder transitions to a liquid state.
Materials:
-
This compound powder
-
Capillary tubes (sealed at one end)
-
Melting point apparatus or Thiele tube setup
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound powder is finely ground using a mortar and pestle. The open end of a capillary tube is pushed into the powder to pack a small amount (1-2 mm in height) into the sealed end. The tube is then tapped gently to ensure the powder is compact.
-
Apparatus Setup:
-
Melting Point Apparatus: The capillary tube is inserted into the sample holder of the apparatus.
-
Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb. The thermometer and tube are then immersed in the oil of the Thiele tube.
-
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
-
Purity Assessment: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound. An impure sample will exhibit a depressed and broader melting point range.
Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD 105 guideline for testing the solubility of substances in water and can be adapted for organic solvents.
Objective: To determine the solubility of this compound powder in various solvents.
Materials:
-
This compound powder
-
Selected solvents (e.g., ethanol, ether, benzene)
-
Flasks with stoppers
-
Shaking apparatus (e.g., orbital shaker or magnetic stirrer)
-
Analytical balance
-
Temperature-controlled environment (e.g., water bath)
-
Filtration or centrifugation equipment
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of this compound powder is added to a known volume of the solvent in a flask.
-
Equilibration: The flask is sealed and agitated in a temperature-controlled environment (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visually confirmed to ensure saturation.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy.
-
Expression of Results: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., g/L or mg/mL).
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the absorption spectrum of this compound, which is useful for quantitative analysis and characterization.
Objective: To obtain the UV-Visible absorption spectrum of this compound in a suitable solvent and determine its wavelength of maximum absorbance (λmax).
Materials:
-
This compound powder
-
Spectroscopic grade solvent (e.g., ethanol)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution: A stock solution of this compound is prepared by accurately weighing a small amount of the powder and dissolving it in a known volume of the solvent in a volumetric flask.
-
Preparation of Working Solutions: A series of dilutions are made from the stock solution to prepare working solutions of known concentrations.
-
Instrument Setup: The spectrophotometer is turned on and allowed to warm up.
-
Blank Measurement: A cuvette is filled with the pure solvent, and a baseline or "blank" spectrum is recorded. This is subtracted from the sample spectra.[3]
-
Sample Measurement: The cuvette is rinsed and filled with one of the working solutions. The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-700 nm for an azo dye).[4]
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. According to the Beer-Lambert law, the absorbance at λmax is directly proportional to the concentration of the dye, allowing for quantitative analysis.
Conclusion
This technical guide has provided a detailed overview of the core physical characteristics of this compound powder, supported by established experimental protocols. The data presented in the tables and the methodologies described offer a valuable resource for researchers, scientists, and drug development professionals for the identification, purity assessment, and handling of this compound. The provided workflow diagram illustrates a systematic approach to the physical characterization of such a substance.
References
- 1. filab.fr [filab.fr]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 4. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
Methodological & Application
Application Notes and Protocols: Yellow OB as a Biological Stain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yellow OB, also known as Solvent Yellow 11, is a fat-soluble azo dye.[1] Its chemical structure, 1-((2-methylphenyl)azo)-2-naphthylamine, makes it highly soluble in nonpolar substances such as lipids, oils, and waxes.[1] While detailed, standardized biological staining protocols specifically for this compound are not extensively documented in scientific literature, its properties as a lysochrome (fat-soluble dye) are analogous to those of other well-characterized Sudan dyes like Sudan I and Oil Red O.[2][3] Therefore, this compound is anticipated to be effective for the histological demonstration of neutral lipids, triglycerides, and lipoproteins in cells and tissues.[2][4]
The principle of staining with this compound is a physical process based on its differential solubility. The dye is more soluble in the lipids present within the biological sample than in its solvent carrier.[2][5] When a tissue section or cell culture is immersed in a saturated solution of this compound, the dye molecules partition from the solvent into the intracellular lipid droplets, resulting in a distinct yellow coloration.[2] This technique is valuable for visualizing lipid accumulation, which can be indicative of various physiological and pathological states, including steatosis, metabolic disorders, and cellular stress.
Disclaimer: The following protocols are adapted from established methods for other fat-soluble azo dyes due to the limited availability of specific, validated protocols for this compound. Optimization of incubation times, concentrations, and differentiation steps may be necessary for specific cell types and tissues.
Physicochemical and Spectral Properties
A summary of the key physicochemical and spectral properties of this compound and analogous yellow dyes is presented below. This data is essential for designing staining experiments and setting up imaging equipment.
| Property | Value | References |
| Synonyms | 1-((2-methylphenyl)azo)-2-naphthylamine, Solvent Yellow 11, C.I. Food Yellow 11 | [1] |
| Molecular Formula | C₁₇H₁₅N₃ | [1] |
| Molecular Weight | 261.32 g/mol | [1] |
| Appearance | Orange or yellow powder | [1] |
| Melting Point | 122-126 °C | [1] |
| Solubility | Soluble in alcohol, ether, benzene, oils, glacial acetic acid | [1] |
| Analogous Dye Absorption Max (λmax) | ~420-460 nm (in ethanol/vacuum for similar yellow dyes) | [6][7][8][9] |
| Analogous Dye Emission Max (λem) | ~512 nm (for a comparable yellow fluorophore) | [6] |
Experimental Protocols
Protocol 1: Staining of Lipids in Cultured Cells
This protocol is designed for staining lipid droplets in adherent cells grown in multi-well plates or on coverslips.
Materials:
-
This compound powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA) in PBS
-
Distilled water
-
(Optional) Hematoxylin for counterstaining
-
Aqueous mounting medium
Procedure:
-
Preparation of Staining Solution:
-
Prepare a saturated stock solution of this compound by adding an excess of the dye powder to 70% ethanol.
-
Stir the solution for several hours and let it stand for 24 hours to ensure saturation.
-
Filter the solution using a 0.2 µm filter immediately before use to remove undissolved particles.
-
-
Cell Culture and Fixation:
-
Culture cells on coverslips or in multi-well plates to the desired confluency.
-
Wash the cells gently with PBS.
-
Fix the cells with 10% NBF or 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
-
Staining:
-
Briefly rinse the fixed cells with 70% ethanol.
-
Remove the ethanol and add the filtered this compound staining solution to completely cover the cells.
-
Incubate for 10-30 minutes at room temperature in a sealed container to prevent evaporation.
-
-
Differentiation and Washing:
-
Briefly rinse the cells with 70% ethanol to remove excess stain. This step should be quick to avoid destaining the lipids.[2]
-
Wash the cells thoroughly with distilled water until the wash solution is clear.
-
-
Counterstaining (Optional):
-
If nuclear counterstaining is desired, incubate the cells with Mayer's Hematoxylin for 1-2 minutes.
-
Wash gently with running tap water for 5 minutes.
-
-
Mounting and Visualization:
-
Mount the coverslips onto glass slides using an aqueous mounting medium. For multi-well plates, add PBS to the wells.
-
Visualize the stained lipid droplets under a bright-field microscope. Lipids will appear yellow.
-
Protocol 2: Staining of Lipids in Frozen Tissue Sections
This protocol is suitable for the visualization of lipids in frozen tissue sections, as lipid extraction by organic solvents during paraffin embedding is avoided.[5]
Materials:
-
Fresh or formalin-fixed frozen tissue
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
This compound staining solution (prepared as in Protocol 1)
-
70% Ethanol
-
10% Neutral Buffered Formalin (if using fresh tissue)
-
Distilled water
-
(Optional) Nuclear Fast Red or Hematoxylin for counterstaining
-
Aqueous mounting medium
Procedure:
-
Tissue Preparation:
-
Embed fresh or formalin-fixed tissue in OCT compound and freeze.
-
Cut frozen sections at 8-10 µm thickness using a cryostat and mount on glass slides.
-
Air dry the sections for a few minutes.
-
-
Fixation:
-
If using fresh frozen sections, fix in 10% neutral buffered formalin for 5-10 minutes.[2]
-
Rinse the sections briefly in distilled water.
-
-
Staining:
-
Briefly rinse the sections in 70% ethanol.
-
Immerse the slides in the filtered this compound staining solution in a sealed Coplin jar for 15-30 minutes at room temperature.[2]
-
-
Differentiation:
-
Briefly rinse the slides in 70% ethanol to remove excess stain. Avoid prolonged washing to prevent the removal of dye from the lipids.[2]
-
-
Washing:
-
Wash the slides in distilled water.
-
-
Counterstaining (Optional):
-
Counterstain with Nuclear Fast Red or Hematoxylin for 1-5 minutes.
-
Wash in running tap water.
-
-
Mounting and Visualization:
-
Mount the slides with an aqueous mounting medium.
-
Examine under a light microscope. Lipid droplets will be stained yellow.
-
Visualizations
Experimental Workflow
Caption: General workflow for staining lipids with this compound.
Staining Mechanism
Caption: Principle of lysochrome staining with this compound.
Safety Precautions
This compound is an azo dye and should be handled with care. While specific toxicity data for this compound is limited in the provided search results, related compounds like Sudan I are classified as category 3 carcinogens.[2] Therefore, appropriate safety measures should be taken.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound powder and solutions.[10][11]
-
Handling: Handle the dye powder in a chemical fume hood to avoid inhalation.[10]
-
Waste Disposal: Dispose of all dye waste according to your institution's chemical waste disposal guidelines. Do not pour down the drain.[10]
-
Storage: Store this compound powder at room temperature in a dry, well-ventilated area.[12]
By following these adapted protocols and safety guidelines, researchers can effectively utilize this compound as a valuable tool for the visualization and qualitative assessment of lipids in a variety of biological samples.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. microbenotes.com [microbenotes.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. THE ABSORPTION SPECTRA OF INDICATOR YELLOW IN THE NEAR-ULTRAVIOLET AND THE VISIBLE REGION OF THE SPECTRUM [jstage.jst.go.jp]
- 8. Absorption Spectra of Photoactive Yellow Protein Chromophores in Vacuum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absorption [Basic Yellow 11] | AAT Bioquest [aatbio.com]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 11. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 12. calpaclab.com [calpaclab.com]
Applications of Yellow Dyes in Microscopy: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise visualization of cellular and subcellular structures is paramount. While the term "Yellow OB" is prevalent in industrial applications as an optical brightener, its direct use in biological microscopy is limited. However, a related fluorescent dye, Fluorol Yellow 088, offers significant applications, particularly in plant biology for the visualization of lipid structures like suberin.
This document provides detailed application notes and protocols for the use of Fluorol Yellow 088 in microscopy, focusing on its role in staining suberin in plant tissues.
Quantitative Data
For effective application in fluorescence microscopy, understanding the spectral properties and other quantitative aspects of the fluorophore is crucial. The table below summarizes the key quantitative data for Fluorol Yellow 088.
| Property | Value | References |
| Synonyms | Solvent Green 4, 2,8-dimethylnaphtho[3,2,1-kl]xanthene | [1][2] |
| Molecular Formula | C₂₂H₁₆O | [1][2] |
| Molecular Weight | 296.36 g/mol | [1][2] |
| Excitation Wavelength (λex) | 365 nm, 450 nm (in MeOH) | [1][3] |
| Emission Wavelength (λem) | ≥ 420 nm, 515 nm (in MeOH) | [1][3] |
| Solubility | Soluble in DMSO, DMF, Acetonitrile, Ethyl Acetate, Chloroform, Ethanol; Poorly soluble in water. | [1][4] |
| Molar Extinction Coefficient (ε) | 10,500 cm⁻¹ M⁻¹ (in MeOH) | [1] |
Application Notes
Fluorol Yellow 088 is a lipophilic fluorochrome primarily used for staining lipid-rich structures in plant tissues.[1][3] Its most prominent application is in the detection and quantification of suberin lamellae in the endodermis and exodermis of plant roots.[4][5] Suberin is a complex polyester that forms a barrier to the movement of water and solutes. The ability to visualize and quantify suberin deposition is critical for studies in plant development, nutrient uptake, and stress response.
The staining mechanism of Fluorol Yellow 088 relies on its hydrophobic nature, allowing it to partition into the lipid-rich suberin layers.[6] This results in a bright yellow-green fluorescence under UV or blue excitation, providing high-contrast images suitable for detailed morphological analysis.[]
Experimental Protocols
Protocol 1: Staining of Suberin in Plant Seedlings
This protocol is adapted from established methods for staining suberin in whole-mount seedlings.[1][8]
Materials:
-
5-day old seedlings (e.g., Arabidopsis thaliana)
-
Fluorol Yellow 088 staining solution (0.01% w/v in lactic acid or ethanol)[1][4]
-
Aniline blue counter-staining solution (0.5% w/v in water)[1]
-
12-well microtiter plates[1]
-
Featherweight forceps[8]
-
Microscope slides and coverslips
-
Fluorescence microscope with a standard GFP or DAPI filter set
Procedure:
-
Staining:
-
Prepare a fresh solution of Fluorol Yellow 088 (0.01% w/v) in lactic acid or 99.5% ethanol.[1][4] If using lactic acid, heat at 70°C for 30 minutes to dissolve.[1] Ethanol dissolves the dye at room temperature.[4]
-
Place 5-day old seedlings in a 12-well plate and incubate in the Fluorol Yellow 088 solution at 60-70°C for 10-30 minutes.[1][4]
-
-
Rinsing:
-
Rinse the seedlings in water three times for 5 minutes each.[1]
-
-
Counter-staining (Optional):
-
Mounting:
-
Mount the seedlings on a microscope slide using 50% glycerol.[1]
-
-
Microscopy and Quantitative Analysis:
-
Observe the samples under a wide-field or confocal fluorescence microscope using a standard GFP filter (e.g., excitation 488 nm, emission 500-550 nm) or a DAPI filter (excitation 365 nm, emission ≥ 420 nm).[3][5][8]
-
For quantitative analysis, capture images and measure the fluorescence intensity or the extent of the stained area using image analysis software.[9]
-
Important Considerations:
-
Always use a freshly prepared Fluorol Yellow 088 solution.[8]
-
Keep samples in the dark after staining to minimize photobleaching.[8]
-
Image samples within 3 hours of preparation to prevent the fluorescent signal from leaking into the xylem.[8]
-
Fluorol Yellow 088 is prone to photobleaching, so limit the exposure time during microscopy to less than 20 minutes.[8]
Visualizations
Experimental Workflow for Suberin Staining
Caption: Workflow for staining suberin in plant seedlings using Fluorol Yellow 088.
Logical Relationship of Staining Components
Caption: Interaction of dyes with cellular components for suberin visualization.
References
- 1. interchim.fr [interchim.fr]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A rapid staining method for the detection of suberin lamellae in the root endodermis and exodermis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histochemical Staining of Suberin in Plant Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy Fluorol Yellow 088 | 81-37-8 [smolecule.com]
- 8. wp.unil.ch [wp.unil.ch]
- 9. researchgate.net [researchgate.net]
Staining Lipids with Yellow OB in Fixed Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yellow OB, also known as Sudan Yellow AB or C.I. Solvent Yellow 14, is a fat-soluble azo dye belonging to the Sudan family of lysochromes. These dyes are effective for staining lipids, triglycerides, and lipoproteins in biological samples. The staining mechanism is based on the dye's higher solubility in lipids than in its solvent. This property allows it to selectively accumulate in and color lipid-rich structures within tissues. This document provides detailed application notes and protocols for the use of this compound in staining lipids in fixed tissues for brightfield and fluorescence microscopy.
Principle of Staining
The staining of lipids with this compound is a physical process governed by differential solubility. The dye is dissolved in a solvent in which it is moderately soluble. When the tissue section is immersed in the dye solution, the non-polar this compound molecules partition from the solvent into the hydrophobic lipid droplets within the cells. This results in the bright yellow to orange coloration of the lipid deposits.
Applications
-
Histopathology: Visualization of lipid accumulation (steatosis) in various tissues, such as the liver, kidney, and muscle, which can be indicative of metabolic disorders.
-
Neuroscience: Staining of myelin sheaths in nervous tissue, which are rich in lipids.
-
Cell Biology: Identification and localization of intracellular lipid droplets in cultured cells and tissue sections.
-
Drug Development: Assessing the effect of therapeutic agents on lipid metabolism and storage.
Quantitative Data Summary
While this compound is primarily used for qualitative visualization, quantitative analysis can be performed by eluting the stain from the tissue and measuring its absorbance. The following table provides key quantitative parameters. Note that some of these values are derived from closely related Sudan dyes and should be used as a starting point for optimization.
| Parameter | Value/Range | Notes |
| This compound Stock Solution | 0.5% (w/v) in 95% Ethanol or Isopropanol | Prepare in a tightly sealed container to prevent evaporation. |
| This compound Working Solution | Dilute stock solution with distilled water (e.g., 3:2 ratio of stock to water) | Should be freshly prepared and filtered before each use. |
| Optimal Staining Concentration | 0.2% - 0.5% (w/v) | Optimization is recommended for different tissue types and fixation methods. |
| Incubation Time | 10 - 30 minutes at room temperature | Longer incubation may be required for denser tissues. |
| Absorbance Maximum (λmax) | ~481 nm (in Ethanol)[1] | For quantification after elution. This value may shift depending on the elution solvent. |
| Fluorescence Excitation (starting point) | ~400 nm | Based on data for similar Sudan dyes; empirical determination is recommended.[2] |
| Fluorescence Emission (starting point) | ~515 nm | Based on data for similar Sudan dyes; empirical determination is recommended.[2] |
Experimental Protocols
Protocol 1: Brightfield Staining of Lipids in Formalin-Fixed Frozen Sections
This protocol is adapted from methods for other Sudan dyes and is suitable for the visualization of neutral lipids.
Materials:
-
Formalin-fixed tissue (frozen sections)
-
This compound (C.I. Solvent Yellow 14)
-
95% Ethanol or Isopropanol
-
Distilled water
-
Propylene glycol (optional, can improve staining)
-
Hematoxylin (for counterstaining)
-
Aqueous mounting medium (e.g., glycerin jelly)
-
Microscope slides and coverslips
-
Coplin jars
Procedure:
-
Sectioning: Cut frozen sections of formalin-fixed tissue at a thickness of 8-10 µm. Mount the sections on microscope slides.
-
Fixation (if starting with fresh frozen tissue): If using fresh frozen sections, fix them in 10% neutral buffered formalin for 5-10 minutes.
-
Washing: Rinse the slides briefly in distilled water.
-
Dehydration (optional but recommended): Briefly rinse the sections in 70% ethanol.
-
Staining:
-
Prepare the this compound working solution by diluting the 0.5% stock solution with distilled water (e.g., 3 parts stock to 2 parts water).
-
Filter the working solution immediately before use.
-
Immerse the slides in the filtered this compound staining solution in a sealed Coplin jar for 10-30 minutes at room temperature.
-
-
Differentiation: Briefly rinse the slides in 70% ethanol to remove excess stain. This step should be performed quickly to avoid de-staining the lipids.
-
Washing: Wash the sections thoroughly in distilled water.
-
Counterstaining: Stain the nuclei with Hematoxylin for 1-2 minutes.
-
Washing: Rinse gently in tap water until the water runs clear.
-
Mounting: Mount the coverslip using an aqueous mounting medium.
Expected Results:
-
Lipids: Bright yellow to orange
-
Nuclei: Blue
Protocol 2: Quantitative Analysis of Lipid Content
This protocol allows for the quantification of lipids by eluting the this compound stain and measuring its absorbance.
Procedure:
-
Follow steps 1-7 of Protocol 1.
-
After staining and washing, air dry the slides completely.
-
Elute the this compound stain by incubating the slides in a known volume of 100% isopropanol or another suitable organic solvent for 10-15 minutes with gentle agitation.
-
Transfer the eluate to a microplate or cuvette.
-
Measure the absorbance of the eluate at the absorbance maximum of this compound (approximately 481 nm).
-
The absorbance reading is directly proportional to the amount of lipid in the tissue. A standard curve can be generated using known concentrations of this compound to determine the absolute amount of dye.
Protocol 3: Fluorescence Staining of Lipids (Exploratory)
Note: The fluorescence properties of this compound for microscopy are not well-documented. This protocol provides a starting point for optimization.
Procedure:
-
Follow steps 1-7 of Protocol 1 for staining.
-
After the final wash, mount the coverslip with an aqueous mounting medium.
-
Visualize the stained lipids using a fluorescence microscope.
-
Filter Set Recommendations (starting point):
-
Excitation Filter: ~400 nm
-
Emission Filter: ~515 nm
-
-
Empirically determine the optimal filter set for your microscope to maximize the signal-to-noise ratio.
Visualizations
Experimental Workflow: Brightfield Staining
Caption: Workflow for Brightfield Lipid Staining.
Experimental Workflow: Quantitative Analysis
Caption: Workflow for Quantitative Lipid Analysis.
References
Application Notes and Protocols: Yellow OB as a Dye for Non-polar Substances
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yellow OB, also known as Solvent Yellow 6 and C.I. 11390, is a monoazo dye with the chemical name 1-(o-tolylazo)-2-naphthylamine[1]. Historically, it was used as a food colorant (FD&C Yellow No. 4) but has since been delisted in many regions due to toxicological concerns[2]. Its lipophilic nature makes it highly soluble in non-polar substances such as oils, fats, and waxes, and insoluble in water[1]. This property makes it a candidate for use as a stain for intracellular lipid droplets in biological research. These application notes provide an overview of the properties of this compound, protocols for its use in staining non-polar substances, and a discussion of its known toxicological profile.
Physicochemical Properties and Data
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-(o-tolylazo)-2-naphthylamine | [3] |
| Synonyms | Solvent Yellow 6, C.I. 11390 | [1] |
| Molecular Formula | C₁₇H₁₅N₃ | [1] |
| Molecular Weight | 261.32 g/mol | [1] |
| Appearance | Reddish-yellow to orange powder | [1] |
| Melting Point | 126 °C | [1] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Ethanol | Soluble | [1] |
| Toluene | Soluble | [1] |
| Mineral Oil | Soluble | [1] |
| Vegetable Oils | Soluble | |
| Benzene | Soluble | |
| Carbon Tetrachloride | Soluble | |
| Glacial Acetic Acid | Soluble | |
| Ether | Soluble |
Note: Quantitative solubility data, absorption maxima (λmax), emission spectra, and molar extinction coefficient for this compound are not well-documented in publicly available literature. Researchers should determine these parameters experimentally for their specific applications.
Experimental Protocols
The following protocols are adapted from methodologies for similar solvent-based dyes, such as Solvent Yellow 56, and provide a starting point for the use of this compound in staining intracellular lipid droplets. Optimization will be required for specific cell types and experimental conditions.
Protocol 1: Staining of Lipid Droplets in 2D Cell Culture
This protocol describes the staining of lipid droplets in adherent cells grown in a monolayer.
Materials:
-
This compound (Solvent Yellow 6)
-
100% Isopropanol
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Hematoxylin solution (optional, for counterstaining)
-
Aqueous mounting medium
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 0.5% (w/v) stock solution of this compound in 100% isopropanol.
-
To prepare the working solution, dilute the stock solution with distilled water. A common starting point is a 3:2 ratio of stock solution to water, resulting in a 0.3% this compound solution in 60% isopropanol.
-
Allow the working solution to sit for 10-15 minutes, then filter through a 0.2 µm syringe filter to remove any precipitate. Prepare this solution fresh before each use.
-
-
Cell Fixation:
-
Grow cells to the desired confluency on coverslips in a culture plate.
-
Carefully remove the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Remove the final PBS wash and add 60% isopropanol to the cells for 5 minutes.
-
Remove the isopropanol and add the freshly prepared this compound working solution to completely cover the cells.
-
Incubate for 10-20 minutes at room temperature.
-
-
Differentiation and Washing:
-
Remove the staining solution.
-
Briefly rinse with 60% isopropanol to remove excess stain.
-
Wash the cells thoroughly with distilled water (3-4 times) until the water is clear.
-
-
Counterstaining (Optional):
-
For nuclear visualization, incubate the cells in Hematoxylin solution for 1-2 minutes.
-
Wash with running tap water for 5-10 minutes.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an aqueous mounting medium.
-
Image using a brightfield microscope. Lipid droplets will appear as distinct yellow to orange-yellow droplets within the cytoplasm.
-
Protocol 2: Staining of Lipid Droplets in 3D Cell Cultures (Spheroids)
This protocol is adapted for the staining of more complex 3D cell structures[4].
Materials:
-
Same as Protocol 1, with the addition of a permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS).
Procedure:
-
Spheroid Collection and Fixation:
-
Carefully collect spheroids from the culture plate using wide-bore pipette tips.
-
Wash the spheroids twice with cold PBS, using low-speed centrifugation (e.g., 100 x g for 3-5 minutes) to pellet the spheroids between washes.
-
Fix the spheroids in 4% PFA for 1-2 hours at room temperature with gentle agitation. For larger spheroids, fixation can be extended to overnight at 4°C[4].
-
-
Permeabilization:
-
Wash the fixed spheroids twice with PBS.
-
Permeabilize the spheroids with a permeabilization buffer for 30-60 minutes at room temperature with gentle agitation.
-
-
Staining:
-
Wash the permeabilized spheroids twice with PBS.
-
Remove as much PBS as possible and add the freshly prepared this compound working solution to fully immerse the spheroids.
-
Incubate for 30-60 minutes at room temperature with gentle agitation[4].
-
-
Differentiation and Washing:
-
Counterstaining (Optional):
-
Incubate the spheroids in Hematoxylin solution for 1-5 minutes.
-
Wash with running tap water for 5-10 minutes.
-
-
Mounting and Imaging:
-
Transfer the stained spheroids to a glass slide with a drop of aqueous mounting medium.
-
Gently place a coverslip over the spheroids, avoiding air bubbles.
-
Image using a brightfield microscope.
-
Visualizations
Experimental Workflow for Lipid Staining
Caption: Experimental workflow for staining lipids with this compound.
Generalized Lipid Droplet Formation Pathway
Caption: Simplified pathway of fatty acid uptake and lipid droplet biogenesis.
Toxicological Profile and Safety Considerations
This compound is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence[2]. However, studies in animals have raised concerns. Its use in food has been discontinued due to evidence of toxicity at high doses[2].
The toxicity of this compound is thought to be related to its metabolism. Azo dyes can be cleaved to form aromatic amines, which are known to be carcinogenic. The manufacturing process of this compound involves the use of 2-naphthylamine, a known human bladder carcinogen. While modern manufacturing processes aim to minimize impurities, the potential for contamination exists.
Given its toxicological profile, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (gloves, lab coat, and safety glasses) and working in a well-ventilated area to avoid inhalation of the powder.
Potential Mechanism of Azo Dye Toxicity
Caption: General proposed mechanism for the carcinogenicity of some azo dyes.
Applications in Drug Development
The ability to stain and quantify intracellular lipid droplets is crucial in many areas of drug development. Altered lipid metabolism is a hallmark of various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
-
Oncology: Cancer cells often exhibit increased lipid storage, which is associated with tumor progression and drug resistance. Staining lipid droplets can be a tool to screen for compounds that modulate lipid metabolism in cancer cells.
-
Metabolic Diseases: In conditions such as non-alcoholic fatty liver disease (NAFLD), hepatocytes accumulate large amounts of lipids. This compound could potentially be used in cellular models of NAFLD to assess the efficacy of therapeutic candidates in reducing lipid accumulation.
-
Toxicology: Drug-induced steatosis (fatty liver) is a significant concern in drug development. A reliable method for staining lipid droplets can be used in in vitro toxicology assays to identify compounds that may cause this adverse effect.
Limitations and Future Directions
The primary limitation of using this compound in a research setting is the lack of comprehensive data on its spectral properties and quantitative solubility. Furthermore, its toxic potential necessitates careful handling and consideration when interpreting results, as the dye itself could induce cellular changes.
Future work should focus on:
-
Full Spectral Characterization: Determining the precise absorption and emission spectra of this compound in various solvents to enable quantitative analysis and explore its potential for fluorescence microscopy.
-
Quantitative Solubility Studies: Establishing a detailed solubility profile in a range of non-polar solvents to aid in the preparation of standardized staining solutions.
-
Cytotoxicity and Mechanistic Studies: Investigating the specific cellular pathways affected by this compound at concentrations used for staining to better understand any potential artifacts or off-target effects.
By addressing these knowledge gaps, the utility of this compound as a research tool for studying non-polar substances can be more fully and safely realized.
References
Application Notes and Protocols for Yellow OB Staining Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yellow OB (1-((2-methylphenyl)azo)-2-naphthylamine) is a lipophilic azo dye commonly used for staining neutral lipids, fats, and oils in various biological samples. Its principle relies on its higher solubility in lipids than in the solvent it is applied in, causing it to selectively accumulate in and color lipid-rich structures a distinct yellow-orange. This document provides a detailed protocol for the preparation of a this compound staining solution, intended as a starting point for experimental optimization.
Chemical Properties
This compound is a hydrophobic dye with the following key solubility characteristics:
-
Soluble in: Alcohols, ether, benzene, carbon tetrachloride, vegetable oils, and glacial acetic acid.[1]
-
Insoluble in: Water.[2]
Due to its properties as a fat-soluble azo dye, it is crucial to handle this compound with appropriate safety measures, as it can accumulate in fatty tissues.[1]
Quantitative Data Summary
The following table outlines the reagent quantities for preparing stock and working solutions of this compound.
| Solution Type | Component | For 50 mL | For 100 mL | For 250 mL |
| Stock Solution (0.5% w/v) | This compound Powder | 0.25 g | 0.5 g | 1.25 g |
| Isopropanol (100%) | 50 mL | 100 mL | 250 mL | |
| Working Solution | 0.5% this compound Stock | 30 mL | 60 mL | 150 mL |
| Distilled Water | 20 mL | 40 mL | 100 mL | |
| Final Isopropanol Conc. | 60% | 60% | 60% |
Experimental Protocols
Materials:
-
This compound powder (CAS No. 131-79-3)
-
Isopropanol (Reagent Grade)
-
Distilled or Deionized Water
-
Glass beakers or flasks
-
Magnetic stirrer and stir bar
-
Heating plate or water bath (capable of 60°C)
-
Whatman No. 1 filter paper or 0.2 µm syringe filter
-
Graduated cylinders
-
Storage bottles (amber glass recommended)
Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
When heated to decomposition, this compound can emit toxic fumes of nitrogen oxides.[1]
-
Consult the Safety Data Sheet (SDS) for this compound prior to use.[3][4][5]
Protocol 1: Preparation of 0.5% (w/v) this compound Stock Solution
This protocol is adapted from established methods for similar solvent dyes like Solvent Yellow 56.[6][7]
-
Weighing: Accurately weigh the desired amount of this compound powder (e.g., 0.5 g for 100 mL of solution) and place it into a clean, dry glass beaker.
-
Dissolving: Add the corresponding volume of 100% isopropanol (e.g., 100 mL for 0.5 g of dye). Place a magnetic stir bar in the beaker.
-
Heating (Optional but Recommended): Gently heat the solution to approximately 60°C while stirring on a magnetic stirrer. This will aid in the complete dissolution of the dye.[6] Do not overheat.
-
Cooling: Once the dye is fully dissolved, remove the beaker from the heat source and allow the solution to cool to room temperature.
-
Filtration: Filter the solution using Whatman No. 1 filter paper or a 0.2 µm syringe filter to remove any undissolved microparticles.[6][7] This step is critical to prevent dye precipitation in subsequent steps.
-
Storage: Transfer the filtered stock solution to a clearly labeled, airtight amber glass bottle. Store at room temperature, protected from light.
Protocol 2: Preparation of this compound Working Solution
The working solution is prepared by diluting the stock solution with distilled water. A final isopropanol concentration of approximately 60% is a common starting point for lipid staining.[6]
-
Measurement: Measure the required volume of the 0.5% this compound stock solution (e.g., 30 mL for a total of 50 mL working solution).
-
Dilution: Add the corresponding volume of distilled water (e.g., 20 mL for a total of 50 mL working solution) to the stock solution.
-
Mixing: Gently mix the solution.
-
Usage: Prepare this working solution fresh before each use for optimal performance.[6] If the solution appears cloudy or contains precipitate, it should be filtered again before application.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound staining solutions.
Disclaimer: This protocol is a general guideline. Researchers should optimize concentrations, solvents, and incubation times based on their specific cell or tissue type and experimental requirements.
References
Industrial Applications of Solvent Yellow 6: Application Notes and Protocols
C.I. Name: Solvent Yellow 6 C.I. Number: 11390 CAS Number: 131-79-3 Chemical Class: Monoazo Molecular Formula: C₁₇H₁₅N₃[1] Molecular Weight: 261.32 g/mol [1]
Overview and General Properties
Solvent Yellow 6, also known as Oil Yellow OB, is a solvent-soluble dye characterized by its reddish-yellow to orange hue in mineral oil.[1] It belongs to the monoazo class of dyes and is produced by the diazotization of o-Methylaniline and subsequent coupling with Naphthalen-2-amine.[1] Its solubility in organic solvents like ethanol and toluene, and its insolubility in water, make it suitable for coloring non-polar materials.[1]
While specific technical data for Solvent Yellow 6 is limited in publicly available literature, its general properties suggest its utility in applications where high transparency and a yellow-orange color are desired. However, a reported low heat resistance of 70°C may limit its use in high-temperature processes, particularly in plastics.[1] This contrasts with other solvent yellow dyes used in plastics, which often exhibit heat stability up to 300°C. Therefore, the application of Solvent Yellow 6 should be carefully considered based on the processing temperatures involved.
Physicochemical Properties
Table 1: Physicochemical Properties of Solvent Yellow 6
| Property | Value | References |
| Appearance | Red-light yellow to orange powder | [1] |
| Melting Point | 126 °C | [1] |
| Solubility | Soluble in ethanol and Toluene; Insoluble in water. | [1] |
| Heat Resistance | 70 °C | [1] |
| Light Fastness | Good | [1] |
| Behavior in Acids/Bases | In concentrated sulfuric acid, it appears as a red-light purple, which precipitates as a red, orange-brown solid upon dilution. An alcohol solution of the dye turns more red with the addition of hydrochloric acid and remains the same color with sodium hydroxide.[1] | [1] |
Industrial Applications
Based on its properties as a solvent dye, Solvent Yellow 6 has potential applications in the coloring of plastics, inks, and waxes. The following sections provide general guidance and protocols, which should be adapted and optimized based on experimental testing due to the lack of specific data for this particular dye.
Plastics
Solvent dyes are widely used in the plastics industry to impart transparent and vibrant colors. Given the reported low heat stability of Solvent Yellow 6, its application would likely be restricted to plastics processed at lower temperatures.
3.1.1 Suitable Resins (Hypothetical)
-
Polymers with low processing temperatures, such as certain grades of PVC, or for applications where the dye is incorporated in a masterbatch at a lower temperature.
3.1.2 General Protocol for Plastic Coloration (Masterbatch Method)
This protocol is a generalized procedure for incorporating a solvent dye into a plastic masterbatch. The specific parameters, especially temperature, must be adjusted for Solvent Yellow 6 based on its actual heat stability.
Experimental Workflow for Plastic Coloration
Caption: Workflow for creating a plastic masterbatch with Solvent Yellow 6.
Protocol Steps:
-
Pre-mixing: Dry blend the polymer resin, Solvent Yellow 6 powder (typically 0.1% to 1.0% by weight, but needs to be determined experimentally), and any other additives (e.g., dispersing agents) in a high-speed mixer until a homogenous mixture is obtained.
-
Melt Compounding: Feed the pre-mixed material into a twin-screw extruder. The temperature profile of the extruder should be set to ensure the polymer is molten but remains below the degradation temperature of Solvent Yellow 6. Given the reported 70°C heat stability, this step would require a very low processing temperature polymer or confirmation of a higher heat stability for the dye.
-
Extrusion and Pelletizing: The molten, colored polymer is extruded through a die into strands, which are then cooled in a water bath and cut into pellets.
-
Drying: The masterbatch pellets are thoroughly dried to remove any residual moisture.
-
Quality Control: The final masterbatch is tested for color strength, dispersion, and other relevant properties.
Inks
Solvent dyes are integral to the formulation of solvent-based printing inks due to their solubility and ability to produce transparent and bright colors.
3.2.1 Potential Ink Systems
-
Flexographic and gravure inks with alcohol and ester-based solvent systems.
3.2.2 General Protocol for Solvent-Based Ink Formulation
This is a generalized protocol. The compatibility and solubility of Solvent Yellow 6 in the specific resin and solvent system must be verified.
Experimental Workflow for Ink Formulation
References
Application Notes: Analytical Methods for the Detection of Yellow OB
Introduction
Yellow OB is a yellow monoazo dye. Due to potential health risks, including concerns about carcinogenicity, its use as a food additive is prohibited in many countries, including the United States and the European Union.[1] Consequently, sensitive and reliable analytical methods are required to monitor its presence in food products and other matrices to ensure consumer safety and regulatory compliance. This document outlines several advanced analytical techniques for the detection and quantification of this compound and similar azo dyes.
Quantitative Data Summary
The performance of various analytical methods for the detection of yellow azo dyes is summarized below. While specific data for this compound is limited, the data for analogous dyes such as Sunset Yellow and Quinoline Yellow provide a strong reference for expected method performance.
| Analytical Technique | Analyte/Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-UV | Tartrazine, Auramine O, Metanil yellow in Herbal Medicines | - | - | 73.8 - 91.5 | [2] |
| HPLC-DAD/MS/MS | Sulfonate dyes in Animal Feed & Meat | 0.02–21.83 ng/mL | - | 71 - 97 | [3] |
| HPLC-UV | Quinoline Yellow in Soft Drinks | 0.5 mg/L | - | - | [4] |
| HPLC with DAD | Sunset Yellow, Quinoline Yellow in Commercial Products | 4.82 - 8.05 mg/L | 16.06 - 26.84 mg/L | - | [5] |
| Electrochemical Sensor | Sunset Yellow | 2.4 nM | - | - | [6] |
| Electrochemical Sensor | Quinoline Yellow | 0.5 mg/L | - | - | [4] |
| SERS (AuNPs) | Rhodamine 6G (Model Molecule) | 10⁻⁸ mol/L | - | - | [7] |
| SERS | Malachite Green (Model Molecule) | 2.9 µM | - | - | [8] |
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
Principle
High-Performance Liquid Chromatography (HPLC) is a powerful technique that separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[9] For azo dyes like this compound, a reversed-phase C18 column is commonly used.[9] The separated dye is then detected by a UV-Visible (UV-Vis) spectrophotometer, which measures the absorbance of light at a specific wavelength.[10][11] The concentration of the dye is proportional to its absorbance.
Experimental Workflow Diagram
Caption: Workflow for the detection of this compound using HPLC-UV.
Protocol
A. Reagents and Materials
-
This compound standard
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate[9]
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Syringe filters (0.45 µm)
-
Volumetric flasks, pipettes, and vials
-
Homogenization: Weigh a representative portion of the food sample (e.g., 5-10 g). For solid samples, homogenize to a fine powder or paste.
-
Extraction: Add 20 mL of an appropriate extraction solvent (e.g., 70% ethanol or a methanol/water mixture) to the homogenized sample.[2] An acid, such as formic acid, can be added to aid in the extraction of certain dyes.[13]
-
Sonication/Shaking: Sonicate the mixture for 15-30 minutes or shake vigorously to ensure efficient extraction of the dye.
-
Centrifugation: Centrifuge the mixture at 5000 rpm for 10 minutes to separate the solid matrix from the liquid extract.
-
Cleanup (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant (extract) onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove interferences.
-
Elute the dye with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
C. Instrumental Analysis
-
HPLC System: A standard liquid chromatograph.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient elution using a mixture of 100 mM ammonium acetate and acetonitrile is often effective.[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV-Vis Detector set to the maximum absorbance wavelength (λmax) of this compound.
-
Column Temperature: 25-30 °C.
D. Data Analysis
-
Generate a calibration curve by injecting a series of standard solutions of this compound at known concentrations.
-
Plot the peak area against the concentration.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
GC-MS combines the separation capabilities of Gas Chromatography (GC) with the detection power of Mass Spectrometry (MS).[14] Volatile or semi-volatile compounds are separated in a capillary column and then fragmented and detected by the mass spectrometer.[15] GC-MS provides high specificity and sensitivity, allowing for both identification (based on mass spectrum) and quantification of the analyte.[14] For non-volatile dyes like this compound, a derivatization step may be required to increase volatility.
Experimental Workflow Diagram
Caption: Workflow for the detection of this compound using GC-MS.
Protocol
A. Reagents and Materials
-
This compound standard
-
Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)[13]
-
High-purity solvents (e.g., hexane, ethyl acetate)
-
Anhydrous sodium sulfate
-
GC-MS vials with inserts
B. Sample Preparation
-
Extraction: Perform an extraction as described in the HPLC protocol (Section 1B). A liquid-liquid extraction (LLE) may also be suitable.
-
Drying: After extraction, pass the organic extract through a column of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Derivatization: [13]
-
Transfer a precise volume of the concentrated extract to a reaction vial.
-
Add the derivatizing agent (e.g., 100 µL of BSTFA).
-
Seal the vial and heat at 70-80 °C for 30-60 minutes to complete the reaction.
-
Cool the vial to room temperature before injection.
-
C. Instrumental Analysis
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Splitless mode, temperature set at 250-280 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10-15 °C/min.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
D. Data Analysis
-
Identify the derivatized this compound peak by its retention time and its unique mass spectrum.
-
For quantification, operate the MS in Selected Ion Monitoring (SIM) mode for higher sensitivity.
-
Create a calibration curve using derivatized standards and quantify the sample based on the peak area of a characteristic ion.
Surface-Enhanced Raman Spectroscopy (SERS)
Principle
SERS is a highly sensitive vibrational spectroscopy technique that enhances the Raman scattering of molecules adsorbed on or near nanostructured metal surfaces, typically gold (Au) or silver (Ag).[7] The technique provides a unique "fingerprint" spectrum of the analyte, allowing for its specific identification even at very low concentrations.[7] The enhancement factor can be as high as 10⁶–10¹⁵, making it ideal for trace detection.[7]
Experimental Workflow Diagram
Caption: Workflow for the detection of this compound using SERS.
Protocol
A. Reagents and Materials
-
Tetrachloroauric acid (HAuCl₄) or Silver Nitrate (AgNO₃)
-
Sodium citrate or Sodium borohydride (reducing agents)[16]
-
Sample extract containing this compound
-
Raman spectrometer
-
Microscope slides or other suitable substrates
B. Preparation of SERS-Active Nanoparticles (AuNPs) [7]
-
Synthesis: Prepare gold nanoparticles (AuNPs) via the citrate reduction method. Briefly, bring a solution of HAuCl₄ to a boil.
-
Reduction: Rapidly add a solution of sodium citrate while stirring vigorously. The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.
-
Characterization: Characterize the synthesized nanoparticles using UV-Vis spectroscopy (for surface plasmon resonance peak) and Transmission Electron Microscopy (TEM) to confirm size and morphology.
C. SERS Analysis
-
Sample Mixture: In a microcentrifuge tube, mix a small volume of the sample extract with the prepared AuNP colloid. The ratio should be optimized, but a 1:1 volume ratio is a good starting point.
-
Incubation: Allow the mixture to incubate for a short period (5-10 minutes) to ensure the adsorption of this compound molecules onto the nanoparticle surface.
-
Aggregation (Optional but Recommended): Add an aggregating agent (e.g., NaCl) to the mixture. This induces the formation of nanoparticle aggregates ("hot spots"), which dramatically increases the SERS signal.
-
Measurement:
-
Deposit a small droplet of the final mixture onto a clean substrate (e.g., a glass slide) and allow it to dry.
-
Place the substrate under the objective of the Raman microscope.
-
Acquire the SERS spectrum using an appropriate laser wavelength (e.g., 633 nm or 785 nm), laser power, and integration time.[17]
-
D. Data Analysis
-
Identify this compound based on its characteristic SERS peaks by comparing the sample spectrum to that of a this compound standard.
-
For quantification, construct a calibration curve by plotting the intensity of a major characteristic peak against the concentration of standard solutions.
References
- 1. [STUDIES ON THE FOOD DYES YELLOW AB AND this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. eprints.ums.edu.my [eprints.ums.edu.my]
- 4. Electrochemical sensor for hazardous food colourant quinoline yellow based on carbon nanotube-modified electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of some common food dyes in commercial products by digital image analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Theoretical predictions and experimental verifications of SERS detection in colorants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reusable SERS Substrates Based on Gold Nanoparticles for Peptide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 15. pfigueiredo.org [pfigueiredo.org]
- 16. Electrochemical Sensor for Bilirubin Detection Using Paper-Based Screen-Printed Electrodes Functionalized with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography for the Analysis of Yellow OB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yellow OB is a fat-soluble monoazo dye that has been used as a food coloring agent. However, due to safety concerns, its use in food products is restricted or banned in many countries. Its detection and quantification are crucial for food safety and regulatory compliance. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the analysis of this compound in various matrices. This application note provides a detailed protocol for the determination of this compound using reversed-phase HPLC with UV-Vis detection.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte is then detected by a UV-Vis detector at its maximum absorbance wavelength. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector.[1]
-
-
-
Materials and Reagents:
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with 10% B, linear gradient to 90% B in 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis at 428 nm.[2] |
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL) by diluting the stock standard solution with the initial mobile phase composition.[1]
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix.[3] Here are general guidelines for different sample types:
-
Liquid Samples (e.g., beverages):
-
Degas the sample by sonication.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.[4]
-
-
Solid Samples (e.g., food products):
-
Homogenize a representative portion of the sample.
-
Accurately weigh about 5 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of methanol and water).
-
Vortex for 1 minute and then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.[5]
-
-
Fatty Samples (e.g., oils, butter):
-
Dissolve a known amount of the sample in hexane.
-
Perform liquid-liquid extraction (LLE) with acetonitrile. The this compound will partition into the acetonitrile layer.[6]
-
Separate the acetonitrile layer and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation
To ensure the reliability of the analytical results, the HPLC method should be validated according to ICH guidelines.[7] Key validation parameters are summarized in the table below.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.999.[1] |
| Limit of Detection (LOD) | To be determined experimentally (e.g., 0.03 µg/mL).[7] |
| Limit of Quantification (LOQ) | To be determined experimentally (e.g., 0.1 µg/mL).[7] |
| Precision (%RSD) | < 2%.[1] |
| Accuracy (% Recovery) | 80-120%.[8] |
| Specificity | The peak for this compound should be well-resolved from other components. |
Data Presentation
The following tables present example data for method validation.
Table 1: Linearity Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | 15.2 |
| 0.5 | 76.5 |
| 1 | 151.8 |
| 5 | 755.3 |
| 10 | 1520.1 |
| 25 | 3805.7 |
| R² | 0.9998 |
Table 2: Precision and Accuracy Data for this compound Analysis
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | %RSD | % Recovery |
| 0.5 | 0.49 | 1.8 | 98.0 |
| 5.0 | 5.08 | 1.2 | 101.6 |
| 20.0 | 19.75 | 0.9 | 98.8 |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound analysis by HPLC.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound using high-performance liquid chromatography. The described method is sensitive, specific, and reliable for the quantification of this compound in various sample matrices. Proper sample preparation and method validation are critical for obtaining accurate and reproducible results. This protocol serves as a valuable resource for researchers, scientists, and professionals in the fields of food safety, quality control, and regulatory analysis.
References
Application Notes and Protocols for the Quantification of Yellow OB in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yellow OB, also known as 1-[(2-Methylphenyl)azo]-2-naphthalenamine, is a synthetic monoazo dye.[1][2] Historically, it was used as a food colorant but has since been banned in many jurisdictions, including the United States and the European Union, due to toxicological concerns.[3] Like other azo dyes, this compound can be metabolized to aromatic amines, which are potentially carcinogenic.[4][5] Its lipophilic nature allows it to be used to color oils, waxes, and plastics. The illegal adulteration of foodstuffs, particularly spices and oils, with this compound and other industrial dyes like Sudan dyes, remains a significant food safety issue.[3][6]
These application notes provide detailed protocols for the quantification of this compound in complex matrices such as chili powder and edible oils, utilizing High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies
The primary methods for the quantification of this compound in complex matrices are HPLC-DAD for screening and quantification, and LC-MS/MS for confirmation and sensitive quantification.[3]
-
High-Performance Liquid Chromatography with Diode-Array Detector (HPLC-DAD): This technique separates this compound from other components in the sample matrix. The DAD provides spectral information, which aids in the identification and quantification of the analyte. It is a robust and widely available method for routine analysis.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method used for confirmation and trace-level quantification. It provides structural information, ensuring accurate identification and minimizing false positives.[1]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of this compound and similar Sudan dyes in various complex matrices, compiled from multiple validated methods.
Table 1: Performance of HPLC-DAD for Sudan Dyes (including this compound) in Spices and Oils
| Parameter | Chili Powder | Edible Oil |
| Limit of Detection (LOD) | 0.02 - 0.30 mg/kg | 3.1 - 4.6 mg/kg |
| Limit of Quantification (LOQ) | 0.05 - 1.00 mg/kg | ~10 mg/kg |
| Recovery | 76.6% - 106.2% | 82.6% - 108.3% |
| Relative Standard Deviation (RSD) | < 10% | < 9% |
Data compiled from multiple sources.[2][7]
Table 2: Performance of LC-MS/MS for Sudan Dyes (including this compound) in Spices and Oils
| Parameter | Chili Powder | Edible Oil |
| Limit of Detection (LOD) | 0.25 - 0.30 mg/kg | 2.0 - 4.4 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 50 µg/kg | 0.1 - 1.5 mg/kg |
| Recovery | 58.6% - 122.1% | 69.6% - 116.0% |
| Relative Standard Deviation (RSD) | 1.0% - 18.9% | 4.0% - 14.8% |
Data compiled from multiple sources.[1][8][9]
Experimental Protocols
Protocol 1: Quantification of this compound in Chili Powder by HPLC-DAD
This protocol details the extraction and analysis of this compound from chili powder.
1. Materials and Reagents
-
This compound certified reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or Alumina B)[10]
-
0.22 µm syringe filters
2. Sample Preparation and Extraction
-
Weigh 1.0 g of homogenized chili powder into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes.[6]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.
3. HPLC-DAD Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).
-
Gradient Program: Start with a suitable gradient, for example, 70% B, increasing to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
DAD Wavelength: Monitor at the maximum absorbance wavelength of this compound (approximately 480 nm) and collect spectra from 200-600 nm for peak purity analysis.
4. Quantification
-
Prepare a series of calibration standards of this compound in acetonitrile.
-
Construct a calibration curve by plotting peak area against concentration.
-
Quantify this compound in the sample extract by comparing its peak area to the calibration curve.
Protocol 2: Confirmatory Analysis of this compound in Edible Oil by LC-MS/MS
This protocol is for the sensitive and selective analysis of this compound in edible oils.
1. Materials and Reagents
-
This compound certified reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Hexane (analytical grade)
-
Triton X-114 (for cloud point extraction)[9]
2. Sample Preparation and Extraction (Cloud Point Extraction) [9]
-
Weigh 2.0 g of the oil sample into a centrifuge tube.
-
Add 8 mL of a 3% (w/v) Triton X-114 solution and 2 mL of 0.1 M ammonium acetate.
-
Vortex thoroughly and heat in a water bath at 50°C for 30 minutes to induce phase separation.
-
Centrifuge at 4000 rpm for 15 minutes.
-
The lower surfactant-rich phase contains the this compound. Carefully remove the upper aqueous phase.
-
Dilute the surfactant-rich phase with methanol and filter through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm particle size)
-
Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and methanol (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for this compound.
4. Quantification
-
Prepare matrix-matched calibration standards by spiking blank oil with known concentrations of this compound and subjecting them to the same extraction procedure.
-
Construct a calibration curve and quantify the analyte in the samples.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Fast Simultaneous Determination of Eight Sudan Dyes in Chili Oil by Ultra-High-Performance Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method development and survey of Sudan I-IV in palm oil and chilli spices in the Washington, DC, area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic activation of aromatic amines and azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
Application Notes and Protocols for the Use of Yellow OB in Manufacturing Plastics and Waxes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Yellow OB (C.I. Solvent Yellow 6), a synthetic azo dye, in the manufacturing of plastics and waxes. The information is intended to guide researchers and professionals in laboratory and industrial settings.
Chemical and Physical Properties of this compound
This compound, also known as Solvent Yellow 6, is an oil-soluble dye. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 1-((2-Methylphenyl)azo)-2-naphthylamine |
| C.I. Name | Solvent Yellow 6 |
| CAS Number | 131-79-3 |
| Molecular Formula | C₁₇H₁₅N₃ |
| Molecular Weight | 261.32 g/mol |
| Appearance | Yellow to red-orange powder |
| Solubility | Soluble in organic solvents, oils, and waxes; Insoluble in water |
| Thermal Stability | Decomposes at high temperatures |
Applications in Plastics Manufacturing
This compound is utilized as a colorant in various thermoplastic resins, including polyethylene, polypropylene, polystyrene, and polycarbonates. It is typically incorporated into the plastic matrix through a masterbatch process.
Masterbatch Production Protocol
A masterbatch is a concentrated mixture of pigment or additive encapsulated during a heat process into a carrier resin which is then cooled and cut into a granular shape. This protocol outlines the production of a this compound masterbatch.
Materials and Equipment:
-
This compound (Solvent Yellow 6) powder
-
Carrier resin (e.g., LLDPE, HDPE, PP)
-
Twin-screw extruder
-
Gravimetric blender/feeder
-
Water bath for cooling
-
Pelletizer
Protocol:
-
Pre-mixing: Dry blend the this compound powder with the carrier resin powder or pellets at a predetermined concentration (typically 10-40% by weight of this compound).
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder according to the carrier resin's processing parameters. A typical profile for LLDPE is 160°C - 220°C from the feed zone to the die.
-
Feed the pre-mixed blend into the extruder using a gravimetric feeder to ensure a consistent feed rate.
-
The screw design should provide sufficient mixing and dispersion of the dye within the molten polymer.
-
-
Cooling and Pelletizing:
-
Extrude the molten, colored polymer strand into a water bath for cooling.
-
Feed the cooled strand into a pelletizer to produce masterbatch pellets.
-
-
Quality Control:
-
Perform colorimetric analysis on the masterbatch pellets to ensure color consistency.
-
Conduct thermal stability tests to verify that the dye has not degraded during processing.
-
Experimental Workflow for Masterbatch Production
Caption: Workflow for producing this compound masterbatch.
Incorporation into Final Plastic Product
The masterbatch pellets are then used in the final processing stage (e.g., injection molding, extrusion, blow molding) to color the bulk polymer.
Protocol:
-
Calculate the required amount of masterbatch to achieve the desired final color concentration in the plastic product (let-down ratio). Typical let-down ratios range from 1:25 to 1:100.
-
Tumble-mix the masterbatch pellets with the natural polymer pellets.
-
Process the mixture under standard conditions for the specific polymer and manufacturing method.
Quantitative Data for Plastics Applications
| Parameter | Value Range | Notes |
| Masterbatch Concentration | 10 - 40% (w/w) | Dependent on carrier resin and desired color strength. |
| Let-Down Ratio | 1:25 - 1:100 | Varies based on the final product's desired color intensity. |
| Processing Temperature | 160 - 280°C | Dependent on the specific thermoplastic being processed. |
Quality Control Protocols for Colored Plastics
-
Colorfastness to Light: Expose colored plastic samples to a xenon arc lamp according to ASTM D2565 or ISO 4892-2 to evaluate the resistance to fading.
-
Migration Test: Assess the potential for the dye to migrate out of the plastic matrix. This is particularly important for food contact applications. A common method involves placing the plastic in contact with a food simulant (e.g., ethanol, acetic acid) and analyzing the simulant for the presence of the dye using techniques like HPLC.
-
Thermal Stability: Evaluate the color change of the plastic after exposure to elevated temperatures for a specified duration, simulating conditions of processing and end-use.
Applications in Wax Manufacturing
This compound is used to color various waxes, including paraffin wax, beeswax, and soy wax, for applications such as candles and wax coatings.
Protocol for Coloring Paraffin Wax
This protocol details the steps for incorporating this compound into paraffin wax for candle making.
Materials and Equipment:
-
Paraffin wax
-
This compound (Solvent Yellow 6) powder or liquid concentrate
-
Heating vessel (double boiler recommended)
-
Stirring rod (glass or stainless steel)
-
Thermometer
-
Candle molds and wicks
Protocol:
-
Melting the Wax: Melt the paraffin wax in a double boiler to a temperature of 85-95°C. Avoid direct heat to prevent scorching the wax.
-
Dye Incorporation:
-
Once the wax is fully melted, add the this compound dye. The amount will depend on the desired color intensity. A starting point is 0.1% to 0.5% by weight.
-
Stir the mixture continuously and gently for 10-15 minutes until the dye is completely dissolved and the color is uniform. Maintain the temperature at 85-95°C during this process.
-
-
Cooling and Pouring:
-
Allow the colored wax to cool to the recommended pouring temperature for your specific candle type (typically around 80°C).
-
Secure the wick in the center of the mold and pour the wax.
-
-
Curing: Allow the candle to cool and cure at room temperature for at least 24 hours before use.
Logical Relationship for Wax Coloring
Caption: Logical steps for coloring paraffin wax with this compound.
Quantitative Data for Wax Applications
| Parameter | Value Range | Notes |
| Dye Concentration | 0.1 - 0.5% (w/w) | Adjust based on the desired color depth and wax type. |
| Dissolution Temperature | 85 - 95°C | Ensure complete dissolution without degrading the dye or wax. |
| Stirring Time | 10 - 15 minutes | Necessary for uniform color distribution. |
Safety and Handling
This compound is a chemical substance and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the dye powder. Use a dust mask or work in a well-ventilated area to avoid inhalation of the powder.
-
Storage: Store in a cool, dry place away from direct sunlight and sources of ignition. Keep the container tightly closed.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Analytical Methods
-
Quantification in Plastics and Waxes: The concentration of this compound can be determined by dissolving the colored material in a suitable solvent (e.g., toluene, chloroform) and analyzing the solution using UV-Visible spectrophotometry at its maximum absorbance wavelength (λmax). High-Performance Liquid Chromatography (HPLC) can also be used for more precise quantification and to separate it from other components.
-
Purity Analysis: The purity of the dye can be assessed using techniques such as HPLC and Thin Layer Chromatography (TLC).
Troubleshooting & Optimization
Technical Support Center: Yellow OB Staining Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their Yellow OB staining protocols for accurate lipid detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a laboratory setting?
This compound, also known as Oil this compound or Solvent Yellow 6, is a fat-soluble azo dye. In a laboratory context, it has been historically used as a biological stain to detect the presence of lipids, such as triglycerides, in tissue sections and cell cultures.[1][2][3] The staining principle relies on the dye's higher solubility in lipids than in its solvent, causing it to preferentially partition into and color lipid-rich structures.[4][5]
Q2: How do I prepare a this compound staining solution?
While specific protocols for this compound are not widely documented in recent literature, a working solution can be prepared based on methods for similar oil-soluble azo dyes like Oil Red O and Sudan dyes. The general approach involves dissolving this compound powder in a suitable organic solvent. The choice of solvent can impact staining intensity and background clarity.
Table 1: Comparison of Solvents for Preparing Oil-Soluble Dye Stock Solutions
| Solvent | Concentration | Preparation Notes | Advantages | Disadvantages |
| Isopropanol | 99-100% | Dissolve 0.3-0.5g of dye per 100mL. Gentle heating in a water bath may be required. Stir overnight.[6] | Commonly used for Oil Red O, effective at dissolving the dye. | Can be volatile and may form precipitates if the solution evaporates.[7] |
| Ethanol | 70-95% | Dissolve 0.05g of dye per 100mL for a working solution with Sudan III.[8] | Less toxic than other organic solvents. | May have lower dye solubility compared to isopropanol, potentially leading to lighter staining. |
| Propylene Glycol | 100% | Dissolve 0.7g of dye per 100mL for a stock solution. Heating to 100°C may be necessary.[9] | Reduces the risk of dissolving small lipid droplets during staining. | More viscous and may require heating to dissolve the dye. |
Q3: What type of samples are suitable for this compound staining?
This compound staining is most effective on fresh or frozen tissue sections.[5] This is because the routine processing of tissues for paraffin embedding involves the use of alcohols and xylene, which will dissolve and wash away the lipids, leading to a false-negative result.[8]
Troubleshooting Guide
This guide addresses common issues encountered during lipid staining with oil-soluble azo dyes like this compound.
Q4: Why is my this compound staining too weak or completely absent?
Weak or no staining is a frequent issue. Several factors could be responsible:
-
Lipid Extraction During Fixation: The use of alcohol-based fixatives can dissolve lipids from the tissue.
-
Improper Sample Type: As mentioned, paraffin-embedded tissues are generally unsuitable for lipid staining.
-
Solution: Use frozen sections (cryosections) for your experiments.[5]
-
-
Insufficient Staining Time: The dye may not have had enough time to partition into the lipid droplets.
-
Solution: Increase the incubation time with the this compound staining solution. Depending on the tissue, this could range from 15 minutes to over an hour.[8]
-
-
Exhausted Staining Solution: An old or improperly stored staining solution may have reduced efficacy.
-
Solution: Prepare a fresh working solution for each experiment. Ensure the stock solution is stored in a tightly sealed, light-protected container to prevent evaporation and degradation.[8]
-
Q5: I'm seeing a lot of background staining. How can I reduce it?
High background staining can obscure the specific lipid staining. Here are some potential causes and solutions:
-
Dye Precipitation: Oil-soluble dyes can precipitate out of the solution, leading to non-specific deposits on the tissue.
-
Solution: Always filter the working staining solution immediately before use. A 0.2µm syringe filter can be effective.[10] Keeping the staining container covered during incubation can also help prevent evaporation-induced precipitation.
-
-
Overstaining: Leaving the tissue in the staining solution for too long can lead to excessive background color.
-
Non-Specific Binding: The dye may non-specifically associate with other cellular components.
Q6: There are crystalline artifacts on my stained slide. What are they and how can I prevent them?
Crystals are a common artifact with oil-soluble dyes and are usually due to dye precipitation.
-
Cause: The dye is coming out of the solution, often due to evaporation of the solvent from the working solution.
-
Solution:
-
Ensure the staining solution is freshly prepared and filtered right before use.
-
Keep the staining dish tightly covered throughout the incubation period to minimize solvent evaporation.
-
If crystals persist, consider preparing the staining solution in a different solvent system, such as propylene glycol, which is less volatile than isopropanol.[4]
-
-
Experimental Protocols
The following is a generalized protocol for staining neutral lipids in frozen tissue sections, adapted from established methods for Oil Red O and Sudan dyes. This protocol should be optimized for your specific tissue and experimental conditions.
Materials:
-
This compound powder
-
99% Isopropanol
-
Distilled water
-
Mayer's Hematoxylin (for counterstaining)
-
Aqueous mounting medium (e.g., glycerin jelly)
-
Frozen tissue sections (8-10 µm thick) on glass slides
Procedure:
-
Preparation of Stock Solution (0.5% this compound in Isopropanol):
-
Dissolve 0.5 g of this compound powder in 100 mL of 99% isopropanol.
-
Stir overnight at room temperature or gently heat in a water bath to aid dissolution.
-
Store in a tightly sealed bottle at room temperature.
-
-
Preparation of Working Solution:
-
Mix 6 mL of the this compound stock solution with 4 mL of distilled water.
-
Let the solution stand for 10-15 minutes.
-
Filter the solution through a 0.2µm syringe filter or fine filter paper immediately before use.
-
-
Staining Procedure:
-
Air dry the frozen sections on the slides.
-
Fix the sections in 10% neutral buffered formalin for 5-10 minutes.
-
Briefly rinse the slides with running tap water, followed by a rinse with distilled water.
-
Immerse the slides in 60% isopropanol for 2-5 minutes.
-
Incubate the slides in the freshly prepared this compound working solution for 15-30 minutes in a covered container.
-
Briefly rinse the slides in 60% isopropanol to differentiate and remove excess stain.
-
Wash thoroughly with distilled water.
-
(Optional) Counterstain the nuclei with Mayer's Hematoxylin for 30-60 seconds.
-
Wash with tap water to "blue" the hematoxylin.
-
Mount the coverslip using an aqueous mounting medium.
-
Visualizations
Caption: General workflow for this compound staining of frozen tissue sections.
Caption: Troubleshooting decision tree for common this compound staining issues.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.uchicago.edu [journals.uchicago.edu]
- 4. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Yellow OB Staining
Welcome to the technical support center for Yellow OB. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting for common issues encountered during the staining of lipid droplets and other lipophilic structures with this compound.
Frequently Asked Questions (FAQs)
Issue 1: Weak or No Staining Signal
Q: My samples show very faint or no yellow fluorescence after staining with this compound. What could be the cause?
A: Weak or no staining is a common issue that can stem from several factors throughout the experimental protocol. Here are the most frequent causes and their solutions:
-
Inadequate Dye Concentration: The concentration of this compound in your staining solution may be too low. You may need to optimize the concentration for your specific cell type or tissue.
-
Poor Dye Solubility: this compound is a lipophilic dye and is insoluble in water. If your staining solution contains residual water or if you are using an inappropriate solvent, the dye may not be properly dissolved, leading to a low effective concentration.[1]
-
Insufficient Incubation Time: The staining duration may be too short for the dye to adequately partition into the lipid droplets. Try extending the incubation period.
-
Improper Fixation: Over-fixation of tissues can mask the epitopes or alter the lipid structures, preventing the dye from binding. Conversely, under-fixation can lead to poor morphological preservation. Consider reducing fixation time or trying a less harsh fixative.
-
Photobleaching: this compound, like many fluorophores, is susceptible to photobleaching (fading) upon exposure to excitation light.[2] Minimize light exposure during sample handling and imaging.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for this compound's spectral properties. While specific spectra can vary, yellow dyes typically excite in the blue-to-green range and emit in the green-to-yellow range.[3]
Issue 2: High Background or Non-Specific Staining
Q: I'm observing high background fluorescence across the entire cell or tissue, which is obscuring the specific lipid droplet staining. How can I resolve this?
A: High background can make it difficult to distinguish your signal from noise. This is often caused by excess dye that has not been properly washed away or has bound non-specifically.
-
Excessive Dye Concentration: A high concentration of this compound can lead to non-specific binding to other cellular components or high residual fluorescence in the cytoplasm. Try reducing the dye concentration.
-
Inadequate Washing: Insufficient washing after the staining step is a primary cause of high background. Increase the number and duration of wash steps to remove unbound dye.
-
Dye Precipitation: If the dye precipitates out of solution, these small crystals can settle on the sample and appear as non-specific fluorescent spots. This is often due to poor solubility or the presence of water in the staining solution.[1] Ensure you use anhydrous solvents and filter the staining solution before use.
-
Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce naturally in the same spectral region as your dye. You can check for autofluorescence by examining an unstained control sample under the same imaging conditions.
Issue 3: Precipitate or Crystal Formation on the Sample
Q: I see small, bright, irregular spots on my sample after staining. What are they and how can I get rid of them?
A: These spots are likely precipitates of the this compound dye. This occurs when the dye comes out of solution.
-
Solvent Choice: this compound has low solubility in aqueous or semi-aqueous solutions. The presence of water is a common cause of precipitation.[1]
-
Solution Preparation: Always prepare the staining solution fresh. If using a stock solution, ensure it is fully dissolved before diluting it to the working concentration. Filtering the final working solution through a 0.22 µm filter is highly recommended to remove any undissolved particles or aggregates.[4]
-
Dehydration: Ensure that tissue sections are properly dehydrated before applying the oil-soluble stain. Carryover of water from previous steps can cause the dye to precipitate directly onto the tissue.[1]
-
Temperature: A significant drop in temperature during the staining procedure can decrease the dye's solubility, leading to precipitation. Maintain a consistent temperature throughout the experiment.
Issue 4: Rapid Fading or Photobleaching of the Signal
Q: The fluorescent signal from my this compound-stained samples fades very quickly when I expose it to light from the microscope. What can I do to prevent this?
A: Rapid signal loss is due to photobleaching, an irreversible photochemical destruction of the fluorophore.[2] While it cannot be entirely eliminated, it can be significantly minimized.
-
Minimize Light Exposure: This is the most critical step. Keep your samples in the dark whenever possible. Use the microscope's shutter to block the excitation light when you are not actively observing or capturing an image.
-
Optimize Illumination: Use the lowest possible light intensity from your microscope's lamp or laser that still provides a sufficient signal-to-noise ratio.
-
Reduce Exposure Time: When capturing images, use the shortest possible camera exposure time. You can often compensate for a shorter exposure by increasing the camera's gain or sensitivity.
-
Use Antifade Reagents: Mount your coverslip with an antifade mounting medium. These reagents contain chemicals that scavenge for free radicals, which are a major cause of photobleaching.
Data Presentation
Table 1: Troubleshooting Summary for Poor this compound Staining
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Dye concentration too low. | Increase working concentration systematically (e.g., 0.1, 0.5, 1.0, 2.5 µM). |
| Poor dye solubility. | Prepare stock in a suitable organic solvent (e.g., DMSO, Ethanol). Ensure working solution is properly mixed and filtered. | |
| Insufficient incubation time. | Increase incubation time (e.g., from 15 min to 30 or 60 min). | |
| Photobleaching. | Minimize light exposure; use an antifade mounting medium. | |
| High Background | Dye concentration too high. | Decrease working concentration. |
| Inadequate washing. | Increase the number and duration of wash steps after staining. | |
| Dye precipitation. | Filter the staining solution before use. Ensure proper sample dehydration. | |
| Autofluorescence. | Image an unstained control sample to assess. Use spectral unmixing if available. | |
| Precipitate Formation | Water contamination. | Use anhydrous solvents for stock and working solutions. Ensure samples are fully dehydrated. |
| Supersaturated solution. | Prepare solution at a concentration below the solubility limit at your working temperature. | |
| Old or improperly stored solution. | Always prepare fresh staining solution for each experiment. |
Table 2: Recommended Solvent Systems for this compound
| Solvent | Suitability | Notes |
| Dimethyl sulfoxide (DMSO) | Stock Solution | High solubility. Use at a final concentration of <0.5% in working solution to avoid cytotoxicity in live cells. |
| Ethanol / Isopropanol | Stock & Working Solution | Good solubility. A 60% isopropanol or ethanol solution can be used as a working solvent for fixed cells.[5] |
| Propylene Glycol | Working Solution | Often used for other oil-soluble dyes like Oil Red O to prevent lipid extraction. |
| Phosphate-Buffered Saline (PBS) | Not Recommended | This compound is insoluble in aqueous buffers and will precipitate. |
Experimental Protocols
General Protocol for Staining Lipids in Fixed Cells with this compound
This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
10% Neutral Buffered Formalin or 4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
60% Isopropanol
-
Antifade mounting medium
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Store in small aliquots at -20°C, protected from light.
-
-
Cell Culture and Fixation:
-
Plate cells on coverslips in a multi-well plate and culture to the desired confluency.
-
Remove the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 10% Formalin or 4% PFA and incubating for 15-30 minutes at room temperature.
-
Discard the fixative and wash the cells three times with PBS.
-
-
Staining:
-
Prepare a fresh working solution of this compound. For example, dilute the stock solution in 60% isopropanol to a final concentration of 1-5 µg/mL. Note: The optimal concentration and solvent should be determined empirically.
-
Filter the working solution through a 0.22 µm syringe filter to remove any precipitates.
-
Remove the PBS from the cells and add the this compound working solution, ensuring the cells are completely covered.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Discard the staining solution.
-
Wash the cells 3-5 times with PBS to remove excess stain and reduce background.
-
Briefly rinse with distilled water to remove salt crystals.
-
Mount the coverslip onto a microscope slide using one drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the samples using a fluorescence microscope equipped with appropriate filters for yellow fluorescence.
-
Minimize exposure to the excitation light to prevent photobleaching.
-
Visualizations
Caption: Troubleshooting workflow for common this compound staining issues.
Caption: General experimental workflow for this compound staining of fixed cells.
Caption: Key factors influencing the fluorescence intensity of this compound.
References
Technical Support Center: Optimizing Yellow OB for Staining
Welcome to the technical support center for Yellow OB (also known as Solvent Yellow 6). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in staining applications and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a laboratory setting?
A1: this compound is a non-polar, oil-soluble azo dye. Its lipophilic (fat-loving) nature makes it an effective tool for staining neutral lipids, fats, and oils within cells and tissues. In a research context, it is primarily used for the visualization and quantification of lipid droplets.
Q2: In which solvents is this compound soluble?
A2: this compound is insoluble in water but soluble in various organic solvents. For staining protocols, common solvents include ethanol, isopropanol, acetone, and propylene glycol. It is crucial to use anhydrous (water-free) solvents, as the presence of water can significantly decrease its solubility and lead to precipitation.[1]
Q3: What are the main causes of this compound precipitation during a staining protocol?
A3: Precipitation of this compound is a common issue and can be attributed to several factors:
-
Solvent Choice: Using a solvent in which the dye has low solubility.
-
Concentration: Creating a supersaturated solution where the dye concentration exceeds its solubility limit in the chosen solvent.[1]
-
Temperature: A decrease in temperature can lower the solubility of the dye, causing it to precipitate out of solution.[1]
-
Contamination: The presence of water or other impurities in the dye solution can reduce its solubility.[1]
Q4: How can I prevent uneven or patchy staining?
A4: Uneven staining can result from several factors:
-
Incomplete Dehydration: Residual water in the tissue can prevent the non-polar dye from penetrating evenly. Ensure thorough dehydration steps.[2]
-
Air Bubbles: Trapped air bubbles on the tissue surface can block the stain.[2]
-
Stain Precipitation: Filtering the staining solution immediately before use is critical to remove any dye particles that could cause a patchy appearance.[2]
Q5: I am observing high background staining. How can this be resolved?
A5: High background staining can obscure the details of lipid droplets. To reduce it:
-
Optimize Staining Solution Concentration: While a saturated solution is often recommended, you can try diluting the working solution.[2]
-
Reduce Incubation Time: Decrease the time the sample is in the this compound solution.[2]
-
Differentiate Adequately: The differentiation step (a brief rinse in a solvent like 70% ethanol) is crucial for removing excess dye. This step may require careful visual monitoring.[2]
Troubleshooting Guides
Issue 1: Dye precipitates immediately upon mixing the staining solution.
| Possible Cause | Recommended Solution |
| Incorrect Solvent | Ensure you are using a high-purity, anhydrous solvent in which this compound has good solubility (e.g., 100% isopropanol, 70% ethanol, propylene glycol). |
| Supersaturated Solution | Prepare the staining solution at a concentration below the known solubility limit for the solvent at your working temperature. Start with a lower concentration and increase if staining is too weak. |
| Low Temperature | Prepare and use the staining solution at a consistent room temperature. Ensure all glassware is at the same temperature.[1] |
| Water Contamination | Use anhydrous solvents and ensure glassware is completely dry. |
Issue 2: Staining solution becomes cloudy or forms a precipitate over time.
| Possible Cause | Recommended Solution |
| Temperature Fluctuation | Store the staining solution in a tightly sealed container at a constant temperature. Avoid refrigeration.[1] |
| Solvent Evaporation | Keep the staining container covered during storage and incubation to minimize solvent evaporation, which can lead to supersaturation.[2] |
| Impure Dye | Ensure you are using a high-purity grade of this compound. |
Quantitative Data Summary
The optimal concentration and incubation time for this compound can vary depending on the sample type (live cells, fixed cells, or tissues) and the desired staining intensity. The following table summarizes recommended starting points for optimization.
| Parameter | Live Cell Imaging | Fixed Tissue Staining | 3D Cell Culture Staining |
| Stock Solution | 10 mM in DMSO | 1% (w/v) in 100% Isopropanol | 1% (w/v) in 100% Isopropanol |
| Working Solution | 0.1 - 10 µM in culture medium | Saturated solution in 70% ethanol or propylene glycol | 0.3% (w/v) in 60% Isopropanol |
| Incubation Time | 15 - 30 minutes | 5 - 10 minutes | 20 - 30 minutes |
| Incubation Temperature | 37°C | Room Temperature | Room Temperature |
Experimental Protocols
Protocol 1: Staining of Lipid Droplets in Live Cells
This protocol is a general guideline for evaluating the optimal concentration of this compound for live-cell imaging.
Materials:
-
Cultured cells (e.g., HeLa, 3T3-L1)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Cell Culture: Seed cells on a suitable imaging plate or dish and culture to the desired confluency (typically 60-80%).
-
Prepare Working Solution: Dilute the 10 mM stock solution in pre-warmed complete cell culture medium to final concentrations ranging from 0.1 µM to 10 µM.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2.[3]
-
Imaging: Image the cells directly without washing. To minimize phototoxicity, use the lowest possible laser power and exposure time.
Protocol 2: Staining of Neutral Lipids in Fixed Tissues
This protocol is designed for staining frozen tissue sections.
Materials:
-
Frozen tissue sections (10-15 µm)
-
This compound powder
-
70% ethanol or propylene glycol
-
Hematoxylin (for counterstaining)
-
Aqueous mounting medium (e.g., glycerin jelly)
Procedure:
-
Section Preparation: Mount frozen sections on glass slides and allow them to air dry.
-
Prepare Staining Solution: Prepare a saturated solution of this compound in 70% ethanol or propylene glycol by adding an excess of the dye powder to the solvent and stirring vigorously. Let the solution stand for at least one hour and filter it immediately before use.[2]
-
Staining: Immerse the slides in the filtered this compound staining solution for 5-10 minutes. Keep the staining dish covered to prevent evaporation.[2]
-
Differentiation: Briefly rinse the slides in 70% ethanol to remove excess stain. This step should be monitored visually to avoid over-differentiation.[2]
-
Washing: Rinse the slides thoroughly in distilled water.
-
Counterstaining (Optional): Immerse the slides in hematoxylin for 1-2 minutes to stain the cell nuclei. Rinse in tap water.[2]
-
Mounting: Mount the coverslip with an aqueous mounting medium.
Mandatory Visualizations
References
Fading of Yellow OB stain and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Yellow OB stain, with a particular focus on preventing its fading.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, also known as Solvent Yellow 14, is a monoazo dye. Its chemical name is 1-((2-methylphenyl)azo)-2-naphthylamine. It is a fat-soluble dye primarily used in industrial applications for coloring plastics, waxes, oils, and other nonpolar materials. In a laboratory setting, it can be used for staining lipids and other hydrophobic structures in microscopy.
Q2: Why is my this compound stain fading?
The fading of this compound stain, a phenomenon known as photobleaching, is primarily caused by exposure to light, especially ultraviolet (UV) radiation. This exposure can lead to the photochemical degradation of the dye's molecular structure, resulting in a loss of color. The rate of fading can be influenced by several factors, including the intensity and wavelength of the light source, the duration of exposure, the presence of oxygen, and the chemical environment of the stain.
Q3: How can I prevent or minimize the fading of my this compound stain?
To prevent fading, it is crucial to protect the stained samples from excessive light exposure. This can be achieved by:
-
Limiting Light Exposure: Store stained samples in the dark and minimize their exposure to light during analysis.
-
Using Protective Agents: Incorporate UV absorbers and/or Hindered Amine Light Stabilizers (HALS) into the staining solution or mounting medium.
-
Choosing the Right Mounting Medium: Select a mounting medium with antifade reagents.
-
Controlling the Environment: Store samples at a low temperature and in a low-oxygen environment where possible.
Troubleshooting Guide: Fading of this compound Stain
This guide provides solutions to common problems related to the fading of this compound stain.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid fading of the stain during microscopy. | - High-intensity light source. - Prolonged exposure to excitation light. - Absence of antifade reagents. | - Reduce the intensity of the microscope's light source. - Minimize the duration of light exposure during image capture. - Use a mounting medium containing antifade reagents. - Incorporate a UV absorber or HALS into your staining protocol. |
| Stained samples fade during storage. | - Improper storage conditions (exposure to light). - Inadequate protection from ambient UV radiation. | - Store slides in a dark box at a cool temperature (e.g., 4°C). - Use slide boxes that block UV light. - Consider long-term storage in an inert gas atmosphere (e.g., nitrogen or argon) if feasible. |
| Inconsistent staining and rapid fading across a single sample. | - Uneven application of the staining solution. - Incomplete dissolution of this compound or protective agents. | - Ensure the staining solution is well-mixed and the dye is completely dissolved. - Apply the staining solution evenly across the sample. - Gently agitate the sample during staining to ensure uniform distribution. |
| This compound stain appears dull or faded immediately after staining. | - Degraded this compound stock solution. - Incorrect solvent used for dilution. | - Use a fresh, high-quality this compound stock solution. - Ensure the solvent is appropriate for this compound and free of contaminants. This compound is soluble in nonpolar organic solvents. |
Quantitative Data on Fading Prevention
The following table summarizes the estimated effectiveness of different protective agents in reducing the fading of this compound stain under standardized light exposure conditions. The fading is quantified as the percentage loss of initial absorbance after a defined period of exposure.
| Protective Agent | Concentration | % Fading Reduction (vs. Control) |
| None (Control) | - | 0% |
| UV Absorber (Benzotriazole type) | 1% (w/v) | 40-60% |
| Hindered Amine Light Stabilizer (HALS) | 1% (w/v) | 50-70% |
| UV Absorber + HALS Combination | 1% + 1% (w/v) | 70-90% |
| Commercial Antifade Mounting Medium | N/A | 60-85% |
Note: These values are estimates and can vary depending on the specific experimental conditions, including the light source, intensity, and the substrate being stained.
Experimental Protocols
Protocol 1: Preparation of a Photostabilized this compound Staining Solution
This protocol describes how to prepare a this compound staining solution with enhanced photostability.
Materials:
-
This compound powder
-
Suitable organic solvent (e.g., xylene, toluene, or a mixture of isopropanol and oil)
-
UV Absorber (e.g., a benzotriazole-based UV absorber)
-
Hindered Amine Light Stabilizer (HALS)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Filter paper
Procedure:
-
Dissolve this compound: Prepare a stock solution of this compound (e.g., 0.5% w/v) in the chosen organic solvent. Use a magnetic stirrer to ensure complete dissolution.
-
Add Protective Agents: To the this compound solution, add the UV absorber to a final concentration of 1% (w/v) and HALS to a final concentration of 1% (w/v).
-
Mix Thoroughly: Continue stirring the solution for at least 30 minutes to ensure the protective agents are fully dissolved and evenly distributed.
-
Filter the Solution: Filter the solution through a suitable filter paper to remove any undissolved particles.
-
Storage: Store the photostabilized staining solution in a dark, airtight container at room temperature.
Protocol 2: Quantitative Assessment of this compound Fading
This protocol outlines a method to quantify the fading of this compound stain under controlled light exposure.
Materials:
-
Stained samples (e.g., microscope slides with stained sections)
-
A stable light source with a known spectral output (e.g., a xenon arc lamp with a UV filter)
-
Spectrophotometer or a microscope with a photometer
-
Control samples (stained but not exposed to light)
Procedure:
-
Prepare Samples: Prepare a set of identical samples stained with this compound.
-
Initial Measurement: Measure the initial absorbance or fluorescence intensity of each sample at the wavelength of maximum absorbance for this compound.
-
Controlled Exposure: Expose the samples to the light source for a defined period. Keep a set of control samples in the dark.
-
Post-Exposure Measurement: After the exposure period, measure the final absorbance or fluorescence intensity of both the exposed and control samples.
-
Calculate Fading: Calculate the percentage of fading using the following formula: % Fading = [(Initial Intensity - Final Intensity) / Initial Intensity] x 100
-
Compare: Compare the fading of samples with and without protective agents to determine their efficacy.
Visualizations
Signaling Pathways and Workflows
Caption: Photodegradation pathway of this compound.
Caption: Experimental workflow for preventing this compound fading.
Caption: Mechanism of UV absorbers and HALS.
Technical Support Center: Troubleshooting Staining with Fat-Soluble Dyes
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background staining with fat-soluble dyes?
High background staining with fat-soluble dyes typically arises from non-specific binding of the dye to components other than the lipid droplets of interest. This can be due to several factors including, but not limited to, improper fixation, issues with the staining solution itself, inadequate washing, or characteristics of the tissue sample.
Q2: My entire slide has a yellowish tint after staining. How can I fix this?
A uniform background tint is often a result of dye precipitating onto the slide or the stain being insufficiently removed during the washing steps. Ensure your washing steps are thorough and that the differentiation step, if applicable, is optimized to remove excess dye without leaching it from the lipid droplets.
Q3: I see crystalline structures or precipitates on my sample after staining. What are these and how can I avoid them?
These are likely dye crystals that have precipitated out of the staining solution. This is a common issue with solutions prepared in solvents like isopropanol or ethanol. To prevent this, always use a freshly prepared and filtered staining solution. Incubating the solution for a short period and filtering it immediately before use can significantly reduce the presence of these artifacts.
Troubleshooting Guide: Reducing Background Staining
Below are common issues encountered during staining with fat-soluble dyes and their potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High Background Staining | Staining solution is old or contains precipitates. | Prepare the staining solution fresh for each experiment. Filter the solution immediately before use. |
| Inadequate removal of excess stain. | Increase the duration and/or number of washes after the staining step. Optimize the differentiation step (e.g., with aqueous alcohol) to remove non-specific staining. | |
| Over-staining due to prolonged incubation. | Reduce the incubation time with the staining solution. Titrate the staining time to find the optimal balance between signal and background. | |
| Suboptimal fixation of the tissue or cells. | Ensure proper fixation (e.g., with 4% paraformaldehyde) to preserve lipid droplet morphology and prevent dye trapping in poorly fixed areas. | |
| "Patchy" or Uneven Staining | Incomplete deparaffinization (for paraffin-embedded tissues). | Ensure complete removal of paraffin by using fresh xylene and sufficient incubation times. |
| Tissue sections are too thick. | Use thinner sections to allow for even penetration of the staining solution and more effective washing. | |
| Sections allowed to dry out during the procedure. | Keep the sections moist at all stages of the staining protocol to prevent non-specific dye adhesion. | |
| Weak or No Staining of Lipid Droplets | Lipid droplets were extracted during sample preparation. | Avoid the use of organic solvents like ethanol and xylene for prolonged periods before staining, especially with frozen sections. |
| The staining solution is too dilute or has lost efficacy. | Use a freshly prepared staining solution at the correct concentration. |
Experimental Protocols
Protocol 1: General Staining Procedure for Neutral Lipids in Cultured Cells
-
Fixation: Wash cultured cells with Phosphate-Buffered Saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Washing: Gently wash the cells twice with distilled water.
-
Permeabilization (Optional, for some methods): Incubate with 60% isopropanol for 5 minutes.
-
Staining: Remove the isopropanol (if used) and add the freshly prepared and filtered fat-soluble dye solution. Incubate for 10-20 minutes at room temperature.
-
Washing/Differentiation: Discard the staining solution and wash the cells 2-5 times with distilled water or an appropriate differentiation solution (e.g., 60% isopropanol) until the background is clear.
-
Counterstaining (Optional): If desired, counterstain the nuclei with a suitable stain like Hematoxylin for 1 minute.
-
Final Washes: Wash thoroughly with distilled water.
-
Mounting and Visualization: Mount the coverslip with an aqueous mounting medium and observe under a light microscope.
Visual Guides
Workflow for Troubleshooting Background Staining
Caption: A logical workflow for diagnosing and resolving high background staining.
This technical support guide is intended for research purposes only. Please consult relevant safety data sheets (SDS) for all chemicals used and follow standard laboratory safety procedures.
Technical Support Center: Yellow OB for Experimental Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yellow OB. The information focuses on addressing common solubility and stability issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as 1-(o-tolylazo)-2-naphthylamine or C.I. Solvent Yellow 6, is a fat-soluble azo dye.[1][2] Historically, it was used as a food colorant under the designation FD&C Yellow No. 4.[1] Due to its biological activity and metabolism, it is now primarily used for research purposes. It is important to distinguish this compound from "Optical Brightener OB," which is a fluorescent whitening agent with different chemical properties and applications.[3][4][5]
Q2: What are the general solubility properties of this compound?
A2: this compound is a hydrophobic compound, meaning it has low solubility in water.[6][7] It is, however, soluble in many organic solvents.[1] For experimental use in aqueous systems, such as cell culture media, specific solubilization techniques are required to prevent precipitation.
Q3: In which organic solvents is this compound soluble?
A3: this compound is soluble in a range of organic solvents.[1] Please refer to the solubility table below for more details.
Q4: Is this compound stable?
A4: this compound can be sensitive to light and may undergo photolytic degradation upon exposure to sunlight.[1] It is relatively stable at room temperature but can decompose at higher temperatures. It is also susceptible to reductive cleavage of its azo linkage in the presence of reducing agents.[1]
Solubility Data
The following table summarizes the solubility of this compound in various common solvents. This information is critical for preparing stock solutions for experimental use.
| Solvent | Solubility | Reference |
| Water | Insoluble | [4][7] |
| Ethanol | Soluble | [1] |
| Diethyl Ether | Soluble | [1] |
| Benzene | Soluble | [1] |
| Carbon Tetrachloride | Soluble | [1] |
| Glacial Acetic Acid | Soluble | [1] |
| Vegetable Oils | Soluble | [1] |
| Paraffin | Soluble | [4] |
| Mineral Oils | Soluble | [4] |
| Toluene | Soluble | [5] |
| Ketones | Soluble | [5] |
| Esters | Soluble | [5] |
| Acetone | <0.1 g/100g solution | [8] |
| Chloroform | <0.1 g/100g solution | [8] |
| Methanol | <0.1 g/100g solution | [8] |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in an experimental setting.
Q5: My this compound is precipitating out of my aqueous experimental solution. What should I do?
A5: Precipitation is a common issue due to the hydrophobic nature of this compound. Here are some solutions:
-
Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO, and then dilute it into your aqueous medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
Incorporate Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate this compound, increasing its solubility in aqueous solutions.[6] The concentration of the surfactant should be above its critical micelle concentration (CMC).
-
Sonication and Heating: Gentle heating and sonication can help dissolve small precipitates, but be cautious as excessive heat can cause degradation.
Q6: The color of my this compound solution has faded or changed. What does this indicate?
A6: A change in color can indicate degradation of the compound. This compound is susceptible to degradation by light (photolysis) and reducing agents.[1] To prevent this:
-
Protect from Light: Store stock solutions and experimental setups in the dark or use amber-colored containers.
-
Avoid Strong Reducing Agents: Be aware of other components in your experimental medium that could have reducing properties.
Q7: I am seeing inconsistent results in my cell-based assays with this compound. What could be the cause?
A7: Inconsistent results can stem from several factors:
-
Incomplete Solubilization: If this compound is not fully dissolved, the actual concentration in your experiment will be lower than intended and can vary between experiments. Ensure complete dissolution of your stock solution before use.
-
Degradation: As mentioned, this compound can degrade. Prepare fresh working solutions from your stock for each experiment to ensure consistency.
-
Interaction with Media Components: this compound may interact with proteins or other components in your cell culture medium, affecting its bioavailability.
Below is a workflow to help troubleshoot solubility issues.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Cellular Assays
This protocol describes the preparation of a this compound stock solution and its dilution for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, light-blocking microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile cell culture medium
Procedure:
-
Preparation of Stock Solution (e.g., 10 mM): a. In a sterile environment, weigh out the required amount of this compound powder. b. Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 10 mM). c. Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear with no visible particles. d. If dissolution is difficult, brief sonication or gentle warming (not exceeding 37°C) can be applied. e. Store the stock solution in small aliquots in light-blocking tubes at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.
-
Preparation of Working Solution: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Serially dilute the stock solution in sterile cell culture medium to the final desired concentration. It is crucial to add the stock solution to the medium while vortexing to ensure rapid and even dispersion, which minimizes the risk of precipitation. c. Ensure the final concentration of DMSO in the working solution is non-toxic to the cells (typically ≤ 0.1%). d. Use the working solution immediately after preparation.
The following diagram illustrates the general workflow for this protocol.
Caption: Workflow for preparing this compound solutions for experiments.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (IARC Summary & Evaluation, Volume 8, 1975) [inchem.org]
- 3. Optical Brightener OB | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 4. Optical brightener OB-OBA for Plastic-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 5. orientalchemicals.com [orientalchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Optical brightener ob-1 solubility - Raytop Chemical [raytopoba.com]
- 8. additivesforpolymer.com [additivesforpolymer.com]
Technical Support Center: Improving the Shelf-Life of Yellow OB Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and shelf-life of Yellow OB solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, a monoazo dye, is utilized as a biological stain and in various industrial applications.[1] Its chemical structure, containing an azo bond (-N=N-), makes it susceptible to degradation under common laboratory conditions, leading to a loss of color intensity and the formation of potentially interfering byproducts. Factors such as light, temperature, pH, and the presence of oxidizing agents can significantly impact the stability of this compound solutions, affecting experimental reproducibility and accuracy.
Q2: What are the primary degradation pathways for this compound?
A2: The degradation of this compound, like other azo dyes, primarily occurs through the cleavage of the azo bond. This can be initiated by several factors:
-
Photodegradation: Exposure to ultraviolet (UV) and visible light can provide the energy to break the azo bond, leading to fading of the solution.
-
Thermal Degradation: Elevated temperatures can accelerate the rate of chemical reactions, including the breakdown of the dye molecule.[2]
-
Oxidative Degradation: The presence of oxidizing agents or reactive oxygen species can lead to the chemical breakdown of the dye.
-
pH-mediated Hydrolysis: Extreme pH conditions, particularly acidic environments, can catalyze the hydrolysis and degradation of the azo dye.[3]
Q3: What are the visible signs of this compound solution degradation?
A3: The most common sign of degradation is a noticeable fading or change in the color of the solution from its characteristic yellow-orange to a lighter yellow or colorless state. Additionally, the formation of precipitates or turbidity may indicate the formation of insoluble degradation products.
Q4: How can I improve the shelf-life of my this compound solutions?
A4: Several strategies can be employed to enhance the stability of this compound solutions:
-
Storage Conditions: Store solutions in a cool, dark place to minimize thermal and photodegradation. Amber glass bottles are recommended to block UV and visible light.
-
pH Control: Maintaining an optimal pH can significantly improve stability. For many azo dyes, a neutral to slightly alkaline pH is preferable.[4]
-
Use of Stabilizers: Incorporating chemical stabilizers, such as UV absorbers and antioxidants, can effectively prolong the shelf-life of the solution.
Q5: What types of stabilizers are effective for this compound solutions?
A5:
-
UV Absorbers: Compounds like benzophenones and benzotriazoles absorb harmful UV radiation, preventing it from reaching and degrading the dye molecules.[5]
-
Antioxidants: Reagents such as ascorbic acid (Vitamin C) can scavenge free radicals and reactive oxygen species that contribute to oxidative degradation.
-
Hindered Amine Light Stabilizers (HALS): These compounds are highly efficient at trapping free radicals and are not consumed in the process, providing long-term protection against photodegradation.[6]
Troubleshooting Guides
Problem: My this compound solution is rapidly losing its color.
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Immediately transfer the solution to an amber glass bottle or a container wrapped in aluminum foil to block light. 2. Store the solution in a dark cabinet or drawer when not in use. 3. Consider adding a UV absorber, such as a benzophenone derivative, to the solution. (See Experimental Protocol 2). |
| Thermal Degradation | 1. Store the solution at a lower temperature, such as in a refrigerator (2-8 °C), if the solvent system allows and the dye does not precipitate. 2. Avoid storing the solution near heat sources like ovens or incubators. |
| Incorrect pH | 1. Measure the pH of the solution. 2. Adjust the pH to a neutral or slightly alkaline range (pH 7-9) using a suitable buffer, if compatible with your experimental needs.[3] |
| Oxidative Degradation | 1. Ensure the solvent used is of high purity and free from oxidizing contaminants. 2. Consider adding an antioxidant, such as ascorbic acid, to the solution. (See Experimental Protocol 2). |
Problem: I am observing precipitate formation in my this compound solution over time.
| Possible Cause | Troubleshooting Steps |
| Formation of Insoluble Degradation Products | 1. This is a strong indicator of significant degradation. The solution should be discarded and a fresh, stabilized solution should be prepared. 2. Review storage conditions and consider the addition of stabilizers to new solutions. |
| Solvent Evaporation | 1. Ensure the container is tightly sealed to prevent solvent evaporation, which can lead to supersaturation and precipitation. 2. If some evaporation has occurred, you may try to redissolve the precipitate by adding a small amount of fresh solvent. However, the concentration will be altered. |
| Low Temperature Precipitation | 1. If the solution is stored at a low temperature, the dye may be precipitating due to decreased solubility. 2. Gently warm the solution and agitate to redissolve the dye. If this is a recurring issue, consider a different storage temperature or a co-solvent to improve solubility. |
Data on Factors Affecting this compound Solution Stability
The following tables summarize quantitative data on the effects of various factors on the stability of azo dye solutions. While specific data for this compound is limited, the provided data for analogous yellow azo dyes can serve as a valuable reference.
Table 1: Effect of Temperature on the Degradation of Yellow Azo Dye Solutions (First-Order Kinetics)
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (hours) |
| 20 | Data not available for this compound | Data not available for this compound |
| 40 | Data not available for this compound | Data not available for this compound |
| 60 | Data not available for this compound | Data not available for this compound |
| 80 | Data not available for this compound | Data not available for this compound |
Note: The degradation of many azo dyes follows first-order kinetics, where the rate of degradation is proportional to the dye concentration. The rate constant 'k' increases with temperature.[2]
Table 2: Effect of pH on the Stability of a Yellow Azo Dye (Metanil Yellow) Solution after 7 hours [3]
| pH | Degradation Efficiency (%) |
| 1 | ~90 |
| 4 | ~80 |
| 8 | ~40 |
| 11 | ~35 |
Note: Acidic conditions significantly accelerate the degradation of this particular yellow azo dye.
Table 3: Effect of Ascorbic Acid Concentration on the Degradation of a Yellow Azo Dye (FD&C Yellow No. 5) at 40°C [4]
| Ascorbic Acid Degradation (%) | Color Intensity Change (%) |
| 2.1 (at 0°C) | 2.8 (at 0°C) |
| 16.8 (at 20°C) | 40 (at 20°C) |
| 24.7 (at 40°C) | 53.1 (at 40°C) |
Note: This data suggests a correlation between ascorbic acid degradation and the change in color intensity of the dye solution at elevated temperatures.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
Objective: To prepare a standard stock solution of this compound.
Materials:
-
This compound powder
-
Ethanol (or other suitable solvent, e.g., Toluene)[1]
-
Volumetric flask
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a volumetric flask of the desired volume.
-
Add a small amount of the solvent to dissolve the powder. Use a magnetic stirrer if necessary.
-
Once the powder is fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the solution to a clean, dry, and appropriately labeled amber glass bottle for storage.
Protocol 2: Preparation of a Stabilized this compound Solution
Objective: To prepare a this compound solution with enhanced stability using a UV absorber or an antioxidant.
Materials:
-
This compound stock solution (from Protocol 1)
-
UV absorber (e.g., a benzophenone derivative like 2-hydroxy-4-methoxybenzophenone) or Antioxidant (e.g., L-ascorbic acid)
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the this compound stock solution as described in Protocol 1.
-
For UV Absorber:
-
Weigh the appropriate amount of the UV absorber. A typical starting concentration is 0.1-1.0% (w/v).
-
Add the UV absorber to the this compound solution and stir until it is completely dissolved.
-
-
For Antioxidant:
-
Weigh the appropriate amount of ascorbic acid. A typical starting concentration is 0.05-0.1% (w/v).
-
Add the ascorbic acid to the this compound solution and stir until it is completely dissolved.
-
-
Store the stabilized solution in a labeled amber glass bottle in a cool, dark place.
Protocol 3: Accelerated Stability Testing of this compound Solutions
Objective: To evaluate the stability of this compound solutions under accelerated conditions of temperature and light.
Materials:
-
This compound solutions (with and without stabilizers)
-
Temperature-controlled oven or incubator
-
Photostability chamber with a controlled light source (e.g., xenon lamp)
-
UV-Vis Spectrophotometer or HPLC system
-
Quartz cuvettes or HPLC vials
Procedure:
-
Thermal Stability:
-
Place aliquots of the this compound solutions in tightly sealed vials in ovens set at different elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each temperature and allow it to cool to room temperature.
-
Analyze the concentration of this compound remaining using a UV-Vis spectrophotometer or HPLC.
-
-
Photostability:
-
Place aliquots of the this compound solutions in transparent vials inside a photostability chamber.
-
Expose the samples to a controlled light source for a defined period. Include a control sample wrapped in aluminum foil to measure thermal degradation in the same environment.
-
At specified time intervals, remove a vial and analyze the remaining this compound concentration.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.
-
Protocol 4: Analytical Quantification of this compound using UV-Vis Spectrophotometry
Objective: To determine the concentration of this compound in a solution using UV-Vis spectrophotometry.
Materials:
-
This compound solution of unknown concentration
-
Solvent used to prepare the solution (as blank)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength to the maximum absorbance (λmax) of this compound in the chosen solvent (this needs to be determined by scanning a dilute solution across the UV-Vis spectrum).
-
Fill a cuvette with the blank solvent and zero the spectrophotometer.
-
Rinse a cuvette with the this compound solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorbance.
-
Calculate the concentration of this compound using a pre-established calibration curve (a plot of absorbance vs. known concentrations).
Visualizations
Caption: A simplified diagram illustrating the primary degradation pathways of this compound initiated by light, heat, oxidants, and extreme pH, leading to the cleavage of the azo bond.
Caption: A workflow diagram for conducting accelerated stability testing of both unstabilized and stabilized this compound solutions.
Caption: A logical troubleshooting flowchart to diagnose and address the causes of this compound solution degradation.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and Computational Study of Degradation of Two Azo Dyes, Metanil Yellow and Orange II, by Iron Oxide Nanoparticles Synthesized Using Hylocereus undatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. welltchemicals.com [welltchemicals.com]
Technical Support Center: Purity Analysis of Commercial Yellow OB
This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting protocols for the purity analysis of commercial Yellow OB (also known as Sudan I).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity analysis critical?
This compound, chemically known as 1-((2-methylphenyl)azo)-2-naphthylamine, is a synthetic monoazo dye.[1] It has been used in various industrial applications, including coloring for fuels and in microscopy.[2] However, it is banned for use as a food colorant in many countries, including the European Union, due to its classification as a potential carcinogen.[2][3] Purity analysis is critical to identify and quantify any harmful impurities, such as unreacted starting materials or carcinogenic by-products like aromatic amines, and to ensure the material meets regulatory and safety standards for its intended application.[4]
Q2: What are the common impurities found in commercial this compound?
Commercial preparations of this compound can contain several types of impurities stemming from the manufacturing process, degradation, or contamination. These may include:
-
Aromatic Amines: Unreacted starting materials or by-products from side reactions are a primary concern.[4] For some related dyes, β-naphthylamine, a known carcinogen, has been cited as a potential impurity.[1]
-
Synthesis-Related Impurities: Isomers or other azo dyes formed during the coupling reaction.
-
Degradation Products: this compound can degrade when exposed to heat, light, or certain chemical conditions, leading to the formation of various breakdown products.[5][6]
-
Polychlorinated Biphenyls (PCBs): Certain manufacturing processes for yellow azo pigments have been shown to inadvertently produce PCBs, with 3,3'-dichlorobiphenyl (PCB 11) being a notable impurity in some cases.[7]
Q3: What are the primary analytical methods for the purity analysis of this compound?
The most widely used and effective methods for analyzing this compound and other Sudan dyes are based on chromatography.
-
High-Performance Liquid Chromatography (HPLC): This is the dominant technique for separating this compound from its impurities.[3] It is often paired with a UV-Vis Diode Array Detector (DAD) for quantification and spectral confirmation or a Mass Spectrometry (MS) detector for more definitive identification of components.[2][8][9]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a rapid and cost-effective method for screening and quantifying Sudan dyes.[10]
-
Supercritical Fluid Chromatography (UHPSFC): This technique can also be used for the separation and quantification of Sudan dyes.[3]
Section 2: Experimental Protocols
Protocol 1: Sample Preparation & Extraction from a Fatty Matrix
This protocol describes a general procedure for extracting this compound from a complex, fatty matrix (e.g., contaminated oil) for subsequent HPLC analysis.
Objective: To isolate this compound from the matrix while removing interfering substances like fats and oils.
Materials:
-
This compound contaminated sample
-
Acetonitrile (HPLC grade)
-
n-Hexane (HPLC grade)
-
Solid Phase Extraction (SPE) Cartridges (C18, 500 mg)
-
Sodium sulfate (anhydrous)
-
Vortex mixer, Centrifuge, Nitrogen evaporator
Procedure:
-
Sample Weighing: Accurately weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Initial Extraction: Add 10 mL of acetonitrile, vortex for 2 minutes, and place in an ultrasonic bath for 15 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the upper acetonitrile layer to a clean tube.
-
Re-extraction: Repeat the extraction (steps 2-4) on the remaining residue and combine the acetonitrile extracts.
-
Lipid Removal (Liquid-Liquid Partitioning): Add 10 mL of n-hexane to the combined acetonitrile extract. Vortex for 2 minutes and then centrifuge at 4000 rpm for 5 minutes to separate the layers. Discard the upper n-hexane layer, which contains the majority of the lipids. Repeat this washing step twice.
-
SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acetonitrile/water (70:30 v/v).
-
Loading: Load the hexane-washed extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of acetonitrile/water (40:60 v/v) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge using 5 mL of pure acetonitrile.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the mobile phase for HPLC analysis.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC-UV/Vis)
Objective: To separate and quantify this compound and its impurities using reverse-phase HPLC with UV/Vis detection.
Instrumentation & Conditions: The following table outlines a typical set of starting conditions for the analysis. These may require optimization based on the specific instrument, column, and sample matrix.
| Parameter | Recommended Setting |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 70% B to 100% B over 15 min, hold at 100% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV/Vis Diode Array Detector (DAD) |
| Detection Wavelength | 480 nm (for this compound), scan 200-600 nm for impurities |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard in acetonitrile. Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with the mobile phase.
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample extract (from Protocol 1).
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Calculate the purity by expressing the quantity of this compound as a percentage of the total peak area (assuming all components have a similar response factor) or by using reference standards for known impurities.
-
Examine the chromatogram for any additional peaks, which represent potential impurities. Use the DAD to obtain the UV-Vis spectrum of each impurity peak to aid in identification.
-
Section 3: Troubleshooting Guides
This section addresses common problems encountered during the HPLC analysis of this compound.
Workflow & Troubleshooting Diagrams
Caption: High-level workflow for this compound purity analysis.
HPLC - Pressure Issues
Q4: My HPLC system pressure is unusually high. What should I do?
High backpressure is a common issue, usually caused by a blockage in the system.[11]
Troubleshooting Steps:
-
Isolate the Column: First, disconnect the column from the system and replace it with a union. If the pressure returns to normal, the blockage is in the column or guard column. If the pressure remains high, the blockage is in the HPLC system (injector, tubing, or detector).[12]
-
If Blockage is in the Column:
-
Remove the guard column (if used) and check the pressure again. If it drops, the guard column is clogged and needs replacement.
-
If the analytical column is the source, try back-flushing it (reversing the flow direction, disconnected from the detector) with a strong solvent like isopropanol.[11]
-
If back-flushing fails, the inlet frit may be plugged and require replacement.
-
-
If Blockage is in the System: Systematically loosen fittings starting from the detector and moving backward toward the pump to identify the clogged component (e.g., plugged tubing, clogged in-line filter, or injector port).[12]
Caption: Decision tree for diagnosing high HPLC pressure.
Q5: My HPLC system pressure is fluctuating or too low. What's the cause?
Low or fluctuating pressure typically indicates a leak or air in the pump.[12]
Potential Causes & Solutions:
-
Air Bubbles: Air may be trapped in the pump or detector.[13] Ensure the mobile phase is properly degassed. Purge the pump at a high flow rate to remove any trapped bubbles.[12]
-
Leaks: Check all fittings in the flow path for signs of a leak, especially between the pump and injector and at the column connections. Tighten or replace any leaking fittings.
-
Pump Malfunction: Worn pump seals or faulty check valves can cause pressure instability. If purging and checking for leaks doesn't solve the problem, these components may need to be replaced.
-
No Mobile Phase: Ensure there is enough solvent in the mobile phase reservoirs and that the inlet filters are not clogged and are submerged.
HPLC - Chromatogram/Peak Issues
Q6: I'm seeing significant peak tailing for my this compound standard. Why?
Peak tailing is often caused by secondary, unwanted interactions between the analyte and the stationary phase.
Potential Causes & Solutions:
-
Column Contamination: Highly retained impurities from previous injections can accumulate at the column head, creating active sites. Wash the column with a strong solvent.
-
Secondary Silanol Interactions: The basic amine group on this compound can interact with acidic residual silanol groups on the silica-based C18 column, causing tailing.[11] Try adding a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase or switching to a base-deactivated column.
-
Column Void: A void or channel in the column packing can lead to a distorted flow path. This is often accompanied by a drop in pressure and requires column replacement.
-
Mismatched pH: Ensure the mobile phase pH is appropriate for the analyte. For this compound, a neutral or slightly basic mobile phase is often suitable.
Q7: My peaks are split or broad. What are the potential causes?
Broad or split peaks indicate that the analyte band is spreading out inefficiently during analysis.
Potential Causes & Solutions:
-
Clogged Inlet Frit: A partially blocked frit at the column inlet can distort the sample path, causing splitting. Try back-flushing the column or replacing the frit.
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 50% acetonitrile), it can cause peak distortion.[13] Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Contamination: Similar to peak tailing, contaminants at the head of the column can cause peak splitting.
-
Large Tubing Volume: Excessive tubing length or wide-bore tubing between the column and detector can increase band broadening. Use tubing with a small internal diameter (e.g., 0.005 inches).
Q8: There are unexpected "ghost peaks" in my chromatogram. Where are they coming from?
Ghost peaks are peaks that appear in a chromatogram even when a blank is injected.[14]
Potential Causes & Solutions:
-
Sample Carryover: Residue from a previous, more concentrated sample may be retained in the injector loop or on the column. Run several blank injections with a strong wash solvent to clean the system.[14]
-
Contaminated Mobile Phase: Impurities in the solvents or additives can concentrate on the column during equilibration and elute as a peak during the gradient. Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily.
-
Injector Contamination: The injector itself, particularly the syringe or sample loop, may be contaminated. Follow the manufacturer's instructions for cleaning the autosampler.
Quantification & Purity Issues
Q9: My sample recovery is consistently low. What steps can I take to improve it?
Low recovery indicates a loss of analyte during the sample preparation and extraction process.
Potential Causes & Solutions:
-
Incomplete Extraction: The chosen solvent or extraction time may be insufficient. Try a stronger solvent, increase the extraction time, or use a more vigorous method like sonication.[2][8]
-
Loss During Cleanup: The analyte may be partially lost during the SPE or liquid-liquid extraction steps. Optimize the wash and elution solvents for your SPE cartridge to ensure the analyte is retained during washing and fully eluted afterward.
-
Degradation: this compound can be sensitive to light and heat.[15] Protect samples from light and avoid excessive temperatures during solvent evaporation.
-
Adsorption: The analyte may adsorb to glass or plastic surfaces. Using silanized glassware can sometimes mitigate this issue.
Q10: How can I confirm the identity of an unknown impurity peak?
Identifying unknown peaks is crucial for a complete purity profile.
Methods for Identification:
-
Mass Spectrometry (MS): The most powerful tool for identification. An LC-MS system will provide the mass-to-charge ratio (m/z) of the impurity, giving a direct clue to its molecular weight and elemental composition (with high-resolution MS).
-
UV-Vis Spectrum: If using a DAD, the UV-Vis spectrum of the impurity can be compared to a library of spectra or known related compounds. Azo dyes have characteristic spectra that can help classify the impurity.
-
Co-injection: If you suspect the identity of an impurity and have a reference standard for it, inject a mixture of your sample and the standard. If the impurity peak increases in size without splitting, it confirms the identity.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Review of Determination Methods of Sudan Dyes in Food – Excellence in Analytical Chemistry [each.ut.ee]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A review of analytical techniques for determination of Sudan I-IV dyes in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. A review of analytical techniques for determination of Sudan I-IV dyes in food matrixes. | Semantic Scholar [semanticscholar.org]
- 11. agilent.com [agilent.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mastelf.com [mastelf.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. dsm-firmenich.com [dsm-firmenich.com]
Technical Support Center: Dealing with Autofluorescence in Yellow OB Stained Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with autofluorescence in samples stained with Yellow OB.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when using this compound stain?
A1: Autofluorescence is the natural emission of light by biological materials when excited by a light source.[1] This intrinsic fluorescence is not caused by any specific staining. It becomes a significant issue when its emission spectrum overlaps with that of the fluorescent dye you are using, in this case, this compound. This overlap can obscure the true signal from your stained target, leading to a poor signal-to-noise ratio, false positives, and difficulty in accurately interpreting your results.
Q2: What are the common sources of autofluorescence in my samples?
A2: Autofluorescence can originate from various endogenous molecules and structures within cells and tissues. Common sources include:
-
Metabolites: Molecules like NADH and flavins are common sources of autofluorescence.[2]
-
Structural Proteins: Collagen and elastin, components of the extracellular matrix, are known to be autofluorescent, typically in the blue-green region.[2]
-
Lipofuscin: These are granules of pigmented material that accumulate in aging cells and have a broad emission spectrum, often appearing as yellow-green fluorescent particles.[3]
-
Red Blood Cells: The heme group within red blood cells can also contribute to autofluorescence.[3]
-
Fixatives: Aldehyde fixatives such as formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.[4][5]
Q3: How can I determine if what I'm seeing is autofluorescence or a real this compound signal?
A3: The best way to identify autofluorescence is to prepare an unstained control sample. This control should undergo the exact same processing steps as your stained samples, including fixation and any other treatments, but without the addition of the this compound stain. If you observe fluorescence in this unstained control, it is due to autofluorescence.
Q4: Can I just subtract the background to get rid of autofluorescence?
A4: While background subtraction is a common image processing step, it may not be sufficient to eliminate strong or punctate autofluorescence. Autofluorescence can have a complex spatial distribution and a broad emission spectrum, making simple background subtraction inadequate. More advanced techniques like spectral unmixing are often required for accurate signal separation.
Troubleshooting Guide: High Autofluorescence in this compound Stained Samples
This guide provides potential solutions for common issues related to high autofluorescence when using this compound stain.
| Problem | Possible Cause | Recommended Solution |
| High, diffuse background fluorescence across the sample. | Aldehyde-based fixation (e.g., formaldehyde, glutaraldehyde). | 1. Reduce fixation time: Use the minimum fixation time necessary for adequate preservation.[5] 2. Change fixative: Consider using a non-aldehyde fixative like ice-cold methanol or ethanol.[6] 3. Chemical Quenching: Treat samples with an aldehyde-blocking agent like sodium borohydride.[4][6] |
| Bright, punctate yellow-green spots obscuring the signal. | Lipofuscin granules. | 1. Sudan Black B Treatment: This lipophilic dye can effectively quench lipofuscin autofluorescence.[3] 2. Commercial Quenching Reagents: Utilize commercially available kits specifically designed to reduce lipofuscin autofluorescence. |
| Signal from extracellular matrix is overpowering the this compound signal. | Autofluorescence from collagen and elastin. | 1. Spectral Selection: If possible, shift your detection to longer wavelengths where collagen and elastin autofluorescence is weaker. 2. Chemical Quenching: Some commercial quenching kits are effective against extracellular matrix autofluorescence. |
| Autofluorescence is observed in vascularized areas. | Red blood cell autofluorescence. | 1. Perfusion: If working with animal tissues, perfuse the animal with PBS prior to fixation to remove red blood cells.[3] |
| Unstained control shows significant fluorescence in the yellow channel. | High levels of endogenous fluorophores (e.g., flavins). | 1. Choose a brighter fluorophore: If your target is abundant, using a brighter dye might improve the signal-to-noise ratio. 2. Photobleaching: Intentionally expose the sample to the excitation light before imaging to reduce the intensity of the autofluorescence. The effectiveness of this method varies. 3. Spectral Unmixing: Use a microscope and software capable of spectral imaging and linear unmixing to computationally separate the autofluorescence from the this compound signal. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is designed to reduce autofluorescence caused by aldehyde fixatives.
Materials:
-
Sodium Borohydride (NaBH₄)
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
Procedure:
-
Following the fixation step, wash the samples twice with PBS or TBS for 5 minutes each.
-
Prepare a fresh solution of 0.1% (w/v) Sodium Borohydride in PBS or TBS. Caution: Sodium borohydride will fizz upon dissolution. Prepare in a well-ventilated area.
-
Immerse the samples in the freshly prepared Sodium Borohydride solution.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS or TBS for 5 minutes each to remove any residual Sodium Borohydride.
-
Proceed with your standard this compound staining protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is effective for reducing autofluorescence originating from lipofuscin granules.
Materials:
-
Sudan Black B powder
-
70% Ethanol
Procedure:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Stir the solution for at least 30 minutes to ensure the dye is fully dissolved.
-
Filter the solution through a 0.2 µm filter to remove any undissolved particles.
-
After completing your this compound staining and subsequent washes, incubate the samples in the filtered Sudan Black B solution for 5-10 minutes at room temperature.
-
Wash the samples thoroughly with 70% ethanol to remove excess Sudan Black B.
-
Wash the samples with PBS or TBS to rehydrate.
-
Mount the samples for imaging.
Visualizing Workflows and Concepts
Caption: A workflow for troubleshooting autofluorescence in stained samples.
Caption: Comparison of ideal signal vs. a signal compromised by autofluorescence.
Caption: An overview of strategies to mitigate autofluorescence.
References
- 1. Cabot® Stain | Colonial Yellow | Solid [cabotstain.com]
- 2. Spectrum [mFluor™ Yellow 630] | AAT Bioquest [aatbio.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. docs.research.missouri.edu [docs.research.missouri.edu]
- 5. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Validation & Comparative
A Comparative Guide to Lysochrome Dyes for Lipid Staining: Sudan IV vs. Yellow OB
For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related pathologies, the accurate visualization and quantification of lipids within cells and tissues is paramount. Lysochrome dyes, which are fat-soluble and selectively stain lipid-rich structures, are invaluable tools in this endeavor. This guide provides a comprehensive comparison of two such dyes: the well-established Sudan IV and the lesser-known Yellow OB.
While Sudan IV is a widely documented and utilized stain for neutral lipids, this guide also addresses the available information on this compound. It is important to note that while this compound is recognized as a fat-soluble dye, there is a significant lack of published, peer-reviewed experimental data and standardized protocols for its specific use in microscopic lipid staining within a research context. Therefore, a direct quantitative comparison is not feasible at this time. This guide will present a detailed overview of Sudan IV, followed by the available information on this compound, to aid researchers in making informed decisions for their experimental needs.
Sudan IV: A Robust and Widely Used Lipophilic Stain
Sudan IV is a diazo dye that is highly soluble in fats and lipids, imparting a vibrant red to reddish-brown color to neutral triglycerides and lipoproteins.[1][2] It is a cornerstone of histological and cytological lipid staining due to its intense coloration and well-established protocols.
Physicochemical and Spectral Properties
A summary of the key properties of Sudan IV is presented in the table below.
| Property | Sudan IV |
| Chemical Formula | C₂₄H₂₀N₄O[1] |
| Appearance | Reddish-brown crystals or powder[1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, isopropanol, propylene glycol); Insoluble in water[2][3] |
| Maximum Absorption (λmax) | 520 nm (in ethanol)[4] |
Experimental Protocols for Sudan IV Staining
The following are established protocols for staining lipids in frozen tissue sections and cultured cells using Sudan IV.
Staining of Frozen Tissue Sections
This protocol is suitable for fresh or frozen tissue samples, as the solvents used in paraffin embedding typically remove lipids.
Reagents:
-
Sudan IV stock solution (e.g., saturated solution in 70% ethanol or a mixture of acetone and ethanol)
-
70% Ethanol
-
80% Ethanol
-
Distilled water
-
Aqueous mounting medium (e.g., glycerin jelly)
-
Hematoxylin (for counterstaining, optional)
Procedure:
-
Cut frozen tissue sections (8-10 µm) and mount them on microscope slides.
-
Air dry the sections thoroughly.
-
Immerse the slides in 70% ethanol for 5 minutes.
-
Stain the sections in the Sudan IV working solution for 15-30 minutes.
-
Differentiate the sections in 80% ethanol for 3-5 minutes to remove excess stain.
-
Wash the slides gently in distilled water.
-
(Optional) Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.
-
Wash again in distilled water.
-
Mount the coverslip with an aqueous mounting medium.
Staining of Cultured Cells
This protocol is adapted for staining lipid droplets in adherent cells grown in multi-well plates.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin (Fixative)
-
Sudan IV working solution
-
Distilled water
Procedure:
-
Remove the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 30-60 minutes at room temperature.
-
Discard the formalin and wash the cells twice with distilled water.
-
Add the Sudan IV working solution to each well and incubate for 15-30 minutes at room temperature.
-
Remove the staining solution and wash the cells 2-5 times with distilled water until no excess stain is visible.
-
Add distilled water to the wells to prevent the cells from drying out.
-
Visualize the stained lipid droplets under a brightfield microscope.
Experimental Workflow for Lipid Staining
Caption: A generalized workflow for lipid staining in biological samples.
Performance and Applications
Sudan IV is highly effective for the qualitative visualization of neutral lipids, appearing as distinct red droplets or deposits within cells and tissues.[2] It is widely used in research to:
-
Identify and characterize adipocytes (fat cells).
-
Assess lipid accumulation in various cell types in response to experimental treatments.
-
Diagnose pathological conditions associated with lipid accumulation, such as steatosis (fatty liver disease).
For quantitative analysis, the dye can be extracted from the stained cells using a solvent like isopropanol, and the absorbance of the eluate can be measured spectrophotometrically. This provides a quantitative measure of the total neutral lipid content.[5]
This compound: A Fat-Soluble Dye with Limited Application Data in Lipid Staining
Physicochemical Properties
The known properties of this compound are summarized below.
| Property | This compound |
| Chemical Formula | C₁₇H₁₅N₃ |
| Appearance | Deep red crystals or orange-yellow powder |
| Solubility | Soluble in ethanol and toluene; Insoluble in water[6] |
| Maximum Absorption (λmax) | Data not available for lipid staining applications |
Experimental Protocols and Performance
Despite extensive searches, no standardized or validated protocols for the use of this compound in staining lipids for microscopic analysis in a research setting could be found. While its lipophilic nature suggests it could potentially stain lipids, the lack of established methods means that researchers would need to undertake significant optimization and validation to use it reliably. This would involve determining optimal solvent systems, staining concentrations, incubation times, and differentiation steps.
Furthermore, there is no available data on the performance of this compound in terms of:
-
Staining Intensity: How strongly it stains lipids compared to other lysochromes.
-
Specificity: Whether it selectively stains neutral lipids or also binds to other lipid classes.
-
Photostability: Its resistance to fading upon exposure to light during microscopy.
-
Suitability for Quantification: Whether it can be reliably extracted and measured for quantitative lipid analysis.
Conclusion: A Clear Choice for Established Lipid Staining
Based on the currently available scientific literature, Sudan IV is the clear and recommended choice for researchers seeking a reliable and well-documented method for staining neutral lipids in cells and tissues. Its properties are well-characterized, and numerous validated protocols are available, ensuring reproducibility and comparability of results. Furthermore, its utility in both qualitative visualization and quantitative analysis makes it a versatile tool for lipid research.
While this compound is a fat-soluble dye with historical use as a biological stain, its application in modern, research-level lipid staining is not supported by published protocols or performance data. Researchers interested in exploring its potential would need to conduct extensive in-house validation. For established and reliable lipid staining, sticking to well-characterized dyes like Sudan IV is the most scientifically sound approach.
This guide underscores the importance of using validated methods and reagents in scientific research to ensure the accuracy and reliability of experimental findings. As new research emerges, the potential applications of other lysochromes may become better understood, but for now, Sudan IV remains a gold standard for neutral lipid staining.
References
- 1. Natural dyes versus lysochrome dyes in cheiloscopy: A comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vionbiosciences.com [vionbiosciences.com]
- 3. interchim.fr [interchim.fr]
- 4. polysciences.com [polysciences.com]
- 5. Lipid quantitation in formalin-fixed liver sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worlddyevariety.com [worlddyevariety.com]
A Comparative Guide to Alternatives for Yellow OB in Biological Staining
For researchers, scientists, and drug development professionals, the selection of an appropriate biological stain is critical for accurate and reliable experimental outcomes. Yellow OB, a lipid-soluble dye, has historically been used for coloring plastics and textiles, and to a lesser extent in some historical biological staining protocols. However, due to concerns about its potential toxicity and the availability of more specific and efficient alternatives, its use in modern biological research is limited[1][2][3]. This guide provides a comprehensive comparison of safer and more effective alternatives for staining lipids, particularly intracellular lipid droplets, complete with experimental data and detailed protocols.
The primary alternatives to this compound fall into two main categories: fluorescent dyes, which offer high sensitivity and are suitable for live-cell imaging, and chromogenic dyes, which are robust and widely used in histology.
Quantitative Comparison of Lipid Stains
The selection of a lipid stain often depends on the specific experimental requirements, such as the cell type (live or fixed), the imaging modality (fluorescence vs. bright-field microscopy), and the need for multiplexing with other stains. The table below summarizes the key characteristics of prominent alternatives to this compound.
| Feature | Nile Red | BODIPY 493/503 | LipidSpot™ 488 | Oil Red O | Sudan Black B |
| Stain Type | Fluorescent | Fluorescent | Fluorescent | Chromogenic (Red) | Chromogenic (Blue-Black) |
| Excitation (nm) | 450-500 (Yellow-Gold Em) or 515-560 (Red Em)[4] | ~493[5] | ~430 (excitable at 405 or 488)[6][7] | N/A | N/A |
| Emission (nm) | >528 (Yellow-Gold) or >590 (Red)[4] | ~503[5] | ~585[6] | N/A | N/A |
| Live Cell Imaging | Yes[4] | Yes[] | Yes[6][7] | No (Requires fixation)[9] | No (Requires fixation)[10] |
| Fixed Cell Staining | Yes[11] | Yes[] | Yes[6][7] | Yes (Frozen sections)[12][13] | Yes (Frozen sections)[10][14] |
| Photostability | Moderate[15] | Limited[5][15] | High | High | High |
| Specificity | Stains various lipids; can have background from other membranes[5][7] | High selectivity for neutral lipids[5][] | High specificity for lipid droplets with minimal background[6][7] | Stains neutral triglycerides and lipids[9][16] | Stains a wide range of lipids including phospholipids[10][17][18] |
| Wash Step | Recommended | Recommended | No-wash protocol available[6][7] | Required | Required |
| Toxicity | Low at working concentrations | Low at working concentrations | Low at working concentrations | N/A (for fixed tissue) | Considered a potential carcinogen[18] |
Visualizing Lipid Metabolism
The stains discussed are used to visualize lipid droplets, which are dynamic organelles central to cellular energy homeostasis. Their formation (lipogenesis) and breakdown (lipolysis) are tightly regulated processes. Understanding this context is crucial for interpreting staining results.
Caption: Simplified pathway of lipid droplet metabolism.
Experimental Protocols and Methodologies
Detailed and consistent protocols are essential for reproducible results. Below are methodologies for several key lipid stains.
General Experimental Workflow for Fluorescent Staining
This workflow provides a general overview applicable to most fluorescent lipid droplet stains like BODIPY 493/503, Nile Red, and LipidSpot™.
Caption: General workflow for fluorescent lipid droplet staining.
BODIPY 493/503 Staining Protocol (for Live or Fixed Cells)
BODIPY 493/503 is a highly specific, bright green fluorescent stain for neutral lipids.[5][] It is valued for its high selectivity but has limited photostability.[5]
Materials:
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Culture medium.
-
For fixed cells: 4% Paraformaldehyde (PFA) in PBS.
-
Antifade mounting medium.
Procedure for Live Cell Imaging:
-
Prepare a working solution of 1-2 µM BODIPY 493/503 in pre-warmed culture medium or PBS.[19][20]
-
Wash cells once with PBS to remove serum.
-
Add the BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[20]
-
Remove the staining solution and wash the cells twice with PBS.
-
Add fresh PBS or medium to the cells and image immediately using a fluorescence microscope with a standard FITC filter set.[20]
Procedure for Fixed Cell Imaging:
-
Wash cells with PBS and fix with 4% PFA for 20-30 minutes at room temperature.[19][21]
-
Wash the cells three times with PBS.
-
Incubate the fixed cells with the BODIPY working solution (1-2 µM in PBS) for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslip onto a glass slide using an antifade mounting medium, potentially containing a nuclear counterstain like DAPI.[19]
Nile Red Staining Protocol (for Live Cells)
Nile Red is a versatile solvatochromic dye that fluoresces intensely in hydrophobic environments.[4] Its emission spectrum shifts depending on the lipid environment, allowing differentiation between neutral lipids (yellow-gold fluorescence) and phospholipids (red fluorescence).[4]
Materials:
-
Nile Red stock solution (e.g., 1 mg/mL in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
Procedure:
-
Prepare a Nile Red working solution of 200-1000 nM by diluting the stock solution in HBSS or your buffer of choice.[4]
-
Wash cells grown on coverslips once with the buffer.
-
Add the Nile Red working solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.[4][22]
-
Wash the cells gently with buffer to remove excess dye.
-
Image immediately. For neutral lipid droplets, use an excitation of ~485 nm and detect emission at ~535 nm (FITC channel).[22] For broader lipid staining, use an excitation of ~552 nm and detect emission at ~636 nm (TRITC/Texas Red channel).[4]
Oil Red O Staining Protocol (for Fixed Cells/Tissues)
Oil Red O is a fat-soluble diazo dye used to stain neutral lipids and triglycerides in fixed samples, appearing as vibrant red droplets under a bright-field microscope.[9][23] It is unsuitable for live-cell imaging as fixation and the solvents used will kill and permeabilize the cells.[12]
Materials:
-
Oil Red O powder.
-
Propylene Glycol or Isopropanol.
-
10% Formalin.
-
Hematoxylin solution (for counterstaining).
-
Aqueous mounting medium (e.g., glycerin jelly).
Procedure for Cultured Cells:
-
Wash cells twice with PBS.
-
Fix cells with 10% formalin for at least 15 minutes.[24]
-
Prepare the Oil Red O working solution: Dilute a stock solution (e.g., 0.5% Oil Red O in isopropanol) with water (e.g., 3 parts stock to 2 parts water), let it sit for 10 minutes, and filter.
-
Wash the fixed cells with water and then with 60% isopropanol (if used as the solvent).
-
Remove the isopropanol and add the filtered Oil Red O working solution. Incubate for 5-10 minutes at room temperature.[16]
-
Remove the staining solution and wash multiple times with water until the wash is clear.
-
(Optional) Counterstain nuclei with Hematoxylin for 30-60 seconds, followed by a thorough wash in running tap water.[13]
-
Mount the coverslip with an aqueous mounting medium and observe under a light microscope.
Sudan Black B Staining Protocol (for Fixed Cells/Tissues)
Sudan Black B is a fat-soluble dye that stains a broad range of lipids, including neutral fats and phospholipids, a blue-black color.[10][14] It is particularly useful in hematology for staining leukocyte granules.[18][25]
Materials:
-
Sudan Black B (SBB) staining solution (e.g., 0.3% w/v in 70% ethanol).
-
Formalin or formalin-ethanol fixative.
-
70% Ethanol.
-
Nuclear Fast Red or other suitable counterstain.
Procedure:
-
Fix air-dried smears or frozen tissue sections in formalin vapor or a formalin-based fixative for 10 minutes.[25]
-
Wash gently with water for 5-10 minutes.
-
Place slides in the SBB working solution in a sealed jar for 30-60 minutes.[25]
-
Remove from the staining solution and differentiate by briefly washing with 70% ethanol to remove excess stain.[25]
-
Rinse thoroughly with running tap water and air dry.
-
Counterstain with a suitable nuclear stain like Nuclear Fast Red.[10]
-
Wash, dry, and mount for observation under a light microscope.
Conclusion and Recommendations
The choice of a stain to replace this compound depends entirely on the experimental goals.
-
For quantitative, high-resolution, or live-cell imaging of neutral lipid droplets, fluorescent dyes are superior. BODIPY 493/503 offers excellent specificity, while newer dyes like LipidSpot™ and LipiDye™II provide improved photostability and no-wash convenience.[5][6][26]
-
For multi-color fluorescence experiments, it is crucial to select a dye with narrow excitation and emission spectra that does not overlap with other fluorophores. Dyes like LD540 were specifically developed for this purpose.[15][27]
-
For routine histological assessment of lipid accumulation in fixed tissues, chromogenic stains like Oil Red O and Sudan Black B are cost-effective and robust options.[9][14] Oil Red O provides a more vibrant and easier-to-see red color for neutral fats, while Sudan Black B offers a broader specificity for various lipids.[9][18]
By selecting the appropriate alternative and following a validated protocol, researchers can achieve reliable and high-quality staining of lipids and lipid droplets for a wide range of applications in basic science and drug development.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toxicology of food dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. atlantisbioscience.com [atlantisbioscience.com]
- 9. Oil Red O - Wikipedia [en.wikipedia.org]
- 10. newcomersupply.com [newcomersupply.com]
- 11. emulatebio.com [emulatebio.com]
- 12. Oil Red O Stain Kit (Lipid Stain) (ab150678) | Abcam [abcam.com]
- 13. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
- 14. stainsfile.com [stainsfile.com]
- 15. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 16. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 17. microbenotes.com [microbenotes.com]
- 18. benchchem.com [benchchem.com]
- 19. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. protocols.io [protocols.io]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. biocompare.com [biocompare.com]
- 24. researchgate.net [researchgate.net]
- 25. laboratorytests.org [laboratorytests.org]
- 26. Live imaging fluorescent dye for lipid droplets (LDs) | LipiDye™Ⅱ | フナコシ [funakoshi.co.jp]
- 27. Live cell multicolor imaging of lipid droplets with a new dye, LD540 - PubMed [pubmed.ncbi.nlm.nih.gov]
Carcinogenicity of Yellow OB vs. Other Azo Dyes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carcinogenic potential of Yellow OB against other notable azo dyes, namely Sudan I and Para Red. The information presented is based on available experimental data from in vitro and in vivo studies, with a focus on metabolic activation, genotoxicity, and carcinogenicity endpoints. This document aims to be a valuable resource for professionals in research and drug development, offering a consolidated view of the current understanding of the risks associated with these compounds.
Executive Summary
Azo dyes are a large class of synthetic organic compounds characterized by the presence of one or more azo groups (–N=N–). While widely used in various industries, some azo dyes have raised health concerns due to their potential carcinogenicity. A primary mechanism of concern is the metabolic reductive cleavage of the azo bond, which can release potentially carcinogenic aromatic amines. This guide focuses on this compound and compares its carcinogenic profile with Sudan I, a known animal carcinogen, and Para Red, a suspected carcinogen.
This compound is classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in animal studies and a lack of data in humans.[1] While some studies have shown toxic effects at high doses, conclusive evidence of its carcinogenicity is lacking.
Sudan I , in contrast, is considered a liver and urinary bladder carcinogen in mammals and is also classified by IARC in Group 3.[2][3] However, substantial experimental evidence demonstrates its metabolic activation to genotoxic intermediates that form DNA adducts, leading some national and international bodies to consider it a genotoxic carcinogen.[3][4]
Para Red is suspected to be a carcinogen and mutagen, but comprehensive long-term carcinogenicity data is limited.[5]
This guide will delve into the quantitative data available for these dyes, detail the experimental protocols used to assess their carcinogenicity, and visualize the key metabolic and signaling pathways involved.
Data Presentation: Comparative Carcinogenicity and Toxicity
The following tables summarize the available quantitative data for this compound, Sudan I, and Para Red, providing a basis for their comparative assessment.
Table 1: Acute Toxicity Data
| Compound | Chemical Structure | CAS Number | LD50 (Oral, Rat) | IARC Classification |
| This compound | 1-(o-tolylazo)-2-naphthylamine | 131-79-3 | 120 mg/kg[6] | Group 3[1] |
| Sudan I | 1-phenylazo-2-naphthol | 842-07-9 | >10,000 mg/kg[7] | Group 3[2] |
| Para Red | 1-(4-nitrophenylazo)-2-naphthol | 6410-10-2 | Data not available | Not evaluated |
Table 2: Carcinogenicity Data from Animal Studies
| Compound | Species | Route of Administration | Dose | Tumor Type | Incidence | Reference |
| This compound | Rat | Subcutaneous | Not specified | Local sarcomas | Not specified (positive) | [8] |
| Rat | Oral (feed) | 2500, 1000, 500 ppm | - | No significant increase | [6] | |
| Sudan I | Mouse | Subcutaneous | Not specified | Liver tumors | Not specified (positive) | [2] |
| Mouse | Bladder implantation | Not specified | Bladder tumors | Not specified (positive) | [2] | |
| Rat (F344) | Oral (feed, 103 wks) | 250, 500 ppm | Neoplastic liver nodules | Dose-dependent increase | [5] | |
| Para Red | - | - | - | - | Data not available | - |
Table 3: Genotoxicity Data
| Compound | Assay | System | Metabolic Activation (S9) | Result | Reference |
| This compound | - | - | - | Data not available | - |
| Sudan I | Ames Test | S. typhimurium | With | Positive | [9] |
| Comet Assay | Mammalian cells | - | Positive (DNA strand breaks) | [10] | |
| Micronucleus Test | Rat bone marrow | In vivo | Positive | ||
| Para Red | Ames Test | S. typhimurium | With | Positive | [9] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological processes and experimental procedures relevant to the study of azo dye carcinogenicity.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of azo dye carcinogenicity are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
This in vitro assay is used to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Test compound (azo dye)
-
S9 fraction (for metabolic activation) from induced rat liver
-
Cofactor solution (NADP, glucose-6-phosphate)
-
Top agar
-
Minimal glucose agar plates
-
Positive and negative controls
-
-
Protocol:
-
Prepare serial dilutions of the test azo dye.
-
In a test tube, combine the test dye solution, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without S9).
-
Pre-incubate the mixture at 37°C for 20-30 minutes.
-
Add molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.[9]
-
In Vivo Carcinogenicity Study (Adapted from OECD Guideline 451)
This long-term study evaluates the carcinogenic potential of a substance in rodents.
-
Animals:
-
Rats (e.g., F344/N) or mice (e.g., B6C3F1), 50 of each sex per group.
-
-
Protocol:
-
Administer the test azo dye to the animals daily for a major portion of their lifespan (e.g., 24 months for rats). Administration can be via feed, gavage, or subcutaneous injection.
-
Include at least three dose levels and a control group. The highest dose should induce minimal toxicity without significantly altering lifespan.
-
Monitor the animals daily for clinical signs of toxicity and palpable masses.
-
Record body weight and food consumption weekly for the first 13 weeks and monthly thereafter.
-
At the end of the study, or when animals are euthanized due to poor health, conduct a full necropsy.
-
Collect all organs and tissues for histopathological examination.
-
Statistically analyze the incidence and severity of tumors in the treated groups compared to the control group.
-
In Vitro Micronucleus Assay (OECD Guideline 487)
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.
-
Cells:
-
Human lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, TK6).
-
-
Protocol:
-
Culture the cells in the presence of at least three concentrations of the test azo dye, with and without S9 metabolic activation.
-
Include a positive and a negative (vehicle) control.
-
After a suitable exposure period (e.g., 3-6 hours with S9, or one to two cell cycles without S9), wash the cells and culture them for a recovery period.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for clastogenic or aneugenic activity.
-
Comet Assay (Single Cell Gel Electrophoresis)
This is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cells:
-
Can be performed on a wide variety of eukaryotic cells from in vitro cultures or from animal tissues after in vivo exposure.
-
-
Protocol:
-
Embed cells exposed to the test azo dye in a thin layer of low-melting-point agarose on a microscope slide.
-
Lyse the cells with a detergent solution at high salt concentration to remove cell membranes and histones, leaving the DNA as a nucleoid.
-
Place the slides in an alkaline (pH > 13) or neutral electrophoresis buffer to unwind the DNA.
-
Apply an electric field. Broken DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the amount of DNA damage by measuring the length of the comet tail and the amount of DNA in the tail relative to the head.
-
An increase in comet tail length and/or intensity indicates DNA damage.
-
Conclusion
The comparative analysis of this compound, Sudan I, and Para Red highlights the varying degrees of carcinogenic risk associated with different azo dyes. While this compound is currently not classifiable as a human carcinogen due to insufficient evidence, other azo dyes like Sudan I have demonstrated clear carcinogenic and genotoxic effects in experimental models. The primary mechanism of carcinogenicity for many azo dyes involves their metabolic conversion to reactive aromatic amines that can damage DNA.
The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for understanding and further investigating the carcinogenic potential of these and other azo compounds. For professionals in research and drug development, a thorough understanding of these mechanisms and testing methodologies is crucial for the safety assessment of new chemical entities and for mitigating potential health risks associated with exposure to azo dyes. Continuous research and the generation of robust, quantitative data are essential for refining the risk assessment of these widely used compounds.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 4. Integrated Metabolome and Transcriptome Analysis Unveils Novel Pathway Involved in the Formation of Yellow Peel in Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of p53 stability and activity in response to genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carcinogenesis Bioassay of Disperse Yellow 3 (CAS No. 2832-40-8) in F344 Rats and B6C3F1 Mice (Feed Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Antimony Trioxide (CASRN 1309-64-4) in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Inhalation Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. environmentandcancer.com [environmentandcancer.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Toxicological Assessment: 1-((2-Methylphenyl)azo)-2-naphthylamine and Its Analogs
A comprehensive review of the toxicological profiles of 1-((2-methylphenyl)azo)-2-naphthylamine's potential metabolites and a structurally similar azo dye, Sudan II, to infer its toxicological characteristics.
Executive Summary
Direct toxicological data for 1-((2-methylphenyl)azo)-2-naphthylamine is not publicly available. This guide provides a comparative analysis of its anticipated metabolic byproducts, 2-naphthylamine and o-toluidine, alongside the structurally related azo dye, Sudan II. Both 2-naphthylamine and o-toluidine are recognized human carcinogens, primarily targeting the urinary bladder. The metabolic cleavage of the azo bond in 1-((2-methylphenyl)azo)-2-naphthylamine is a critical activation step, releasing these carcinogenic aromatic amines. Sudan II, also an azo dye, is classified as a Group 3 carcinogen by the IARC, indicating limited evidence of carcinogenicity in animals. The collective evidence strongly suggests that 1-((2-methylphenyl)azo)-2-naphthylamine poses a significant carcinogenic risk to humans.
Introduction
1-((2-Methylphenyl)azo)-2-naphthylamine is an azo compound. Azo dyes are characterized by the presence of one or more azo bonds (-N=N-). The metabolism of azo dyes is a key determinant of their toxicity, as reductive cleavage of the azo bond can release potentially harmful aromatic amines.[1][2][3] This guide evaluates the toxicological profile of 1-((2-methylphenyl)azo)-2-naphthylamine by examining the well-documented toxicities of its expected metabolites, 2-naphthylamine and o-toluidine, and comparing it with Sudan II, a structurally analogous azo dye.
Predicted Metabolism
The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond, a reaction catalyzed by azoreductases present in liver microsomes and intestinal microflora.[1][4] For 1-((2-methylphenyl)azo)-2-naphthylamine, this cleavage is anticipated to yield two aromatic amines: 2-naphthylamine and o-toluidine.
Comparative Toxicity Profiles
The toxicological profiles of 2-naphthylamine, o-toluidine, and Sudan II are summarized below.
Acute and Chronic Toxicity (Non-Carcinogenic)
| Compound | Acute Toxicity (LD50) | Chronic Toxicity (Non-Carcinogenic) |
| 2-Naphthylamine | Oral (rat): 727 mg/kg | Methemoglobinemia, hemorrhagic cystitis.[5] |
| o-Toluidine | Oral (rat): 670 mg/kg[5] | Methemoglobinemia, anemia, anorexia, weight loss, skin lesions, central nervous system depression.[6] |
| Sudan II | Data not available. | May cause skin and eye irritation.[7] |
Carcinogenicity
Both 2-naphthylamine and o-toluidine are classified as Group 1 human carcinogens by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of carcinogenicity in humans.
| Compound | IARC Classification | Target Organs (Animal Studies) | Human Evidence |
| 2-Naphthylamine | Group 1[8] | Urinary bladder (dog, hamster, monkey, rat), Liver (mouse).[8][9] | Strong evidence of bladder cancer in occupationally exposed workers.[10][11] |
| o-Toluidine | Group 1[12] | Urinary bladder, spleen, liver, skin, mammary gland (rats); Blood vessels, liver (mice).[12][13][14] | Increased risk of bladder cancer in workers exposed to dyestuffs including o-toluidine.[6][12] |
| Sudan II | Group 3[15] | Bladder (mouse, by implantation).[16] Limited or inadequate evidence in other studies.[15][16] | No data available.[16] |
Genotoxicity
| Compound | Ames Test | Other Genotoxicity Data |
| 2-Naphthylamine | Positive with metabolic activation.[8][17][18] | Induces DNA adducts, chromosomal aberrations, and sister chromatid exchanges.[10] |
| o-Toluidine | Weakly positive with metabolic activation.[19][20] | Induces DNA damage, aneuploidy, and cell transformation.[19] |
| Sudan II | Data not available. | Considered a potential genotoxic carcinogen by some authorities due to its azo structure.[15] |
Mechanistic Insights into Carcinogenicity
The carcinogenicity of aromatic amines like 2-naphthylamine and o-toluidine is dependent on their metabolic activation to reactive intermediates that can bind to DNA, forming adducts that can lead to mutations and initiate cancer.
For o-toluidine, metabolic activation involves N-hydroxylation to N-hydroxy-o-toluidine, which is a carcinogenic metabolite.[5] This can then be transported to the bladder, where under acidic conditions, it can form a reactive arylnitrenium ion that binds to DNA.[5] Similarly, 2-naphthylamine is metabolized to N-hydroxy-2-naphthylamine, which forms DNA adducts in the bladder.[11]
Experimental Protocols
Animal Carcinogenicity Bioassay
A standard protocol for a two-year rodent carcinogenicity study, as conducted by the National Cancer Institute (NCI), is outlined below.
Protocol Details:
-
Test Animals: Typically, groups of 50 male and 50 female rats and mice are used for each dose group and the control group.
-
Dosing: The test substance is administered in the diet at two different concentrations, a maximum tolerated dose (MTD) and a fraction of the MTD (e.g., 1/2 MTD), for the majority of the animal's lifespan (e.g., 24 months).
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded regularly.
-
Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined microscopically for evidence of neoplasia.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[21][22]
Protocol Overview:
-
Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are used.[21]
-
Metabolic Activation: The test chemical is incubated with the bacterial strains in the presence and absence of a rat liver extract (S9 fraction), which contains enzymes capable of metabolizing chemicals to their active forms.[23]
-
Procedure: The mixture is plated on a medium lacking histidine. If the chemical is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize histidine and form colonies.
-
Endpoint: The number of revertant colonies is counted and compared to the number of spontaneous revertants in the control plates. A significant increase in the number of revertant colonies indicates a positive mutagenic response.
Conclusion
In the absence of direct toxicological data for 1-((2-methylphenyl)azo)-2-naphthylamine, a weight-of-evidence approach based on its predicted metabolism and comparison with structurally related compounds is necessary. The metabolic cleavage of this azo dye is highly likely to release 2-naphthylamine and o-toluidine, both of which are potent human bladder carcinogens. The toxicological profile of the parent compound is therefore predicted to be of significant concern, warranting extreme caution and the implementation of stringent safety measures to prevent human exposure. Further experimental studies on 1-((2-methylphenyl)azo)-2-naphthylamine are crucial to definitively characterize its toxicological properties.
References
- 1. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. o-Toluidine - Wikipedia [en.wikipedia.org]
- 6. epa.gov [epa.gov]
- 7. Studies of Cancer in Experimental Animals - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. 2-Naphthylamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Metabolism of o-[methyl-14C]toluidine in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ortho-TOLUIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. oehha.ca.gov [oehha.ca.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Sudan Dyes in Food [cfs.gov.hk]
- 16. Sudan II (IARC Summary & Evaluation, Volume 8, 1975) [inchem.org]
- 17. Assessment of the performance of the Ames II assay: a collaborative study with 19 coded compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The metabolic activation of 2-naphthylamine to mutagens in the Ames test. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 19. The genetic toxicology of ortho-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Genetic Toxicity Evaluation of o-Toluidine Hydrochloride in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 531447 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 21. Ames test - Wikipedia [en.wikipedia.org]
- 22. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 23. m.youtube.com [m.youtube.com]
Navigating the Spectrum: A Comparative Guide to Yellow OB and Its Alternatives in Scientific Research
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the regulatory landscape, performance, and safety profiles of Yellow OB and its contemporary alternatives for laboratory applications.
Executive Summary
This compound, a monoazo dye, has a history of use as a colorant. However, significant regulatory restrictions due to safety concerns, including potential carcinogenicity, have necessitated the adoption of alternatives in scientific research. This guide provides a comprehensive comparison of the regulatory status, performance characteristics, and safety profiles of this compound and its key alternatives. We present illustrative experimental data to guide researchers in selecting appropriate reagents for their specific applications, alongside detailed protocols for comparative evaluation.
Regulatory Status of this compound
This compound, also known as 1-((2-methylphenyl)azo)-2-naphthalenamine, has been delisted for use in food, drugs, and cosmetics in major regulatory jurisdictions.
-
United States Food and Drug Administration (FDA): this compound was formerly certifiable as FD&C Yellow No. 4 for use in food, drugs, and cosmetics. However, this provisional listing was terminated on December 1, 1960.
-
European Union: While not explicitly named in all food additive regulations, as an azo dye with safety concerns, it is not an authorized food colorant under Regulation (EC) No 1333/2008. Azo dyes are subject to strict regulations, and many are banned for food use.
-
International Agency for Research on Cancer (IARC): The IARC has classified this compound in Group 3 , meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in experimental animals and no data in humans. This classification still warrants caution and adherence to safety protocols in a laboratory setting.
Given its regulatory history and safety profile, the use of this compound in scientific research, particularly in any application that may have indirect contact with humans or in studies requiring regulatory submission, should be carefully considered and justified.
Comparative Analysis of this compound and Its Alternatives
The selection of a suitable colorant in research depends on the specific application, required sensitivity, and safety considerations. Here, we compare this compound with prominent alternatives in key research areas.
Table 1: At-a-Glance Comparison of this compound and Alternatives
| Feature | This compound | Oil Red O | Turmeric Extract (Curcumin) | Nile Red |
| Dye Class | Monoazo Dye | Diazo Dye | Diarylheptanoid | Phenoxazone |
| Primary Application | General Staining, Lipid Staining | Lipid Staining | General Histological Staining | Lipid Staining (Fluorescent) |
| Regulatory Status | Banned for food use in US & EU; IARC Group 3 | For research use only | Generally Recognized as Safe (GRAS) for food use | For research use only |
| Mechanism | Lipophilic, physical staining | Lipophilic, physical staining | Binds to various tissue components | Solvatochromic, fluoresces in lipid environments |
| Detection Method | Brightfield Microscopy | Brightfield Microscopy | Brightfield Microscopy | Fluorescence Microscopy |
Table 2: Illustrative Performance and Safety Data
| Parameter | This compound | Oil Red O | Turmeric Extract (Curcumin) | Nile Red |
| Staining Intensity (OD at λmax) * | 0.85 | 1.20 | 0.60 | N/A (Fluorescence) |
| Cytotoxicity (IC50 in µM) ** | 50 | 75 | >200 | 150 |
| Photostability *** | Moderate | High | Low | Moderate to High |
*Illustrative data from a hypothetical spectrophotometric analysis of stained lipid droplets eluted from cultured adipocytes. Higher Optical Density (OD) indicates greater staining intensity. **Illustrative data from a hypothetical MTT cytotoxicity assay on a standard cell line (e.g., HeLa) after 24-hour exposure. A lower IC50 value indicates higher cytotoxicity. ***Qualitative assessment based on typical performance of these dye classes.
Detailed Experimental Protocols
To facilitate the objective comparison of these dyes in your own laboratory setting, we provide the following detailed experimental protocols.
Protocol 1: Comparative Lipid Staining and Quantification in Cultured Adipocytes
This protocol allows for the direct comparison of staining efficacy between this compound and Oil Red O.
Objective: To quantify and compare the lipid staining intensity of this compound and Oil Red O in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 24-well plate
-
This compound staining solution (0.5% w/v in isopropanol)
-
Oil Red O staining solution (0.5% w/v in isopropanol)
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Isopropanol
Procedure:
-
Cell Fixation: Wash cells twice with PBS and fix with 10% formalin for 30 minutes at room temperature.
-
Washing: Wash cells three times with distilled water.
-
Staining: Add 500 µL of either this compound or Oil Red O working solution to each well and incubate for 1 hour at room temperature.
-
Washing: Remove the staining solution and wash the cells four times with distilled water.
-
Image Acquisition: Capture images of the stained cells using a brightfield microscope.
-
Dye Elution: Add 500 µL of isopropanol to each well and incubate on a shaker for 15 minutes to elute the dye.
-
Quantification: Transfer 200 µL of the eluate from each well to a 96-well plate and measure the absorbance at the respective λmax for each dye (approximately 490 nm for this compound and 510 nm for Oil Red O) using a spectrophotometer.
Workflow for Comparative Lipid Staining
Caption: Workflow for comparing lipid staining efficacy.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration at which a dye exhibits cytotoxic effects on a cell line.
Objective: To determine the IC50 value of this compound and its alternatives on HeLa cells.
Materials:
-
HeLa cells
-
96-well plates
-
Complete culture medium
-
Dye stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Dye Treatment: Prepare serial dilutions of the test dyes in culture medium and add them to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][2][3]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1][3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of dye that inhibits 50% of cell growth) using a dose-response curve.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining dye cytotoxicity.
Conclusion and Recommendations
The regulatory restrictions on this compound underscore the importance of selecting safer and well-characterized alternatives in scientific research. For applications such as lipid staining, Oil Red O offers a more intensely staining and well-documented alternative for brightfield microscopy, while Nile Red provides a fluorescent option for quantitative and dynamic studies. For general histological applications, the exploration of natural dyes like turmeric extract presents a promising avenue for reducing laboratory chemical hazards, although standardization of protocols is crucial.
Researchers are strongly encouraged to perform their own comparative assessments using standardized protocols, such as those provided in this guide, to ensure the selected dye meets the specific requirements of their experimental design while adhering to modern safety standards. The adoption of Good Laboratory Practices for the handling of all chemical reagents, particularly those with known or suspected hazards, remains a cornerstone of responsible scientific conduct.
References
A Comparative Guide to Yellow OB and Yellow AB for Industrial Dyeing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the industrial dyeing performance of two synthetic azo dyes: Yellow AB (Solvent Yellow 5) and Yellow OB (Solvent Yellow 6). Due to their historical use and subsequent regulatory scrutiny, a comprehensive understanding of their properties is crucial for researchers in related fields. This document summarizes their chemical and physical properties, available performance data, and outlines detailed experimental protocols for their evaluation.
Introduction
Yellow AB and this compound are monoazo dyes that were historically used in various applications, including the coloring of plastics, waxes, and oils. Formerly designated as FD&C Yellow No. 3 and FD&C Yellow No. 4 respectively, their use in food, drugs, and cosmetics has been discontinued in many regions due to significant toxicity and carcinogenicity concerns. However, their legacy and potential presence as impurities or in older materials necessitate a clear understanding of their characteristics.
Chemical and Physical Properties
A fundamental comparison begins with the basic chemical and physical properties of these dyes.
| Property | Yellow AB (Solvent Yellow 5) | This compound (Solvent Yellow 6) |
| Synonyms | C.I. Solvent Yellow 5, C.I. 11380, FD&C Yellow No. 3 | C.I. Solvent Yellow 6, C.I. 11390, FD&C Yellow No. 4 |
| CAS Number | 85-84-7 | 131-79-3 |
| Molecular Formula | C₁₆H₁₃N₃ | C₁₇H₁₅N₃ |
| Molecular Weight | 247.29 g/mol | 261.32 g/mol |
| Appearance | Light yellow powder | Red-light yellow to orange powder |
| Melting Point | 102-104 °C[1] | 126 °C[2] |
| Solubility | Soluble in ethanol; insoluble in water.[1] | Soluble in ethanol and toluene; insoluble in water.[2] |
Performance in Industrial Dyeing
Direct comparative performance data for Yellow AB and this compound is limited in publicly available literature. However, some individual performance indicators have been reported.
| Performance Metric | Yellow AB (Solvent Yellow 5) | This compound (Solvent Yellow 6) |
| Light Fastness | Good[1]; Rated 5-6 on a scale of 1-8.[3] | Good[2] |
| Heat Resistance (°C) | 90[1] | 70[2] |
| Resistance to 5% HCl | Good[1] | Well[2] |
| Resistance to 5% Na₂CO₃ | Well[1] | Well[2] |
Note: The light fastness scale is typically from 1 to 8, where 8 represents the highest fastness.
Toxicity and Regulatory Status
A critical consideration for both dyes is their toxicological profile. Both Yellow AB and this compound have been subject to regulatory actions due to safety concerns. They were delisted for use in food, drugs, and cosmetics due to evidence of toxicity and potential carcinogenicity. Researchers and professionals must handle these compounds with appropriate safety precautions, including the use of personal protective equipment and adherence to laboratory safety standards.
Experimental Protocols
To facilitate a direct comparison of their dyeing performance, the following standard experimental protocols are recommended.
Determination of Light Fastness
Method: AATCC Test Method 16.3-2014 or ISO 105-B02
Principle: This test evaluates the resistance of the dyed material to the fading effects of light.
Procedure:
-
Prepare dyed substrates (e.g., fabric swatches, plastic plaques) with standardized concentrations of Yellow AB and this compound.
-
A portion of each sample is shielded from the light source to serve as an unexposed control.
-
The samples are exposed to a calibrated artificial light source (typically a Xenon Arc lamp) under controlled conditions of temperature and humidity for a specified duration.
-
The degree of fading is assessed by comparing the change in color of the exposed portion to the unexposed portion of the sample.
-
The color change is quantified using the Blue Wool Scale (ratings 1-8) or instrumental color measurement (spectrophotometer).
Evaluation of Thermal Stability
Method: Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis determines the temperature at which the dye begins to decompose.
Procedure:
-
A small, precisely weighed sample of the dye powder is placed in a TGA crucible.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.
-
The instrument records the mass of the sample as the temperature increases.
-
The resulting TGA curve plots mass loss versus temperature, from which the onset of thermal degradation can be determined.
Assessment of Color Fastness to Rubbing
Method: ISO 105-X12
Principle: This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.
Procedure:
-
A specimen of the dyed material is mounted on the base of a crockmeter.
-
A standard white cotton test cloth is affixed to the rubbing finger of the crockmeter.
-
The test is performed under both dry and wet conditions (the white cloth is wetted with deionized water).
-
The rubbing finger is moved back and forth across the dyed specimen for a specified number of cycles with a constant pressure.
-
The amount of color transferred to the white test cloth is assessed by comparing it to a standard Grey Scale for Staining (ratings 1-5).
Measurement of Solubility
Method: Gravimetric Analysis
Principle: This method determines the maximum amount of a solute (dye) that can dissolve in a given amount of solvent at a specific temperature.
Procedure:
-
Add an excess amount of the dye to a known volume of the desired industrial solvent (e.g., ethanol, toluene, acetone) in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (i.e., the solution is saturated).
-
Carefully separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Take a known volume of the clear, saturated solution and evaporate the solvent completely.
-
Weigh the remaining solid dye residue.
-
Calculate the solubility in grams per 100 mL of solvent.
Determination of Dye Concentration
Method: UV-Visible Spectrophotometry (Beer-Lambert Law)
Principle: This technique measures the absorbance of light by a colored solution to determine the concentration of the dye.
Procedure:
-
Prepare a series of standard solutions of the dye in a suitable solvent with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the unknown sample solution at the same λmax.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
Industrial Dyeing Workflow
The following diagram illustrates a general workflow for industrial solvent-based dyeing processes, applicable to dyes like Yellow AB and this compound for coloring materials such as plastics and synthetic fibers.
Conclusion
While Yellow AB and this compound share similarities as monoazo solvent dyes, they possess distinct chemical and physical properties that can influence their performance in industrial applications. The available data suggests that both have "good" light fastness, though a more precise rating of 5-6 has been reported for Yellow AB. Key differences in their melting points and heat resistance are also noted. Due to the significant health and safety concerns associated with these dyes, their use is highly restricted. For research and analytical purposes, the provided experimental protocols offer a standardized framework for conducting a comprehensive comparative evaluation of their dyeing performance characteristics. It is imperative that any handling of these compounds is done with strict adherence to safety protocols.
References
Performance of Yellow Lipid Stains in Microscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate visualization of cellular components is paramount. Lipids, in particular, play crucial roles in cellular structure, signaling, and metabolism, making their precise detection essential. This guide provides a comprehensive comparison of the performance of a traditional yellow lipid stain, represented here by Sudan I as a proxy for "Yellow OB," with alternative histological stains and modern fluorescent probes for lipid imaging.
Comparison of Lipid Staining Techniques
The choice of stain for lipid visualization depends on the specific requirements of the experiment, including the desired sensitivity, specificity, and imaging modality. Below is a comparative overview of key performance indicators for different lipid staining methods.
| Feature | Sudan I (Yellow Lipid Stain) | Oil Red O | Sudan Black B | Nile Red (Fluorescent) | BODIPY 493/503 (Fluorescent) |
| Staining Color | Orange-Red | Intense Red | Blue-Black | Yellow/Gold (in lipid environment) | Green |
| Principle | Lysochrome (Physical Staining)[1][2] | Lysochrome (Physical Staining) | Lysochrome (Physical Staining) | Fluorophore (Solvatochromic) | Fluorophore |
| Specificity | Neutral Lipids, Triglycerides[1] | Neutral Lipids, Triglycerides | Broad range of lipids, including phospholipids | Neutral lipids, lipid droplets | Neutral lipids, lipid droplets |
| Photostability | High (for brightfield) | High (for brightfield) | High (for brightfield) | Moderate to Low | High |
| Quantum Yield | N/A | N/A | N/A | Variable (environment-dependent) | High |
| Primary Application | Histology, Pathology[1] | Histology, Pathology | Histology, Hematology | Fluorescence Microscopy, Flow Cytometry | Fluorescence Microscopy, Live-cell imaging |
| Advantages | Simple, cost-effective | Intense and vibrant color[2] | Stains a broader range of lipids | High sensitivity, can be used in live cells | High specificity and photostability, suitable for quantitative analysis |
| Disadvantages | Less intense color than alternatives[2], potential carcinogen[1] | Requires frozen sections | Can have background staining | Photobleaches relatively quickly | Requires fluorescence microscopy setup |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for histological and fluorescent lipid staining.
Histological Staining of Lipids with Sudan Dyes
This protocol is a general guideline for staining neutral lipids in frozen tissue sections using a Sudan dye like Sudan I.
Materials:
-
Frozen tissue sections (8-10 µm thick)
-
10% Neutral Buffered Formalin
-
Sudan staining solution (e.g., Herxheimer's Sudan I Solution)[1]
-
70% Ethanol
-
Distilled water
-
Mounting medium
Procedure:
-
Fixation: If using fresh frozen sections, fix in 10% neutral buffered formalin for 5-10 minutes.[1]
-
Washing: Briefly rinse the sections in distilled water.[1]
-
Dehydration: Briefly rinse the sections in 70% ethanol.[1]
-
Staining: Immerse the sections in the filtered Sudan staining solution for a specified time (can range from minutes to hours depending on the specific protocol and tissue).
-
Differentiation: Briefly rinse in 70% ethanol to remove excess stain.
-
Washing: Wash thoroughly in distilled water.
-
Counterstaining (Optional): A counterstain like Hematoxylin can be used to visualize nuclei.
-
Mounting: Mount the coverslip with an aqueous mounting medium.
Fluorescent Staining of Lipid Droplets with BODIPY 493/503
This protocol is suitable for staining lipid droplets in cultured cells for fluorescence microscopy.
Materials:
-
Cultured cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Working solution of BODIPY 493/503 (e.g., 1-2 µg/mL in PBS)
-
Hoechst or DAPI for nuclear counterstaining (optional)
-
Mounting medium
Procedure:
-
Washing: Wash cells twice with PBS.
-
Fixation: Fix cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Staining: Incubate cells with the BODIPY 493/503 working solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash cells three times with PBS.
-
Counterstaining (Optional): Incubate with a nuclear stain like Hoechst or DAPI for 5-10 minutes.
-
Washing: Wash cells twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide with an appropriate mounting medium.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for histological and fluorescence microscopy-based lipid analysis.
References
A Comparative Guide to the Cellular Cross-Reactivity of Yellow OB
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Yellow OB, an azo dye, and its interactions with various cellular components. Historically used as a coloring agent for oils, waxes, and other materials, this compound and its related compounds, such as Sudan I, have been noted for their broad and often cytotoxic effects at the cellular level.[1] This document details these interactions, which can be considered forms of cross-reactivity or off-target effects, and compares them with alternative, more specific cellular stains. The information presented is intended to help researchers make informed decisions when selecting reagents for cellular analysis.
Overview of this compound and its Cellular Interactions
This compound (1-o-tolylazo-2-naphthylamine) is a fat-soluble monoazo dye.[2][3] Unlike highly specific probes designed to bind to a single molecular target, this compound's chemical nature leads to interactions with multiple cellular components. Its lipophilic properties facilitate accumulation in fatty tissues and cellular membranes.[2][4] The primary concern with this compound and related azo dyes is their metabolism into reactive molecules that can cause widespread cellular damage.[1][5]
The metabolic activation of these dyes is a key pathway for their cross-reactivity, particularly with genetic material. This process, often occurring in the liver and other tissues with peroxidase activity, can lead to genotoxicity and carcinogenicity.[1][5]
Quantitative Data on Cellular Effects
The cross-reactivity of this compound manifests as broad toxicity. Studies in laboratory animals have quantified some of these effects. While specific binding affinities to off-target cellular components are not well-characterized, toxicological data provides a measure of its disruptive potential.
| Compound | Organism/System | Dosage/Concentration | Observed Effects (Cross-Reactivity) | Reference |
| This compound | Rats (Oral) | 2500 mg/kg of diet | High mortality, growth inhibition, anemia, edema, heart hypertrophy, changes in liver, spleen, bone marrow, and testis. | [2] |
| This compound | Rats (Oral) | 500 mg/kg of diet | No toxic effects observed. | [2] |
| This compound | Rabbits | 1 g/kg bw (sc, oral, or ip) | Lethal dose. | [2] |
| Sudan I | Rats (in vivo) | 150 mg/day or more | Significant increase in micronucleated immature erythrocytes. | [1] |
| Sudan I | HepG2 cells (in vitro) | Dose-dependent | Increased production of reactive oxygen species, DNA damage. | [6] |
| Sudan II & IV | E. coli / Lecithin Liposomes | N/A | Binding to membrane phospholipids, consistent with Langmuir adsorption isotherm. | [4] |
Comparison with Alternative Cellular Stains
Given the broad reactivity and toxicity of this compound, its use in cellular research is limited. Researchers typically employ alternative stains that offer high specificity for particular organelles or macromolecules with minimal off-target effects.
| Stain | Primary Target | Cell Permeability | Key Features & Lack of Cross-Reactivity | Reference |
| This compound | Non-specific (Lipids, Membranes, DNA after metabolism) | Permeable | Broad reactivity, genotoxic, carcinogenic, disrupts mitochondria.[1][2][5] | [1][2][5] |
| DAPI | DNA (AT-rich regions) | Permeable | Highly specific for DNA; produces strong blue fluorescence upon binding. Minimal cytoplasmic staining. | [7] |
| Hoechst Dyes | DNA (AT-rich regions) | Permeable | Specific to DNA, suitable for live and fixed cells. Can exhibit some phototoxicity in long-term imaging.[8][9] | [8][9] |
| Acridine Orange | DNA and RNA | Permeable | Stains DNA green and RNA orange/red, allowing differentiation. Also accumulates in acidic organelles like lysosomes.[7][10] | [7][10] |
| Propidium Iodide | DNA | Impermeable | Specifically stains the nuclei of dead or membrane-compromised cells red. Excluded from live cells. | [7] |
Experimental Protocols for Assessing Cross-Reactivity
To evaluate the off-target effects and genotoxicity of a compound like this compound, several standard assays can be employed. Below is a generalized protocol for the Single Cell Gel Electrophoresis (Comet) assay, which is used to detect DNA damage.[5][6]
Objective: To quantify DNA strand breaks in cells exposed to a test compound.
Principle: Individual cells are embedded in a thin layer of agarose on a microscope slide and lysed. Electrophoresis is then applied, causing damaged DNA (containing fragments and strand breaks) to migrate away from the nucleus, forming a "comet" shape that can be visualized and quantified by fluorescence microscopy.
Generalized Protocol:
-
Cell Culture and Treatment:
-
Culture chosen cells (e.g., HepG2) to an appropriate confluency.
-
Expose cells to various concentrations of the test compound (e.g., this compound) and appropriate controls (negative and positive) for a defined period.
-
-
Cell Harvesting and Embedding:
-
Harvest the cells and resuspend them in a low-melting-point agarose solution at 37°C.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
-
Lysis:
-
Immerse the slides in a cold lysis buffer (containing detergent and high salt) to dissolve cell and nuclear membranes, leaving behind the DNA as a nucleoid.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA.
-
Apply an electric field. The negatively charged DNA will migrate towards the anode. Fragmented DNA will move farther, forming the comet tail.
-
-
Neutralization and Staining:
-
Neutralize the slides with a buffer and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Use image analysis software to quantify the extent of DNA damage by measuring parameters such as comet tail length and the percentage of DNA in the tail.
-
Conclusion
This compound exhibits significant cross-reactivity with multiple cellular components, a consequence of its chemical structure and metabolic activation into reactive intermediates. Its interactions are not limited to a single target but include binding to cellular membranes, disruption of mitochondrial function, and, most critically, the formation of DNA adducts that lead to genotoxicity.[1][4][5] These characteristics make it unsuitable for applications requiring high specificity.
For researchers needing to visualize or label specific cellular structures, a wide range of alternative stains are available that offer superior performance with minimal off-target effects. These alternatives provide reliable and reproducible results without the confounding cytotoxicity and broad reactivity associated with this compound. Therefore, for most applications in cell biology and drug development, the use of specific, validated probes is strongly recommended over non-specific dyes like this compound.
References
- 1. Sudan I - Wikipedia [en.wikipedia.org]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chronic toxicity of Yellow AB (1-phenylazo-2-naphthylamine) and this compound (1-o-tolylazo-2-naphthylamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of Sudan II and IV to lecithin liposomes and E. coli membranes: insights into the toxicity of hydrophobic azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. Acridine orange - Wikipedia [en.wikipedia.org]
Validating Lipid Staining: A Comparative Guide to Yellow OB and its Alternatives with Mass Spectrometry
For researchers, scientists, and drug development professionals, accurate visualization and quantification of lipids are crucial. This guide provides a comprehensive comparison of Yellow OB, a traditional lipid stain, with modern fluorescent alternatives, focusing on their validation using mass spectrometry. We present experimental data, detailed protocols, and a clear workflow to aid in the selection of the most appropriate staining method for your research needs.
The visualization of intracellular lipids has long been a cornerstone of cell biology and disease research. This compound, a member of the Sudan family of dyes, has been historically used for this purpose. However, the advent of advanced analytical techniques, particularly mass spectrometry, has set a new standard for the validation and quantification of staining methods. This guide will compare this compound to prominent alternatives—Nile Red and Sudan Black B—and detail how mass spectrometry can be employed to confirm the accuracy of these staining techniques.
Performance Comparison: this compound vs. Alternatives
The choice of a lipid stain significantly impacts the reliability and quantitative potential of an experiment. Below is a comparative summary of this compound, Nile Red, and Sudan Black B, with a focus on their compatibility with mass spectrometry validation.
| Feature | This compound (Solvent Yellow 14) | Nile Red | Sudan Black B |
| Staining Principle | Lysochrome dye, physically dissolves in neutral lipids.[1] | Fluorogenic dye, fluorescence is enhanced in hydrophobic environments.[2] | Lysochrome dye with high affinity for neutral fats and phospholipids.[1][3] |
| Visualization Method | Brightfield Microscopy | Fluorescence Microscopy | Brightfield Microscopy |
| Specificity | Stains neutral lipids. | Preferentially stains neutral lipids (yellow/gold fluorescence) and can also stain phospholipids (red fluorescence).[2] | Stains a wide range of lipids, including phospholipids and sterols.[3] |
| Mass Spectrometry Validation | Feasible; LC-MS/MS methods have been developed for the detection of Sudan dyes.[4][5] | Well-established; often used in conjunction with lipidomics for validation. | Feasible; can be correlated with lipid profiles from mass spectrometry. |
| Advantages | Simple, inexpensive, stable stain. | High sensitivity, suitable for live-cell imaging, allows for differentiation of lipid classes based on emission spectra.[2] | Intense black staining, can be used on aged smears.[3] |
| Limitations | Lower sensitivity compared to fluorescent dyes, not suitable for live-cell imaging. | Photobleaching can be an issue, spectral properties are solvent-dependent. | Broad specificity can make interpretation complex. |
Experimental Protocols
Accurate and reproducible results begin with well-defined protocols. The following sections detail the methodologies for lipid staining and subsequent validation by mass spectrometry.
Lipid Staining Protocols
This compound Staining
-
Fixation: Fix cells or tissue sections in 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Washing: Wash three times with phosphate-buffered saline (PBS).
-
Staining Solution: Prepare a saturated solution of this compound in 60% isopropanol.
-
Staining: Incubate the samples in the this compound staining solution for 10-20 minutes.
-
Differentiation: Briefly dip the samples in 60% isopropanol to remove excess stain.
-
Washing: Wash thoroughly with distilled water.
-
Mounting: Mount with an aqueous mounting medium.
Nile Red Staining
-
Fixation (for fixed cells): Fix cells with 4% paraformaldehyde for 15 minutes.
-
Washing: Wash twice with PBS.
-
Staining Solution: Prepare a 1 µg/mL working solution of Nile Red in PBS from a 1 mg/mL stock in acetone.
-
Staining: Incubate cells with the Nile Red solution for 10-15 minutes at room temperature, protected from light.
-
Washing: Wash twice with PBS.
-
Imaging: Image immediately using a fluorescence microscope with appropriate filter sets (e.g., excitation at 488 nm for phospholipids and 543 nm for neutral lipids).
Sudan Black B Staining
-
Fixation: Fix air-dried smears or tissue sections in formalin vapor or 40% formaldehyde for 10 minutes.[3]
-
Washing: Wash gently with water for 5-10 minutes.[3]
-
Staining Solution: Prepare a working solution by mixing 60 mL of a 0.3% (w/v) solution of Sudan Black B in absolute ethanol with 40 mL of a phenol buffer.[3]
-
Staining: Immerse the slides in the working stain solution for 1 hour in a covered container.[3]
-
Differentiation: Flood the slides with 70% ethanol for 30 seconds, repeating this step three times.[3]
-
Washing: Rinse with running tap water and air dry.[3]
-
Counterstaining (optional): Counterstain with a suitable nuclear stain like Leishman stain.[3]
Mass Spectrometry Validation Protocol
This protocol provides a general workflow for the validation of lipid staining. Specific parameters will need to be optimized based on the sample type and instrumentation.
-
Sample Preparation:
-
For parallel validation, culture cells or prepare tissue sections under identical conditions to those used for staining.
-
For direct validation of stained samples, laser capture microdissection (LMD) can be used to isolate stained regions of interest.
-
-
Lipid Extraction:
-
Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.
-
-
Sample Analysis by LC-MS/MS:
-
Resuspend the extracted lipids in an appropriate solvent (e.g., methanol/chloroform).
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable chromatography column (e.g., C18) and gradient to separate the lipid species.
-
Acquire mass spectra in both positive and negative ion modes to cover a broad range of lipid classes.
-
Perform targeted analysis for the specific dye (e.g., this compound) and untargeted lipidomics to profile the lipid composition.
-
-
Data Analysis:
-
Identify and quantify the dye molecule in the extracted samples to confirm its presence and concentration.
-
Identify and quantify the different lipid species using lipidomics software and databases.
-
Correlate the intensity of the stain observed by microscopy with the quantitative data of lipid classes obtained from mass spectrometry.
-
Workflow and Pathway Visualizations
To further clarify the experimental process and the relationships between different stages of validation, the following diagrams have been generated.
Caption: Workflow for the validation of lipid staining with mass spectrometry.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. laboratorytests.org [laboratorytests.org]
- 4. Simultaneous determination of four Sudan dyes in rat blood by UFLC–MS/MS and its application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Synthesis Methods for Yellow OB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthesis methods for Yellow OB (C.I. Solvent Yellow 14, Sudan I), a synthetic azo dye. The focus is on providing a clear comparison of methodologies, performance metrics, and the underlying chemical pathways to aid in research and development.
Executive Summary
The predominant method for synthesizing this compound is the conventional diazotization and azo coupling reaction . This well-established technique involves the reaction of aniline with a diazotizing agent, followed by coupling with 2-naphthol. A newer, alternative approach is a "green" synthesis method utilizing photocatalytic cleavage of hydroxytriazenes in the presence of 2-naphthol. While the conventional method is characterized by high yields and a long history of use, the photocatalytic method offers a more environmentally friendly route, though quantitative performance data is less readily available in the current literature.
Performance Comparison
The following table summarizes the key quantitative data for the two primary synthesis methods of this compound.
| Parameter | Conventional Diazotization & Azo Coupling | Green Synthesis (Photocatalytic Cleavage) |
| Starting Materials | Aniline, Sodium Nitrite, Hydrochloric Acid, 2-Naphthol, Sodium Hydroxide | Substituted hydroxytriazenes, 2-Naphthol |
| Reaction Time | 1-2 hours | Approximately 8 hours[1] |
| Typical Yield | 33% - 92%[2][3] | Data not readily available in reviewed literature |
| Reaction Temperature | 0-5 °C (Diazotization), 0-10 °C (Coupling) | Ambient temperature (sunlight exposure)[1] |
| Key Reagents | Strong acids (HCl), Sodium Nitrite | Sunlight (as a catalyst)[1] |
| Purity | High, often requires recrystallization for analytical standards. | Characterized as producing a product consistent with the conventional method, but specific purity percentages are not widely reported.[1] |
Experimental Protocols
Conventional Diazotization and Azo Coupling Method
This method is the most widely documented for the synthesis of this compound.[2] It proceeds in two main stages: the formation of a diazonium salt from aniline, followed by the coupling of this salt with 2-naphthol.
a) Diazotization of Aniline:
-
Dissolve aniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the aniline hydrochloride solution while maintaining the temperature between 0-5°C. Continuous stirring is crucial during this step to ensure the formation of the benzenediazonium chloride salt and to prevent its decomposition.
b) Azo Coupling with 2-Naphthol:
-
In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-10°C in an ice bath.
-
Slowly add the previously prepared cold benzenediazonium chloride solution to the alkaline 2-naphthol solution with constant stirring.
-
A red-orange precipitate of 1-phenylazo-2-naphthol (this compound) will form.
-
The precipitate is then collected by filtration, washed with cold water, and dried.
-
For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.
Green Synthesis via Photocatalytic Cleavage
This method presents an alternative, environmentally benign route to this compound. It avoids the use of harsh acids and sodium nitrite.
-
Equimolar amounts of a substituted hydroxytriazene (e.g., 3-hydroxy-1,3-diphenyltriazene) and 2-naphthol are intimately mixed.[1]
-
The solid mixture is spread in a thin layer, for example, in a petri dish.[1]
-
The mixture is exposed to direct sunlight for approximately 8 hours.[1]
-
The progress of the reaction can be monitored by observing the color change of the mixture to orange-red.
-
The product, this compound, is formed through the photocatalytic cleavage of the hydroxytriazene and subsequent coupling with 2-naphthol.[1]
-
The final product can be purified by techniques such as column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis methods.
Caption: Workflow for the conventional synthesis of this compound.
Caption: Workflow for the green synthesis of this compound.
References
Safety Operating Guide
Proper Disposal Procedures for Yellow OB: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount to laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Yellow OB (CAS No. 131-79-3), a member of the azobenzene class of compounds. Adherence to these protocols is critical due to the toxicological profile of this compound and related azo dyes.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. This compound is a poison by ingestion and is considered a questionable carcinogen.[1] When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or a complete chemical-protective suit is recommended, especially for larger quantities.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator with a particulate filter.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value |
| CAS Number | 131-79-3 |
| Molecular Formula | C₁₇H₁₅N₃ |
| Molecular Weight | 261.32 g/mol |
| Appearance | Orange or yellow powder; Deep red crystals |
| Melting Point | 122-126 °C |
| Boiling Point | 478.7 °C at 760 mmHg |
| Density | 1.15 g/cm³ |
| Solubility | Insoluble in water; Soluble in alcohol, oils. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and other azo dyes is high-temperature incineration at a licensed hazardous waste facility. This method is necessary because azo dyes can break down into carcinogenic aromatic amines, which are harmful to human health and the environment.[3][4][5]
1. Waste Collection:
- Collect all waste materials containing this compound, including contaminated gloves, weighing papers, and pipette tips.
- Use a dedicated, clearly labeled, and sealable waste container made of a compatible material.
- The container should be labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.
2. Handling During Collection:
- Avoid the creation of dust when handling the solid powder.
- If sweeping is necessary, do so gently. Vacuuming with a HEPA-filtered vacuum is a safer alternative.
- Do not dispose of this compound down the drain or in regular solid waste. Azo dyes can be detrimental to aquatic life and may not be effectively removed by standard wastewater treatment processes.
3. Storage of Waste:
- Securely seal the hazardous waste container.
- Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.
- Ensure the storage area is away from incompatible materials and sources of ignition.
4. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
- Provide the waste disposal contractor with a complete and accurate description of the waste, including its identity and any known hazards.
Experimental Protocols
While this document focuses on disposal, it is important to note that any experimental protocols involving this compound should be designed to minimize waste generation. This can be achieved through careful planning of experiment scale and the use of microscale techniques where feasible.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Yellow OB
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for handling Yellow OB (1-(o-Tolylazo)-2-naphthylamine). Given its classification as a questionable carcinogen and its chemical structure related to known hazardous compounds, adherence to these guidelines is critical for the safety of researchers, scientists, and drug development professionals.
Safety Data and Personal Protective Equipment
Proper selection and use of PPE are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE and safety measures.
| CATEGORY | RECOMMENDATION | SPECIFICATIONS |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Skin Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Inspect for tears before use. |
| Lab coat | To prevent contamination of personal clothing. | |
| Respiratory Protection | NIOSH-approved respirator | Required if there is a risk of generating dust or aerosols. |
| Hygiene | Hand washing | Wash hands thoroughly with soap and water after handling. |
| Handling | Ventilated area | Handle in a chemical fume hood to minimize inhalation exposure. |
Procedural Workflow for Handling this compound
The following workflow diagram outlines the essential steps for the safe handling of this compound, from initial preparation to final disposal. Adherence to this procedural guidance is mandatory to minimize risk.
Detailed Experimental Protocols
1. Preparation:
-
Before handling this compound, ensure that the safety data sheet (SDS) for a similar compound, such as Yellow AB, has been reviewed.
-
Verify that all necessary PPE is available and in good condition.
-
Ensure that a chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible.
2. Handling:
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to prevent the generation of dust and aerosols.[1][2]
-
Do not eat, drink, or smoke in the area where this compound is handled.[1]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
3. Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated.
-
Clean the work area with an appropriate solvent, followed by soap and water.
-
Contaminated PPE, such as gloves, should be removed carefully to avoid skin contact and disposed of as hazardous waste.[2]
4. Disposal:
-
All this compound waste, including contaminated materials, must be disposed of as hazardous waste.[1][3]
-
Collect solid waste in a clearly labeled, sealed container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material.
-
For large spills, or if you are not equipped to handle them, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not allow the spilled material to enter drains or waterways.[1]
First Aid for Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3][4]
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
